1,3,5-Triacetylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-diacetylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOAIPRTHLEQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228530 | |
| Record name | 1,3,5,Triacetylbenzene | |
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Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Alfa Aesar MSDS] | |
| Record name | 1,3,5-Triacetylbenzene | |
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CAS No. |
779-90-8 | |
| Record name | 1,1′,1′′-(1,3,5-Benzenetriyl)tris[ethanone] | |
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| Record name | 1,3,5,Triacetylbenzene | |
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| Record name | 1,3,5,Triacetylbenzene | |
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| Record name | 1,3,5,triacetylbenzene | |
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| Record name | 1,3,5,TRIACETYLBENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Triacetylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Triacetylbenzene is a symmetrically substituted aromatic ketone that serves as a versatile building block in organic synthesis. Its unique structure, featuring a central benzene (B151609) ring with three acetyl groups, imparts specific chemical properties that make it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals and materials for supramolecular chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its application in research and development.
Chemical Structure and Properties
This compound, with the IUPAC name 1,1',1''-(benzene-1,3,5-triyl)tris(ethan-1-one), is a crystalline solid.[1][2] The molecule possesses a C3 rotational symmetry, which influences its physical and spectroscopic properties.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 162-163 °C | [3] |
| Boiling Point | >300 °C (decomposes) | |
| Solubility | Insoluble in water; soluble in hot ethanol (B145695). | [2][3] |
Spectroscopic Data
The spectroscopic data for this compound are consistent with its symmetrical structure.
1.2.1. ¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 3H | Aromatic protons (H-2, H-4, H-6) |
| ~2.7 | s | 9H | Methyl protons (-CH₃) |
1.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~197 | Carbonyl carbon (C=O) |
| ~138 | Aromatic carbon (C-1, C-3, C-5) |
| ~133 | Aromatic carbon (C-2, C-4, C-6) |
| ~27 | Methyl carbon (-CH₃) |
1.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O stretching (strong) |
| ~1600, ~1475, ~1425 | Aromatic C=C stretching |
| ~1360 | -CH₃ bending |
| ~800-900 | Aromatic C-H bending (out-of-plane) |
1.2.4. Mass Spectrometry
| m/z | Relative Intensity | Assignment |
| 204 | M⁺ (molecular ion) | [C₁₂H₁₂O₃]⁺ |
| 189 | High | [M - CH₃]⁺ |
| 161 | Moderate | [M - CH₃ - CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
Crystal Structure
X-ray diffraction studies have confirmed the crystal structure of this compound. The compound crystallizes in the monoclinic space group P2₁/c.[4] The unit cell dimensions are a = 8.386 Å, b = 16.333 Å, and c = 7.644 Å, with β = 93.69°.[4] The benzene ring is essentially planar, with the acetyl groups slightly twisted out of the plane of the ring.
Synthesis and Reactivity
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the cyclotrimerization of acetylacetaldehyde, which is generated in situ from the condensation of acetone (B3395972) and ethyl formate (B1220265).[3]
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Sodium (6.9 g, 0.3 mol)
-
Dry xylene (40 mL)
-
Absolute ethanol (13.8 g, 0.3 mol)
-
Anhydrous ether (1.1 L)
-
Acetone (17.4 g, 0.3 mol)
-
Ethyl formate (22.2 g, 0.3 mol)
-
Acetic acid
-
Norit (activated carbon)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, powdered sodium is prepared by melting it in xylene and shaking vigorously. The xylene is decanted, and the powdered sodium is washed with anhydrous ether. Anhydrous ether (1 L) is added, and absolute ethanol is added dropwise with stirring to form sodium ethoxide. The mixture is refluxed for 6 hours.
-
Condensation: The reaction mixture is diluted with anhydrous ether (1.5 L). A mixture of acetone and ethyl formate is added dropwise over 2 hours. Stirring is continued for an additional 2 hours.
-
Cyclotrimerization and Isolation: The reaction mixture is extracted with water. The aqueous solution is acidified with acetic acid. The acidified solution is warmed to 50 °C for 2 hours and then allowed to stand at room temperature for 48 hours to allow the product to crystallize. The crude yellow product is collected by filtration.
-
Purification: The crude product is recrystallized from hot ethanol with the addition of Norit to yield shiny white crystals of this compound.
Chemical Reactivity
The three acetyl groups of this compound are the primary sites of chemical reactivity. They can undergo a variety of reactions typical of ketones, such as reduction, oxidation, and condensation reactions. The symmetrical nature of the molecule allows for the simultaneous or sequential modification of these functional groups, making it a versatile scaffold for the synthesis of more complex molecules.
Applications in Drug Development and Medicinal Chemistry
While this compound itself is not known to have direct therapeutic applications, its utility as a synthetic intermediate makes it a molecule of interest for drug development professionals.
Precursor to Phloroglucinol (B13840) and its Derivatives
This compound can be converted to phloroglucinol (1,3,5-trihydroxybenzene), a compound with various pharmaceutical applications.[5][6] Phloroglucinol and its derivatives are used in the synthesis of antispasmodic drugs and as intermediates in the production of other active pharmaceutical ingredients.[6]
A Scaffold for Bioactive Molecules
The 1,3,5-trisubstituted benzene core of this compound is a common structural motif in a variety of bioactive molecules. Its rigid and symmetric nature provides a platform for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.
A notable example is the structural similarity to the core of combretastatin (B1194345) A-4, a natural product with potent anticancer activity that targets tubulin polymerization.[7][8][9] The 1,3,5-substitution pattern allows for the synthesis of analogs with restricted geometries, which can enhance binding affinity and selectivity for their biological targets.
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.[10]
Column: C18 stationary phase Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[10] Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (typically around 254 nm).
This method can be adapted for purity assessment, reaction monitoring, and quantification.
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
Conclusion
This compound is a valuable and versatile chemical compound with a well-defined structure and predictable reactivity. Its utility as a synthetic precursor for a range of molecules, including those with pharmaceutical relevance, makes it an important tool for researchers in organic synthesis and drug development. The data and protocols presented in this guide are intended to support the effective and safe use of this compound in a variety of scientific applications.
References
- 1. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. This compound(779-90-8) IR Spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1,3,5,Triacetylbenzene | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 1,3,5-Triacetylbenzene: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,5-triacetylbenzene, a key building block in organic synthesis. This document details its chemical and physical properties, provides an established experimental protocol for its synthesis, and explores its applications, particularly as a scaffold in the development of novel therapeutic agents and functional materials.
Core Properties of this compound
This compound is a symmetrical aromatic ketone that serves as a versatile precursor in various chemical transformations. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 779-90-8 | [1] |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 162-163 °C | [3] |
| IUPAC Name | 1,1',1''-(benzene-1,3,5-triyl)triethanone | [2] |
Synthesis of this compound
A well-established and reliable method for the laboratory-scale synthesis of this compound is documented in Organic Syntheses. The procedure involves the condensation of acetone (B3395972) with ethyl formate (B1220265), followed by the trimerization of the resulting acetylacetaldehyde intermediate.[3]
Materials and Equipment:
-
Freshly cut sodium
-
Dry xylene
-
Anhydrous ether
-
Absolute ethanol (B145695)
-
Acetone (dried)
-
Ethyl formate (dried)
-
Acetic acid
-
Norit (activated carbon)
-
5-L three-necked round-bottomed flask
-
Hershberg stirrer
-
Upright condenser with calcium chloride tube
-
500-mL dropping funnel with calcium chloride tube
-
Steam bath
-
Ice bath
-
Filter funnel (steam-heated recommended)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L three-necked flask, 69 g (3.0 gram atoms) of finely powdered sodium is washed with anhydrous ether. After decanting the ether, 1 L of anhydrous ether is added. The flask is fitted with a stirrer, condenser, and dropping funnel. With stirring, 138 g (175 mL, 3.0 moles) of absolute ethanol is added at a rate that maintains gentle reflux. The mixture is then refluxed and stirred for an additional 6 hours.
-
Condensation Reaction: The reaction mixture is diluted with 1.5 L of anhydrous ether. A mixture of 174 g (220 mL, 3.0 moles) of acetone and 222 g (241 mL, 3.0 moles) of ethyl formate is added from the dropping funnel over 2 hours. Stirring is continued for another 2 hours.
-
Work-up and Cyclization: The reaction mixture is rapidly extracted with five 1-L portions of water. The combined aqueous solution is acidified with acetic acid until it is acidic to litmus (B1172312) paper.
-
Crystallization: The acidified solution is warmed to 50°C on a steam bath for 2 hours and then allowed to stand at room temperature for 48 hours. The crude yellow crystalline this compound is collected by filtration. The yield of the crude product is typically 84–94 g (41–46%).
-
Recrystallization: The crude product is recrystallized from hot ethanol (approximately 18 mL per gram of solid) using Norit for decolorization. The solution is filtered hot (a steam-heated funnel is recommended) and the filtrate is cooled in an ice bath to yield shiny white crystals of pure this compound. The final yield is typically 62–79 g (30–38%) with a melting point of 162–163°C.
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, its rigid and threefold symmetric structure makes it an important scaffold in medicinal chemistry and materials science. The acetyl groups provide reactive sites for further functionalization, leading to a diverse range of derivatives.
Scaffold for Biologically Active Molecules
The 1,3,5-trisubstituted benzene (B151609) core is utilized to pre-organize functional groups in a specific spatial arrangement, which can enhance binding affinity to biological targets.[4] A significant application is in the synthesis of 1,3,5-triazine (B166579) derivatives, which have shown a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5]
Synthesis of 1,3,5-Triazine Derivatives: A common synthetic route involves the cyclotrimerization of nitriles or the reaction of biguanides with esters. However, this compound can serve as a precursor to intermediates that are then converted to triazine-containing compounds. For example, the oxime derivatives of this compound can undergo rearrangement and subsequent reactions to form heterocyclic structures.
Role in Targeting Cancer Signaling Pathways
Recent research has highlighted the potential of 1,3,5-triazine derivatives as potent inhibitors of cancer cell proliferation. One study demonstrated that novel 1,3,5-triazine derivatives can act as dual inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancers such as cervical cancer.[6]
The diagram below illustrates the simplified PI3K/mTOR signaling pathway and the point of inhibition by 1,3,5-triazine derivatives. This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/mTOR pathway by a 1,3,5-triazine derivative.
The general workflow for synthesizing and evaluating the biological activity of novel compounds derived from this compound is outlined below.
Caption: General workflow for drug discovery using a this compound scaffold.
Precursor for Functional Materials
The C₃ symmetric nature of this compound makes it an ideal building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis. The acetyl groups can undergo condensation reactions with various linkers to form extended, porous networks.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and reactive functional groups provide access to a wide array of complex molecules. For researchers in drug development, the 1,3,5-trisubstituted benzene core serves as a powerful scaffold for designing novel therapeutics, particularly in the field of oncology. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new and effective medicines.
References
- 1. scbt.com [scbt.com]
- 2. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,3,5-Triacetylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Triacetylbenzene, a symmetrical aromatic ketone of significant interest in organic synthesis and materials science. This document details its key physical constants, spectral characteristics, and the experimental methodologies used for their determination, presented in a format tailored for researchers, scientists, and professionals in drug development.
Core Physical Properties
This compound is a crystalline solid at room temperature.[1] Its appearance is typically described as a white to yellow or green powder or crystal.[1] The key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂O₃ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Melting Point | 162-165 °C | [1] |
| Boiling Point | Not available (likely decomposes) | |
| Density | Not available | |
| Solubility in Water | 1 g/L at 20 °C | |
| Appearance | White to yellow to green powder/crystal | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Due to its high degree of symmetry, its NMR spectra are notably simple.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two singlets, reflecting the two distinct proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 3H | Aromatic protons (H-2, H-4, H-6) |
| ~2.6 | Singlet | 9H | Methyl protons (-COCH₃) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is also simplified by the molecule's symmetry, showing four distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~197 | Carbonyl carbon (C=O) |
| ~138 | Aromatic carbon (C-1, C-3, C-5) |
| ~132 | Aromatic carbon (C-2, C-4, C-6) |
| ~27 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2970 | Medium | Aliphatic C-H stretch (methyl) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1450 | Medium | CH₃ bend |
| ~850 | Strong | Aromatic C-H out-of-plane bend (1,3,5-trisubstituted) |
Mass Spectrometry
The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 204 | [M]⁺ | Molecular ion |
| 189 | High | [M - CH₃]⁺ |
| 161 | Medium | [M - COCH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of this compound is determined using a capillary melting point apparatus.
Solubility Determination
The solubility of this compound in a given solvent is determined by the equilibrium saturation method.
Spectroscopic Analysis Workflow
A general workflow for obtaining and interpreting spectroscopic data for this compound is outlined below.
Conclusion
This technical guide provides a consolidated resource on the fundamental physical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their work with this versatile chemical compound. The symmetrical nature of this compound simplifies its spectroscopic signatures, making it an excellent model for understanding the structure-property relationships in substituted aromatic systems.
References
An In-depth Technical Guide to the Synthesis of 1,3,5-Triacetylbenzene from Acetone and Ethyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triacetylbenzene, a valuable symmetrical aromatic ketone, from the readily available starting materials acetone (B3395972) and ethyl formate (B1220265). This document details the core chemical principles, experimental protocols, and reaction mechanisms involved in this classic organic transformation.
Introduction
This compound is a key building block in various fields of chemical research, including the synthesis of pharmaceuticals, functional materials, and supramolecular assemblies. Its C3 symmetry and reactive acetyl groups make it a versatile precursor for the construction of complex molecular architectures. The most common and well-established method for its preparation involves the condensation of acetone with ethyl formate, followed by the cyclotrimerization of the in-situ generated intermediate, acetylacetaldehyde. This guide will focus on this primary synthetic route, providing detailed experimental procedures and mechanistic insights.
Core Synthesis Route: Condensation and Cyclotrimerization
The synthesis of this compound from acetone and ethyl formate is a two-stage process that is typically performed as a one-pot reaction. The first stage is a Claisen condensation of acetone and ethyl formate to form the sodium salt of acetylacetaldehyde. The second stage involves the acid-catalyzed cyclotrimerization of the liberated acetylacetaldehyde to yield the final product.
Reaction Mechanism
The overall transformation proceeds through two key mechanistic steps:
-
Claisen Condensation: The reaction is initiated by the deprotonation of acetone by a strong base, typically sodium ethoxide (formed in situ from sodium and ethanol), to generate an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of acetylacetaldehyde.[1][2][3]
-
Cyclotrimerization: Upon acidification, the enol of acetylacetaldehyde is liberated. This intermediate then undergoes an acid-catalyzed aldol-type trimerization. Three molecules of acetylacetaldehyde condense to form a six-membered ring, which upon dehydration, yields the aromatic this compound.[4]
Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses.[4]
Reagents and Equipment:
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Sodium metal
-
Absolute ethanol (B145695)
-
Anhydrous ether
-
Acetone (dried)
-
Ethyl formate (dried)
-
Acetic acid
-
Activated carbon (Norit)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L three-necked flask, 69 g (3.0 gram atoms) of freshly cut sodium is reacted with 138 g (175 ml, 3.0 moles) of absolute ethanol in 1 L of anhydrous ether. The mixture is refluxed and stirred for 6 hours after the addition of ethanol is complete.
-
Condensation: The reaction mixture is diluted with 1.5 L of anhydrous ether. A mixture of 174 g (220 ml, 3.0 moles) of acetone and 222 g (241 ml, 3.0 moles) of ethyl formate is added dropwise over a period of 2 hours. Stirring is continued for an additional 2 hours.
-
Work-up and Cyclotrimerization: The reaction mixture is rapidly extracted with five 1-L portions of water. The combined aqueous extracts are acidified with acetic acid until acidic to litmus (B1172312) paper. The acidified solution is then warmed to 50°C for 2 hours and subsequently allowed to stand at room temperature for 48 hours.
-
Isolation and Purification: The crude yellow crystalline product is collected by filtration. Recrystallization is performed by dissolving the crude solid in hot ethanol, treating with activated carbon, filtering, and cooling the filtrate in an ice bath.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Sodium | 69 g (3.0 gram atoms) | [4] |
| Absolute Ethanol | 138 g (3.0 moles) | [4] |
| Acetone | 174 g (3.0 moles) | [4] |
| Ethyl Formate | 222 g (3.0 moles) | [4] |
| Reaction Conditions | ||
| Sodium Ethoxide Formation | Reflux in ether, 6 hours | [4] |
| Condensation | Dropwise addition over 2 hours, then stir for 2 hours | [4] |
| Cyclotrimerization | 50°C for 2 hours, then room temperature for 48 hours | [4] |
| Product Yield and Properties | ||
| Crude Yield | 84-94 g (41-46%) | [4] |
| Recrystallized Yield | 62-79 g (30-38%) | [4] |
| Melting Point (recrystallized) | 162-163°C | [4] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Alternative Synthetic Approaches
While the condensation of acetone and ethyl formate is the most common route, other methods for the synthesis of this compound have been reported. One notable alternative involves the reaction of a tribenzimidazolium salt with a Grignard reagent, followed by hydrolysis. Another approach utilizes the cyclotrimerization of 4-methoxy-3-buten-2-one (B155257) in hot water. These methods may offer advantages in specific contexts but are generally less established than the primary route described herein.
Conclusion
The synthesis of this compound from acetone and ethyl formate is a robust and well-documented procedure that provides access to a valuable chemical intermediate. A thorough understanding of the underlying Claisen condensation and cyclotrimerization mechanisms, coupled with careful execution of the experimental protocol, is essential for achieving good yields of the high-purity product. This guide provides the necessary details for researchers and professionals to successfully perform this synthesis and utilize this compound in their respective fields of research and development.
References
discovery and history of 1,3,5-Triacetylbenzene synthesis
An In-depth Technical Guide to the Discovery and Synthesis of 1,3,5-Triacetylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a symmetrical aromatic ketone of significant interest as a versatile building block in organic synthesis, particularly in the construction of dendrimers, metal-organic frameworks (MOFs), and other supramolecular structures. Its C3 symmetry and reactive acetyl groups make it a valuable precursor for a variety of molecular architectures. This technical guide provides a comprehensive overview of the historical discovery and evolution of synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.
Introduction: Discovery and Early Synthesis
The first successful synthesis of this compound is credited to Claisen and Stylos in 1888. The classical and most enduring method involves the condensation of acetone (B3395972) with an ester of formic acid, followed by the acid-catalyzed trimerization of the resulting acetylacetaldehyde intermediate.[1] This foundational approach, later optimized and detailed in Organic Syntheses, remains a benchmark for the preparation of this important molecule.[1] Over the decades, various other strategies have been developed, aiming to improve yield, reduce reaction complexity, and employ more accessible starting materials. These include the self-condensation of acetophenone (B1666503) derivatives and the cyclotrimerization of specific butenone precursors.
Key Synthetic Methodologies
Classical Synthesis via Acetone and Ethyl Formate (B1220265) Condensation
This method proceeds in two main stages: the base-catalyzed Claisen condensation of acetone and ethyl formate to form the sodium salt of acetylacetaldehyde, followed by an acid-catalyzed self-condensation (trimerization) to yield this compound.
Reaction Pathway:
Caption: Reaction pathway for the classical synthesis of this compound.
Experimental Protocol (Adapted from Organic Syntheses) [1]
-
Preparation of Sodium Ethoxide: In a 5-liter three-necked round-bottomed flask equipped with a stirrer, condenser, and dropping funnel, powdered sodium (69 g, 3.0 g-atoms) is suspended in 1 L of anhydrous ether. Absolute ethanol (B145695) (138 g, 3.0 moles) is added dropwise with stirring at a rate that maintains a gentle reflux. The mixture is then refluxed for 6 hours.
-
Condensation: The reaction mixture is diluted with 1.5 L of anhydrous ether. A mixture of dry acetone (174 g, 3.0 moles) and ethyl formate (222 g, 3.0 moles) is added over 2 hours. Stirring is continued for an additional 2 hours.
-
Trimerization and Isolation: The reaction mixture is extracted with five 1-L portions of water. The combined aqueous extracts are acidified with acetic acid. The solution is warmed to 50°C for 2 hours and then allowed to stand at room temperature for 48 hours to crystallize the product.
-
Purification: The crude yellow solid is collected by filtration and recrystallized from hot ethanol with activated charcoal (Norit) to yield shiny white crystals of this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Crude Yield | 41–46% | [1] |
| Recrystallized Yield | 30–38% | [1] |
| Melting Point | 162–163°C | [1] |
Trimerization of Hydroxymethylene Acetone Esters
A 1957 patent describes an alternative route involving the trimerization of lower esters of hydroxymethylene acetone (e.g., β-acetylvinyl acetate).[2] This method offers good yields by heating these esters in the presence of water.
Experimental Workflow:
Caption: Experimental workflow for the synthesis from β-acetylvinyl propionate.
Experimental Protocol (Example from US Patent 2,920,108) [2]
-
Reaction Setup: Into a round-bottom, three-necked flask, 61.5 parts of β-acetylvinyl propionate and 300 ml of water are introduced.
-
Trimerization: The reaction mixture is heated on a steam bath, causing vigorous refluxing at a temperature range of 95 to 100°C. Reflux is continued for approximately four hours.
-
Isolation: The reaction mixture is cooled and then filtered to collect the this compound product.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 95-100°C (Reflux) | [2] |
| Reaction Time | ~4 hours | [2] |
| Yield | "Good yields" (not quantified) | [2] |
Cyclotrimerization of 4-Methoxy-3-buten-2-one (B155257)
A more recent development involves the cyclotrimerization of 4-methoxy-3-buten-2-one in hot water without the need for an added acid or base catalyst.[3] This method represents a greener approach to the synthesis.
Experimental Protocol [3]
-
Reaction Setup: 4-Methoxy-3-buten-2-one (0.1033 g) and water (1.8036 g) are placed in a reaction vessel. The vessel is purged with argon and sealed.
-
Heating: The vessel is immersed in an oil bath preheated to 150°C for 30 minutes.
-
Isolation: The reaction is quenched by immersing the vessel in cold water. The crystalline product is isolated by filtration.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 150°C | [3] |
| Reaction Time | 30 minutes | [3] |
| Isolated Yield | 77% | [3] |
| NMR Yield | 88% | [3] |
Self-Condensation of Acetophenone
While the self-condensation of acetophenone and its derivatives typically leads to 1,3,5-triphenylbenzene, the core cyclotrimerization reaction is a key concept in the synthesis of 1,3,5-trisubstituted benzenes.[4][5] The synthesis of this compound via this route is not as direct, but the underlying principle of trimerization is relevant. For instance, the synthesis of 1,3,5-triarylbenzenes has been achieved using catalysts like CuCl₂.[4]
Logical Relationship Diagram:
Caption: Logical relationship for the synthesis of 1,3,5-trisubstituted benzenes.
Friedel-Crafts Acylation: A Note on Feasibility
The Friedel-Crafts acylation is a fundamental method for introducing acyl groups to an aromatic ring.[6][7][8] However, synthesizing this compound from benzene in a one-pot Friedel-Crafts reaction is challenging. The first acylation introduces an acetyl group, which is a deactivating group for electrophilic aromatic substitution, making subsequent acylations progressively more difficult.[7] Therefore, direct Friedel-Crafts acylation is not a common or efficient method for producing the 1,3,5-isomer.
Summary and Outlook
The synthesis of this compound has evolved from its initial discovery in the late 19th century. The classical method, while reliable, involves multiple steps and moderate yields. Newer methods, such as the catalyst-free cyclotrimerization in hot water, offer a more efficient and environmentally benign alternative. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, available starting materials, and desired purity. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable syntheses of this valuable chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2920108A - Process for preparing triacetyl benzene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. article.sapub.org [article.sapub.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Solubility of 1,3,5-Triacetylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility of 1,3,5-triacetylbenzene. Due to the limited availability of quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for its determination, alongside qualitative solubility insights gleaned from synthesis and purification procedures. This guide is intended to empower researchers to generate reliable solubility data for this compound in solvents relevant to their work.
Core Topic: Solubility Profile of this compound
This compound is a symmetrical aromatic ketone with the chemical formula C₁₂H₁₂O₃. Its molecular structure, characterized by a central benzene (B151609) ring substituted with three acetyl groups, dictates its solubility behavior. The presence of both a nonpolar aromatic ring and polar carbonyl groups suggests that its solubility will be significantly influenced by the polarity of the solvent. Generally, it is anticipated to be more soluble in moderately polar to nonpolar organic solvents and sparingly soluble in highly polar solvents like water.
Quantitative Solubility Data
A thorough review of scientific literature reveals a scarcity of comprehensive quantitative solubility data for this compound across a wide range of common organic solvents. The available data point is its solubility in water, which is reported to be 1 g/L at 20 °C[1].
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 0.1[1] |
Qualitative information from synthesis procedures indicates that this compound can be recrystallized from hot ethanol (B145695), suggesting that its solubility in ethanol is significantly temperature-dependent, being more soluble at higher temperatures and less soluble upon cooling[2]. The synthesis of this compound has also been described in xylene, implying some degree of solubility in this nonpolar aromatic solvent[2].
Given the lack of extensive data, the following section provides a robust experimental protocol for researchers to determine the solubility of this compound in their solvents of interest.
Experimental Protocol: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent[3]. This method involves creating a saturated solution by agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Sealed containers (e.g., screw-cap vials or flasks)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
2. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
These standards will be used to create a calibration curve for quantitative analysis.
-
-
Sample Preparation:
-
Equilibration:
-
Place the sealed containers in a constant temperature shaker or incubator set to the desired temperature.
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined by analyzing samples at different time points until the concentration of the dissolved solid remains constant[3][4].
-
-
Separation of Solid and Liquid Phases:
-
Once equilibrium is reached, cease agitation and allow the containers to rest at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. Filtration is a critical step to ensure that only the dissolved compound is analyzed[4][6]. Alternatively, centrifugation can be used to separate the solid before taking a sample from the supernatant[6].
-
-
Analysis:
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature[5].
-
Mandatory Visualization
References
Spectroscopic Profile of 1,3,5-Triacetylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-triacetylbenzene, a symmetrical aromatic ketone with applications in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | s | 3H | Ar-H |
| Data not explicitly found in search results | s | 9H | -C(=O)-CH ₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results | C =O |
| Data not explicitly found in search results | Ar-C |
| Data not explicitly found in search results | Ar-C -C=O |
| Data not explicitly found in search results | -C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Specific values not explicitly found in search results | C=O stretch (aromatic ketone) |
| Specific values not explicitly found in search results | C-H stretch (aromatic) |
| Specific values not explicitly found in search results | C-H stretch (aliphatic, methyl) |
| Specific values not explicitly found in search results | C=C stretch (aromatic ring) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 204 | 16.60 | [M]⁺ |
| 190 | 12.70 | [M - CH₂]⁺ |
| 189 | 99.99 | [M - CH₃]⁺ |
| 119 | 8.90 | Fragment |
| 43 | 53.80 | [CH₃CO]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies typically employed for the analysis of this compound.
Sample Preparation
For analysis, this compound is typically obtained as a light yellow powder.[1] Purity of at least 98% as determined by Gas Chromatography (GC) is recommended for accurate spectroscopic measurements.[2][3][4]
NMR Spectroscopy
-
Instrumentation : A Varian A-60 spectrometer or an equivalent instrument can be used for ¹H NMR analysis.[1]
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common solvent for both ¹H and ¹³C NMR of organic compounds.[5]
-
Procedure : A small amount of this compound is dissolved in the deuterated solvent. The solution is then transferred to an NMR tube for analysis. Tetramethylsilane (TMS) is typically used as an internal standard.
Infrared Spectroscopy
-
Instrumentation : A Bruker IFS 85 FTIR spectrometer or a similar instrument is suitable for IR analysis.[1]
-
Technique : The KBr-pellet technique is a common method for acquiring the IR spectrum of solid samples like this compound.[1]
-
Procedure : A small amount of the sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet, which is placed in the IR spectrometer's sample holder for analysis. Alternatively, a vapor phase IR spectrum can be obtained.[6][7]
Mass Spectrometry
-
Instrumentation : A JEOL JMS-D-300 mass spectrometer or an equivalent instrument is used for mass analysis.[1]
-
Ionization : Electron Ionization (EI) is a standard method for the analysis of small organic molecules.[1] An electron energy of 70 eV is typically used.[1]
-
Procedure : The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.
Data Analysis Workflow
The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 779-90-8 | TCI AMERICA [tcichemicals.com]
- 5. This compound(779-90-8) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
1,3,5-Triacetylbenzene: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 1,3,5-Triacetylbenzene. It is intended for use by qualified professionals and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
Chemical and Physical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| CAS Number | 779-90-8 | [1] |
| Appearance | White to yellow to green powder to crystal | |
| Melting Point | 162.0 to 165.0 °C | |
| Boiling Point | 260 °C (lit.) | [2] |
| Solubility | 1 g/L in water at 20 °C |
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[3]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory[3]
NFPA 704 Ratings:
| Category | Rating | Description |
| Health | 1 | Exposure would cause irritation with only minor residual injury. |
| Flammability | 0 | Materials that will not burn under typical fire conditions. |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
Source: ChemicalBook Safety Data Sheet[2]
Toxicological Information
Comprehensive toxicological data for this compound is limited in publicly available literature. Many safety data sheets indicate "no data available" for acute oral, dermal, and inhalation toxicity, as well as for carcinogenicity, mutagenicity, and reproductive toxicity.[2]
Due to the lack of specific data, information from structurally related compounds, such as 1,3,5-Trimethylbenzene, may be considered for a preliminary assessment of potential hazards. However, it is crucial to note that this is a surrogate and may not accurately reflect the toxicological profile of this compound. Studies on 1,3,5-Trimethylbenzene indicate potential effects on the central nervous system and blood.[4]
Experimental Protocols
Synthesis of this compound
A detailed, peer-reviewed protocol for the synthesis of this compound is available in Organic Syntheses. The procedure involves the condensation of acetone (B3395972) and ethyl formate (B1220265) in the presence of sodium ethoxide, followed by acidic workup.[5]
Key Steps:
-
Preparation of powdered sodium in xylene.
-
Reaction of sodium with absolute ethanol (B145695) to form sodium ethoxide.
-
Addition of a mixture of acetone and ethyl formate to the sodium ethoxide solution.
-
Refluxing the reaction mixture.
-
Extraction with water and acidification with acetic acid.
-
Crystallization of this compound from the aqueous solution.
-
Recrystallization from ethanol to yield purified, shiny white crystals.[5]
For a complete and detailed methodology, including specific quantities, reaction conditions, and safety precautions, refer to the original publication in Organic Syntheses.[5]
In Vitro Skin Irritation Testing (General Protocol)
Methodology:
-
Test System: A validated reconstructed human epidermis model (e.g., EpiSkin™, EpiDerm™).
-
Test Substance Application: The test substance (as a fine powder) is applied topically to the surface of the RhE tissue. For solids, the tissue is typically moistened with a small amount of water before application to ensure good contact.[8]
-
Exposure Time: A defined exposure period, typically ranging from 15 to 60 minutes.[6]
-
Post-Exposure Incubation: After exposure, the test substance is washed off, and the tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[8]
-
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.[6]
-
Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[8]
In Vitro Eye Irritation Testing (General Protocol)
Similar to skin irritation, specific eye irritation data for this compound is lacking. The following is a general protocol based on OECD Test Guideline 492 for eye irritation testing using reconstructed human cornea-like epithelium (RhCE) models.[9][10]
Methodology:
-
Test System: A validated reconstructed human cornea-like epithelium model.
-
Test Substance Application: The test substance is applied topically to the surface of the RhCE tissue. For solids, a specific weight (e.g., 50 mg) is applied.[9]
-
Exposure Time: A defined exposure period (e.g., 30 minutes for liquids, 6 hours for solids).[9]
-
Post-Exposure Incubation: Following exposure, the test substance is rinsed off, and the tissues are incubated for a defined period.
-
Viability Assessment: Tissue viability is measured using the MTT assay.
-
Classification: The classification of eye irritation potential is based on the reduction in cell viability compared to negative controls. Different thresholds are used to categorize substances as non-irritating, irritating, or corrosive.
Safety and Handling Precautions
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:[2]
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.
-
Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge. Avoid contact with skin, eyes, and clothing.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[11]
Emergency Procedures
First-Aid Measures
The following first-aid procedures should be followed in case of exposure:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: Not flammable, but may decompose upon heating to produce irritating fumes.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid generating dust. Remove all sources of ignition.[2]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[2]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, labeled container for disposal. Use spark-proof tools.[2]
Visualized Workflows and Logical Relationships
As specific signaling pathways for the toxicity of this compound are not documented, the following diagrams illustrate the logical flow of safety and emergency procedures.
Caption: First-Aid Procedures for this compound Exposure.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1155 - 1,3,5-TRIMETHYLBENZENE [inchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. episkin.com [episkin.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
1,3,5-Triacetylbenzene: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and applications of 1,3,5-Triacetylbenzene, a versatile building block in organic chemistry and materials science.
This technical guide provides a detailed overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of this compound. This document covers its nomenclature, chemical and physical properties, a detailed synthesis protocol, and its role as a precursor in the development of more complex molecular architectures.
Nomenclature and Identification
This compound is a symmetrically substituted aromatic ketone. It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search for and procure this compound.
| Identifier Type | Value |
| IUPAC Name | 1-(3,5-diacetylphenyl)ethanone[1] |
| CAS Number | 779-90-8[2] |
| Molecular Formula | C₁₂H₁₂O₃[2] |
| Molecular Weight | 204.23 g/mol [2] |
| InChI | InChI=1S/C12H12O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H3[1] |
| InChIKey | HSOAIPRTHLEQFI-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)C(=O)C)C(=O)C[1] |
Table 1: Chemical Identifiers for this compound. This table provides a comprehensive list of the primary chemical identifiers for this compound.
A variety of synonyms are used in literature and commercial listings for this compound. These are essential for comprehensive literature searches and material sourcing.
| Synonym |
| 1,1',1''-(Benzene-1,3,5-triyl)triethanone[1] |
| 1,3,5-Benzenetriyltris(ethanone) |
| 1,3,5-Tris(acetyl)benzene |
| 3,5-Diacetylacetophenone |
| Benzene, 1,3,5-triacetyl-[1] |
| Methyl 3,5-diacetylphenyl ketone |
| sym-Triacetylbenzene |
Table 2: Common Synonyms for this compound. This table lists the frequently encountered synonyms for this compound in scientific and commercial contexts.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 160-163 °C | [3] |
| Boiling Point | 302.71 °C (rough estimate) | |
| Solubility | Practically insoluble in water. Soluble in hot ethanol (B145695). | [3] |
| Density | 1.1554 g/cm³ (rough estimate) |
Table 3: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of this compound.
Synthesis of this compound
A reliable method for the synthesis of this compound is the trimerization of the sodium salt of hydroxymethylene acetone (B3395972) (also known as sodio-acetylacetaldehyde) in the presence of an acid. The following is a detailed experimental protocol adapted from a well-established procedure.[3]
Materials and Equipment
-
Sodium metal
-
Anhydrous xylene
-
Anhydrous ether
-
Absolute ethanol
-
Acetone (dried over anhydrous calcium sulfate)
-
Ethyl formate (B1220265) (dried over anhydrous calcium sulfate)
-
Glacial acetic acid
-
5-L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Standard glassware for extraction and filtration
Experimental Protocol
Step 1: Preparation of Sodium Ethoxide
-
In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 69 g (3.0 gram atoms) of finely divided sodium suspended in 1 L of anhydrous ether.
-
Slowly add 138 g (175 mL, 3.0 moles) of absolute ethanol through the dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 6-8 hours to ensure the complete reaction of sodium.
Step 2: Formation of the Sodio-acetylacetaldehyde Intermediate
-
To the freshly prepared sodium ethoxide suspension, add a mixture of 174 g (220 mL, 3.0 moles) of dry acetone and 222 g (241 mL, 3.0 moles) of dry ethyl formate through the dropping funnel over a period of 2 hours.
-
Continue stirring for an additional 4 hours at room temperature.
Step 3: Trimerization and Isolation of this compound
-
The reaction mixture containing the sodio-acetylacetaldehyde is then rapidly extracted with five 1-L portions of cold water.
-
Combine the aqueous extracts and acidify with glacial acetic acid until the solution is acidic to litmus (B1172312) paper.
-
Warm the acidified solution to 50 °C on a steam bath for 2 hours.
-
Allow the solution to stand at room temperature for 48 hours, during which this compound will crystallize.
-
Collect the crude product by filtration, wash with cold water, and air dry. The yield of the crude product is typically in the range of 41-46%.
Step 4: Purification
-
Recrystallize the crude this compound from hot ethanol (approximately 18 mL of ethanol per gram of product).
-
The purified product is obtained as shiny white crystals with a melting point of 162–163 °C. The yield after recrystallization is typically between 30–38%.[3]
Synthesis Workflow Diagram
Figure 1: Synthesis Workflow for this compound. This diagram illustrates the key steps involved in the synthesis of this compound from sodium metal, ethanol, acetone, and ethyl formate.
Applications in Research and Development
While direct applications of this compound in drug development are not extensively documented, its utility as a versatile building block in organic synthesis is well-established. Its C₃ symmetric structure makes it an ideal scaffold for the construction of a wide range of complex molecules, including:
-
Supramolecular Assemblies: The three acetyl groups can be readily modified to introduce various functionalities, enabling the formation of intricate self-assembled structures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and molecular cages. These materials have potential applications in gas storage, catalysis, and sensing.
-
Dendrimers and Star-Shaped Polymers: this compound can serve as the core molecule for the synthesis of dendrimers and star-shaped polymers. The acetyl groups provide reactive sites for the divergent growth of dendritic wedges or polymer arms.
-
Precursor to Symmetrical Trialkylbenzenes: The Grignard reaction with this compound provides a route to various symmetrical trialkylbenzenes.
Although no specific signaling pathway has been directly associated with this compound, its role as a central building block for creating larger, functional molecules is of significant interest to medicinal chemists and drug development professionals. The symmetrical scaffold can be used to present multiple pharmacophores in a defined spatial arrangement, which can be advantageous for targeting multivalent biological systems.
Role as a Molecular Scaffold
Figure 2: this compound as a Central Scaffold. This diagram illustrates the conceptual use of this compound as a core building block for the synthesis of more complex, multifunctional molecules with C₃ symmetry.
Safety and Handling
This compound is an irritant. It may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined synthesis protocol. Its symmetrical structure makes it an important building block for the creation of complex molecular architectures relevant to materials science and potentially to drug discovery. While direct biological activity has not been a primary focus of research, its role as a scaffold for presenting multiple functional groups warrants further investigation by medicinal chemists. This guide provides a foundational understanding of this compound for researchers and professionals in related scientific fields.
References
theoretical vs experimental properties of 1,3,5-Triacetylbenzene
An In-depth Technical Guide to the Properties of 1,3,5-Triacetylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound (CAS 779-90-8), a symmetrical aromatic ketone with significant applications as a building block in organic synthesis, materials science, and supramolecular chemistry.
Molecular Structure and Theoretical Properties
This compound is a planar aromatic core substituted with three acetyl groups. These acetyl groups, due to steric hindrance, are expected to be twisted out of the plane of the benzene (B151609) ring, likely adopting a propeller-like conformation. This non-planar arrangement influences its crystalline packing and solubility.
Computational Analysis
While a dedicated computational study detailing the optimized geometry and electronic properties of this compound was not found in a review of current literature, theoretical models for analogous compounds are commonly calculated using Density Functional Theory (DFT). A standard and effective method for such molecules is the B3LYP functional combined with the 6-31G(d,p) basis set. These calculations provide valuable insights into the molecule's structural and electronic characteristics. For the purposes of this guide, the table below indicates the type of data that would be generated from such a study.
| Parameter | Theoretical Value | Method/Basis Set |
| Optimized Bond Lengths (Å) | Data not available in literature | DFT / B3LYP/6-31G(d,p) |
| Optimized Bond Angles (°) | Data not available in literature | DFT / B3LYP/6-31G(d,p) |
| HOMO Energy (eV) | Data not available in literature | DFT / B3LYP/6-31G(d,p) |
| LUMO Energy (eV) | Data not available in literature | DFT / B3-LYP/6-31G(d,p) |
| Energy Gap (eV) | Data not available in literature | DFT / B3LYP/6-31G(d,p) |
Note: The Highest Occupied Molecular Orbital (HOMO) is predicted to be localized on the central benzene core, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be concentrated on the electron-withdrawing acetyl groups.
Experimental Properties and Characterization
The experimental data for this compound is well-documented, providing a solid foundation for its use in research and development.
Physical and Crystallographic Properties
This compound appears as a white to light yellow crystalline powder.[1] It has limited solubility in water.
| Property | Experimental Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.23 g/mol |
| Melting Point | 162-165 °C |
| Appearance | White to yellow to green powder/crystal |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.386 Å, b = 16.333 Å, c = 7.644 Å, β = 93.69° |
| Molecules per Unit Cell (Z) | 4 |
Spectroscopic Data
The high symmetry of this compound leads to a characteristically simple NMR spectrum.
¹H NMR Spectroscopy Due to the C₃ symmetry of the molecule, all three aromatic protons are chemically equivalent, as are all nine methyl protons. This results in two distinct singlets in the ¹H NMR spectrum.
¹³C NMR Spectroscopy The symmetry also simplifies the ¹³C NMR spectrum, resulting in four distinct signals: one for the methyl carbons, one for the carbonyl carbons, and two for the aromatic carbons (one for the substituted and one for the unsubstituted carbons).
| ¹H NMR (CDCl₃) | Signal | Chemical Shift (δ ppm) |
| Aromatic-H | singlet | 8.55 |
| Methyl-H (CH₃) | singlet | 2.70 |
| ¹³C NMR (CDCl₃) | Carbon Type | Chemical Shift (δ ppm) |
| Carbonyl (C=O) | Carbonyl | 196.8 |
| Aromatic (C-C=O) | Aromatic Quaternary | 138.2 |
| Aromatic (C-H) | Aromatic Tertiary | 131.9 |
| Methyl (CH₃) | Aliphatic | 27.0 |
| Data sourced from the Spectral Database for Organic Compounds (SDBS). |
Infrared (IR) Spectroscopy The FTIR spectrum is dominated by a strong carbonyl stretch, characteristic of aromatic ketones.
| IR Spectroscopy (KBr Pellet) | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | C-H Stretch | ~3080 |
| Aliphatic C-H Stretch | C-H Stretch | ~2930 |
| Carbonyl C=O Stretch | C=O Stretch | ~1695 (very strong) |
| Aromatic C=C Stretch | C=C Stretch | ~1600, ~1420 |
| Methyl C-H Bend | C-H Bend | ~1360 |
| Data sourced from the Spectral Database for Organic Compounds (SDBS) and general IR absorption tables. |
Experimental Protocols
Synthesis of this compound
The following protocol is a reliable method for the laboratory-scale synthesis of this compound, adapted from Organic Syntheses. This procedure involves the condensation of acetone (B3395972) with ethyl formate (B1220265), followed by the acid-catalyzed trimerization of the intermediate.
Materials:
-
Sodium metal
-
Dry xylene
-
Anhydrous ether
-
Absolute ethanol (B145695)
-
Acetone (dried)
-
Ethyl formate (dried)
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5 L three-necked round-bottomed flask equipped with a stirrer, condenser, and dropping funnel, prepare powdered sodium (3.0 gram atoms) in dry xylene. Wash the powdered sodium with anhydrous ether and then add 1 L of fresh anhydrous ether. With stirring, add absolute ethanol (3.0 moles) at a rate that maintains gentle reflux. After addition is complete, reflux the mixture for 6 hours.
-
Condensation: Dilute the reaction mixture with 1.5 L of anhydrous ether. Add a mixture of acetone (3.0 moles) and ethyl formate (3.0 moles) from the dropping funnel over a period of 2 hours. Continue stirring for an additional 2 hours.
-
Trimerization and Isolation: Rapidly extract the reaction mixture with five 1 L portions of water. Acidify the combined aqueous solution with acetic acid until it is acidic to litmus (B1172312) paper.
-
Warm the acidified solution to 50°C on a steam bath for 2 hours.
-
Allow the solution to stand at room temperature for 48 hours to allow the this compound to crystallize.
-
Collect the crude yellow solid by filtration. The typical yield of crude product is 84–94 g.
-
Recrystallization: Dissolve the crude product in hot ethanol (approx. 18 mL per gram of solid). Add activated carbon, filter the hot solution through a steam-heated funnel, and cool the filtrate in an ice bath to yield shiny white crystals of pure this compound.
Caption: Synthesis pathway of this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field on the deuterium (B1214612) signal of the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical spectral width is -2 to 12 ppm. For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A typical spectral width is 0 to 220 ppm. The number of scans will range from several hundred to a few thousand, depending on the desired signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the signals for the ¹H spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: In an agate mortar and pestle, thoroughly grind 1-2 mg of dry, purified this compound to a fine powder.
-
Add approximately 100-200 mg of spectroscopy-grade, dry Potassium Bromide (KBr) powder. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a small amount of the mixture into a pellet-forming die. Assemble the die and connect it to a vacuum line to remove trapped air.
-
Place the die into a hydraulic press and gradually apply 8-10 metric tons of pressure. Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a blank KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: General workflow for synthesis and characterization.
References
Initial Investigations into the Reactivity of 1,3,5-Triacetylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Triacetylbenzene is a symmetrical aromatic ketone that holds significant potential as a versatile building block in organic synthesis and drug discovery. Its three electrophilic acetyl groups, arranged symmetrically around a central benzene (B151609) ring, offer multiple sites for chemical modification, allowing for the construction of complex, star-shaped molecules and functional materials. This technical guide provides an in-depth overview of the fundamental reactivity of this compound, focusing on its synthesis and key transformations of its acetyl moieties. Detailed experimental protocols for its preparation and subsequent reactions, including reduction, oxidation, and condensation, are presented. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its chemical behavior. This document aims to serve as a comprehensive resource for researchers leveraging this compound in the development of novel chemical entities and pharmaceutical agents.
Introduction
The unique C3-symmetric structure of this compound makes it an attractive scaffold for the synthesis of a wide array of derivatives with potential applications in materials science, coordination chemistry, and medicinal chemistry. The reactivity of the acetyl groups can be finely tuned to achieve selective transformations, leading to the formation of alcohols, alkanes, carboxylic acids, and a variety of condensation products. Understanding the fundamental reactivity of this core structure is paramount for its effective utilization in the design and synthesis of new molecules. This guide will systematically explore the synthesis of this compound and the primary reactions of its acetyl groups.
Synthesis of this compound
The most established method for the synthesis of this compound involves the condensation of acetone (B3395972) with ethyl formate (B1220265), followed by the trimerization of the resulting acetylacetaldehyde enolate.[1] This procedure, detailed in Organic Syntheses, provides a reliable route to obtaining the target compound in good yields.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Sodium (69 g, 3.0 gram atoms)
-
Dry xylene (400 ml)
-
Anhydrous ether (1 L + 1.5 L for dilution + 2 x 100 ml for washing)
-
Absolute ethanol (B145695) (138 g, 175 ml, 3.0 moles)
-
Acetone, dried over calcium sulfate (B86663) and distilled from phosphorus pentoxide (174 g, 220 ml, 3.0 moles)
-
Ethyl formate, dried over calcium sulfate and distilled (222 g, 241 ml, 3.0 moles)
-
Acetic acid
-
Norit (2 g)
-
5-L three-necked round-bottomed flask
-
1-L round-bottomed flask
-
Hershberg stirrer
-
Upright condenser
-
500-ml dropping funnel
-
Calcium chloride tubes
-
Steam bath
-
Steam-heated funnel
-
Ice bath
Procedure:
-
Preparation of Powdered Sodium: In a 1-L round-bottomed flask, heat 69 g of freshly cut sodium in 400 ml of dry xylene until the sodium is completely melted. Stopper the flask and shake vigorously to form finely powdered sodium. After cooling, transfer the contents to a 5-L three-necked flask and decant the xylene. Wash the powdered sodium with two 100-ml portions of anhydrous ether by decantation.
-
Formation of Sodium Ethoxide: Add 1 L of anhydrous ether to the powdered sodium in the 5-L flask. Equip the flask with a Hershberg stirrer, an upright condenser protected by a calcium chloride tube, and a 500-ml dropping funnel also protected by a calcium chloride tube. Place the flask on a steam bath. With stirring, add 138 g of absolute ethanol through the dropping funnel at a rate that maintains gentle reflux. After the addition is complete, continue to reflux and stir the mixture for 6 hours.
-
Condensation Reaction: Dilute the reaction mixture with 1.5 L of anhydrous ether. Prepare a mixture of 174 g of acetone and 222 g of ethyl formate and place it in the dropping funnel. Add this mixture to the flask over a period of 2 hours with continuous stirring. Continue stirring for an additional 2 hours after the addition is complete.
-
Work-up and Isolation: Rapidly extract the reaction mixture with five 1-L portions of water. Acidify the combined aqueous extracts with acetic acid until the solution is acidic to litmus. Warm the acidified solution to 50°C on a steam bath for 2 hours. Allow the solution to stand at room temperature for 48 hours to allow the this compound to crystallize.
-
Purification: Collect the crude yellow crystalline solid by filtration. The yield of the crude product is typically 84–94 g (41–46%). Recrystallize the crude product from hot ethanol (using approximately 18 ml of ethanol per gram of product). Add 2 g of Norit to the hot solution, filter through a steam-heated funnel, and cool the filtrate in an ice bath. The yield of shiny white crystals of this compound is 62–79 g (30–38%), with a melting point of 162–163°C.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity of the Acetyl Groups
The three acetyl groups of this compound are the primary sites of its reactivity. These groups can undergo a variety of transformations, including reduction to alcohols or alkanes, oxidation to carboxylic acids, and condensation reactions with various nucleophiles.
Reduction of the Acetyl Groups
The carbonyls of the acetyl groups can be reduced to either secondary alcohols or completely deoxygenated to form ethyl groups. The choice of reducing agent and reaction conditions dictates the final product.
-
Reduction to 1,3,5-Tris(1-hydroxyethyl)benzene: The use of mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can selectively reduce the ketones to the corresponding triol.
-
Reduction to 1,3,5-Triethylbenzene: Complete reduction of the carbonyls to methylene (B1212753) groups can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions.
Table 1: Reduction Reactions of this compound
| Product Name | Reagents and Conditions | Yield (%) | Reference |
| 1,3,5-Tris(1-hydroxyethyl)benzene | NaBH₄, Methanol, 0 °C to RT | Data not found | General knowledge |
| 1,3,5-Triethylbenzene | Hydrazine (NH₂NH₂), KOH, heat (Wolff-Kishner) | Data not found | General knowledge |
| 1,3,5-Triethylbenzene | Zn(Hg), HCl (Clemmensen) | Data not found | General knowledge |
Note: Specific experimental data for the reduction of this compound were not found in the currently available literature. The conditions listed are based on general procedures for these types of reductions.
Oxidation of the Acetyl Groups
The acetyl groups can be oxidized to carboxylic acid groups, yielding 1,3,5-benzenetricarboxylic acid (trimesic acid). This transformation is typically achieved using strong oxidizing agents. A common method for this type of transformation is the haloform reaction.
Table 2: Oxidation Reaction of this compound
| Product Name | Reagents and Conditions | Yield (%) | Reference |
| 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) | 1. NaOH, Br₂ (or NaOCl) 2. H₃O⁺ | Data not found | General knowledge |
Note: A specific experimental protocol for the oxidation of this compound to trimesic acid was not found in the currently available literature. The conditions are based on the general haloform reaction of methyl ketones.
Condensation Reactions
The carbonyl groups of this compound readily undergo condensation reactions with a variety of nitrogen and carbon nucleophiles.
This compound reacts with hydroxylamine (B1172632) hydrochloride to form benzene-1,3,5-tris-acetoxime. This reaction is a key step in a patented process for the synthesis of phloroglucinol.
Experimental Protocol: Synthesis of Benzene-1,3,5-tris-acetoxime
Materials:
-
This compound (6.12 g, 30 mmol)
-
Hydroxylammonium hydrochloride (7.0 g, 100 mmol)
-
Potassium hydroxide (B78521) (5.6 g, 100 mmol)
-
Butanediol-1,4 (75 ml)
Procedure:
-
Combine potassium hydroxide, hydroxylammonium hydrochloride, and this compound in butanediol-1,4.
-
Heat the reaction mixture to 140°C over 5 minutes and maintain this temperature for 3 hours with vigorous agitation.
-
A clear solution will form initially, and upon cooling, approximately 50% of the product will precipitate.
-
The yield can be increased to over 90% by reusing the glycolic mother liquor in subsequent batches.
-
Recrystallization from an ethanol/water mixture can be used to remove co-precipitated potassium chloride.
Table 3: Condensation Reaction of this compound with Hydroxylamine
| Product Name | Reagents and Conditions | Yield (%) | Reference |
| Benzene-1,3,5-tris-acetoxime | NH₂OH·HCl, KOH, Butanediol-1,4, 140°C, 3h | ~50 (initial), >90 (with recycled mother liquor) | US4115451A |
The Knoevenagel condensation involves the reaction of the carbonyl groups with active methylene compounds in the presence of a base catalyst. This reaction leads to the formation of new carbon-carbon double bonds.
Table 4: Knoevenagel Condensation of this compound
| Active Methylene Compound | Product | Reagents and Conditions | Yield (%) | Reference |
| Malononitrile | 1,1',1''-(Benzene-1,3,5-triyl)tris(2,2-dicyanoethenyl)ethane | Piperidine or other base catalyst | Data not found | General knowledge |
| Diethyl malonate | 1,1',1''-(Benzene-1,3,5-triyl)tris(2,2-bis(ethoxycarbonyl)ethenyl)ethane | Piperidine or other base catalyst | Data not found | General knowledge |
Note: Specific experimental details for the Knoevenagel condensation of this compound were not found in the currently available literature. The products and conditions are based on the general Knoevenagel reaction.
Reaction Pathways
Caption: Key reaction pathways of this compound.
Applications in Drug Development
The symmetrical, trifunctional nature of this compound and its derivatives makes them valuable scaffolds in drug design. The ability to introduce three identical or different pharmacophores in a defined spatial arrangement allows for the exploration of multivalent interactions with biological targets. Potential applications include the development of enzyme inhibitors, receptor antagonists, and novel antimicrobial agents. The core can also serve as a central hub for the construction of dendrimers and other macromolecular drug delivery systems. Further investigation into the reactivity of this versatile molecule is warranted to fully exploit its potential in medicinal chemistry.
Conclusion
This compound is a readily accessible and highly functionalized aromatic ketone with significant potential for the synthesis of complex molecules. This guide has provided a detailed overview of its synthesis and the fundamental reactivity of its acetyl groups, including reduction, oxidation, and condensation reactions. While established protocols exist for its synthesis and some derivatizations, further research is needed to fully map out the experimental conditions and yields for a broader range of transformations. The structured presentation of available data and reaction pathways herein is intended to serve as a valuable resource for chemists and pharmaceutical scientists in their pursuit of novel molecular architectures and therapeutic agents.
References
Unlocking the Potential of 1,3,5-Triacetylbenzene: A Technical Guide for Advanced Research
For Immediate Release
Shanghai, China – December 22, 2025 – 1,3,5-Triacetylbenzene, a symmetrically substituted aromatic ketone, is emerging as a versatile building block in materials science and medicinal chemistry. Its unique C3 symmetry and reactive acetyl groups provide a foundation for the synthesis of a diverse range of molecular architectures, from highly ordered porous materials to biologically active compounds. This technical guide explores the potential research areas involving this compound, offering a comprehensive overview of its applications, detailed experimental protocols, and comparative data to guide researchers, scientists, and drug development professionals in their next generation of discovery.
Core Applications and Research Frontiers
The trifunctional nature of this compound makes it an ideal candidate for constructing complex, well-defined structures. Key areas of research include:
-
Porous Materials: As a trigonal linker, this compound and its derivatives are instrumental in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials exhibit high porosity and surface area, making them suitable for applications in gas storage and separation, particularly for carbon dioxide capture.
-
Luminescent Materials: The rigid aromatic core of this compound can be incorporated into ligands for metal complexes, leading to the development of novel luminescent materials. Lanthanide and other transition metal complexes featuring ligands derived from this scaffold have shown potential in lighting, sensing, and bio-imaging applications.
-
Medicinal Chemistry: The 1,3,5-trisubstituted benzene (B151609) motif is a key pharmacophore in a variety of biologically active molecules. Derivatives of this compound, such as chalcones and triazines, have demonstrated significant anticancer activity against various cell lines. Research in this area focuses on the design and synthesis of novel derivatives with enhanced potency and selectivity.
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize key performance indicators for materials and compounds derived from or related to this compound.
Table 1: Performance of Porous Materials in CO2 Capture
| Material | Type | Linker/Precursor | BET Surface Area (m²/g) | CO2 Uptake Capacity (mmol/g) | Conditions |
| TIBM-Cu MOF | MOF | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | - | 3.60 | 298 K, 1 bar[1] |
| TIBM-Al MOF | MOF | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | - | 2.1 | 298 K, 1 bar[1] |
| TIBM-Cr MOF | MOF | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | - | 1.6 | 298 K, 1 bar[1] |
| DUT-32 | MOF | 4,4',4''-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate | 6411 | - | -[2][3] |
| NU-109E | MOF | Tritopic carboxylate linker | 7010 | - | -[4] |
| COF-999 | COF | Amine-functionalized COF | - | 2.05 | 298 K, 50% RH, 400 ppm CO2[5] |
| Me3TFB-(NH2)2BD | COF | 2,5,6-trimethyl-1,3,5-benzenetricarboxaldehyde | - | 0.72 | 295 K, 1 bar[6] |
| COFZ1 | COF | Triazine-based | - | 24.21 cm³/g | 273 K, 1 bar[7] |
Table 2: Anticancer Activity of 1,3,5-Triazine (B166579) and Chalcone Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| 1,3,5-Triazine | Compound 4b (piperidino and benzylamino substituted) | MCF-7 (Breast) | 3.29[8] |
| 1,3,5-Triazine | Compound 4b (piperidino and benzylamino substituted) | HCT-116 (Colon) | 3.64[8] |
| 1,3,5-Triazine | Compound 1d | MDAMB231 (Breast) | ~0.05 (50 nM)[9] |
| 1,3,5-Triazine | Compound 5g | Leukemia, various | 1.95 (Mean GI50)[10] |
| 1,3,5-Triazine | Compound 6 | Renal (CAKI-1) | - (60.13% inhibition)[11] |
| Chalcone | Phenothiazine and thiophene (B33073) containing | Rhabdomyosarcoma (RMS) | 12.51[12][13] |
| Chalcone | Compound 4a (chromanone and substituted benzylidene) | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml[14] |
| Chalcone | 2',4'-Dihydroxy-3,4,5-trimethoxychalcone (4) | MDA-MB-231, U251, BGC-823, B16 | Moderate cytotoxicity[15] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H12O3[16] |
| Molecular Weight | 204.22 g/mol [16] |
| Melting Point | 160-164 °C[17] |
| Appearance | Beige to cream crystalline powder[17] |
| Solubility | Insoluble in water[18] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its conversion into advanced materials and biologically active compounds.
Protocol 1: Synthesis of this compound
This protocol is adapted from the classical Claisen condensation followed by cyclotrimerization.
Materials:
-
Sodium metal
-
Dry xylene
-
Anhydrous ether
-
Absolute ethanol (B145695)
-
Acetone (B3395972) (dried)
-
Ethyl formate (B1220265) (dried)
-
Acetic acid
-
Norit (activated carbon)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L three-necked round-bottomed flask equipped with a stirrer, condenser, and dropping funnel, add 69 g (3.0 gram atoms) of finely powdered sodium to 1 L of anhydrous ether. With stirring, add 138 g (3.0 moles) of absolute ethanol at a rate that maintains gentle reflux. After the addition is complete, reflux the mixture for 6 hours.[19]
-
Condensation: Dilute the reaction mixture with 1.5 L of anhydrous ether. Add a mixture of 174 g (3.0 moles) of acetone and 222 g (3.0 moles) of ethyl formate over a period of 2 hours. Continue stirring for an additional 2 hours.[19]
-
Cyclization and Isolation: Rapidly extract the reaction mixture with five 1-L portions of water. Acidify the aqueous solution with acetic acid until it is acidic to litmus. Warm the solution to 50°C on a steam bath for 2 hours, then allow it to stand at room temperature for 48 hours to crystallize the product.[19]
-
Purification: Collect the crude yellow crystalline solid by filtration. The yield is typically 84–94 g (41–46%). Recrystallize the crude product from hot ethanol with the addition of Norit to obtain shiny white crystals of this compound. The final yield is 62–79 g (30–38%) with a melting point of 162–163°C.[19]
Protocol 2: Generalized Synthesis of a Covalent Organic Framework (COF)
This protocol outlines a general solvothermal method for synthesizing a COF using a 1,3,5-trisubstituted benzene derivative as a building block.
Materials:
-
1,3,5-Tri(4-aminophenyl)benzene (or a similar tritopic amine)
-
Terephthalaldehyde (or another ditopic aldehyde)
-
Mesitylene
-
Aqueous acetic acid (e.g., 6 M)
Procedure:
-
Monomer Solution: In a Pyrex tube, dissolve the tritopic amine and ditopic aldehyde monomers in a mixture of 1,4-dioxane and mesitylene.
-
Catalyst Addition: Add the aqueous acetic acid catalyst to the monomer solution.
-
Sonication and Degassing: Sonicate the mixture briefly to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Crystallization: Seal the tube under vacuum and heat it in an oven at a specific temperature (e.g., 120°C) for several days (e.g., 3-7 days) to allow for the formation of a crystalline powder.
-
Work-up: After cooling to room temperature, collect the solid product by filtration. Wash the solid sequentially with anhydrous solvents such as acetone and tetrahydrofuran (B95107) to remove any unreacted monomers and impurities.
-
Activation: Dry the purified COF under high vacuum at an elevated temperature to remove residual solvent from the pores.
Protocol 3: Synthesis of Chalcones from this compound
This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to produce a tris-chalcone derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol (B129727)
-
Aqueous sodium hydroxide (B78521) or potassium hydroxide solution
Procedure:
-
Reaction Setup: Dissolve this compound and a threefold molar excess of the aromatic aldehyde in ethanol or methanol in a round-bottom flask.
-
Condensation: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide with stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.
-
Purification: Collect the solid product by filtration, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure tris-chalcone.
Visualizing Pathways and Workflows
To better illustrate the potential of this compound in research and development, the following diagrams, generated using Graphviz, depict key processes.
Future Outlook
The research landscape for this compound and its derivatives is rapidly expanding. Future investigations will likely focus on the development of multifunctional materials that combine porosity with catalytic or luminescent properties. In the realm of medicinal chemistry, the exploration of novel derivatives with improved pharmacokinetic profiles and targeted mechanisms of action holds significant promise for the development of next-generation therapeutics. This versatile molecule is poised to remain a cornerstone of innovation in both materials science and drug discovery.
References
- 1. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
- 2. A new metal-organic framework with ultra-high surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new metal–organic framework with ultra-high surface area - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 6. Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (3,3)-Connected Triazine-Based Covalent Organic Frameworks for Efficient CO2 Separation over N2 and Dye Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis and Selective Cytotoxic Activities on Rhabdomyosarcoma and Noncancerous Cells of Some Heterocyclic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. 1,3,5,Triacetylbenzene | SIELC Technologies [sielc.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,5-Triacetylbenzene via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Triacetylbenzene is a key building block in organic synthesis, particularly in the construction of functional materials, metal-organic frameworks (MOFs), and as a core scaffold in medicinal chemistry. Its C3 symmetry and trifunctional nature make it an attractive synthon for creating complex molecular architectures. The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in organic chemistry used to introduce an acyl group onto an aromatic ring.[1] This application note provides a detailed, albeit challenging, protocol for the synthesis of this compound via the direct Friedel-Crafts acylation of benzene (B151609). It is important to note that achieving controlled tri-acylation of benzene is difficult due to the deactivating nature of the first and second acyl groups, which hinder subsequent acylations. This protocol is based on established principles of Friedel-Crafts chemistry and may require significant optimization.
Reaction Principle
The Friedel-Crafts acylation involves the reaction of an aromatic hydrocarbon with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion.[2][3] This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction, leading to the formation of a ketone.[2] The reaction with benzene to form this compound proceeds in three successive acylation steps.
Quantitative Data Summary
Due to the inherent difficulty of forcing three acyl groups onto a benzene ring via the Friedel-Crafts reaction, the following data represents a target for optimization rather than a consistently achieved result. The conditions presented are designed to overcome the deactivation of the ring after each acylation step.
| Parameter | Value | Notes |
| Reactants | ||
| Benzene | 1.0 equivalent | Starting aromatic substrate. |
| Acetyl Chloride | 3.5 equivalents | Acylating agent. Excess is used to drive the reaction to completion. |
| Aluminum Chloride (AlCl₃) | 4.0 equivalents | Lewis acid catalyst. A significant excess is required to activate the acylating agent and to complex with the ketone products. |
| Solvent | ||
| Carbon Disulfide (CS₂) or Nitrobenzene | ~10-20 mL per gram of benzene | A solvent that can handle the reaction conditions and dissolve the reactants. Nitrobenzene can also act as a solvent at higher temperatures. |
| Reaction Conditions | ||
| Temperature | 80-100 °C | Elevated temperature is necessary to overcome the energy barrier for the second and third acylations. |
| Reaction Time | 24-48 hours | Extended reaction time is required for the tri-acylation to proceed. |
| Work-up and Purification | ||
| Quenching Solution | Ice-cold dilute HCl | To decompose the aluminum chloride complex and separate the organic and aqueous layers. |
| Purification Method | Column Chromatography followed by Recrystallization | To isolate the desired 1,3,5-isomer from starting material, mono-, di-acylated products, and other isomers. |
| Expected Yield | ||
| This compound | 10-20% (Optimistic) | The yield is expected to be low due to the deactivating effect of the acetyl groups. |
Experimental Protocol
Materials:
-
Benzene (reagent grade, dried over sodium)
-
Acetyl chloride (reagent grade)
-
Anhydrous aluminum chloride (handle in a dry environment)
-
Carbon disulfide (CS₂) or Nitrobenzene (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography elution)
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Crystallization dish
Procedure:
-
Reaction Setup:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (4.0 eq.).
-
Add the solvent (carbon disulfide or nitrobenzene).
-
-
Addition of Reactants:
-
Cool the flask in an ice bath.
-
In the dropping funnel, prepare a solution of benzene (1.0 eq.) and acetyl chloride (3.5 eq.) in the chosen solvent.
-
Add the benzene-acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, slowly warm the reaction mixture to room temperature.
-
Heat the mixture to reflux (80-100 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS if possible.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Drying:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired this compound from other products.
-
Further purify the isolated product by recrystallization from ethanol to obtain white to pale yellow crystals.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts acylation of benzene.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.
-
Acetyl chloride is corrosive and lachrymatory. It should be handled in a fume hood.
-
The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst (due to moisture). Insufficient reaction time or temperature. | Ensure all reagents and glassware are anhydrous. Increase reaction time or temperature. |
| Predominance of mono- or di-acylated products | Reaction conditions not harsh enough to promote tri-acylation. | Increase the equivalents of acetyl chloride and AlCl₃. Increase reaction temperature and time. |
| Formation of multiple isomers | Friedel-Crafts reactions can sometimes lead to isomer formation. | Purification by column chromatography is crucial to isolate the desired 1,3,5-isomer. |
| Difficult work-up | Formation of emulsions during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
This protocol provides a framework for the synthesis of this compound. Researchers should be prepared to optimize the reaction conditions to achieve the desired product in a reasonable yield.
References
Application Notes and Protocols: 1,3,5-Triacetylbenzene in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore sizes, and functionalizable nature make them promising candidates for a wide range of applications, including catalysis, gas storage, and drug delivery. The choice of the organic linker is a critical determinant of the final MOF architecture and its subsequent properties.
1,3,5-Triacetylbenzene is a trigonal linker that presents a unique set of characteristics for MOF synthesis. Its C3 symmetry is conducive to the formation of highly porous, three-dimensional networks. Unlike the more commonly employed carboxylate-based linkers, the acetyl groups of this compound offer distinct coordination possibilities and serve as reactive sites for post-synthetic modification, enabling the introduction of new functionalities to tailor the MOF for specific applications.
These application notes provide a comprehensive overview of the use of this compound as a linker in MOF synthesis. Included are detailed, albeit hypothetical, protocols for synthesis, characterization, and application in drug delivery and catalysis, based on established methodologies for similar MOF systems.
Synthesis of a Hypothetical MOF using this compound (TAB-MOF-1)
This section details a generalized solvothermal method for the synthesis of a hypothetical Metal-Organic Framework, designated as TAB-MOF-1, using this compound as the organic linker. The solvothermal approach is widely utilized for MOF crystallization under controlled temperature and pressure.
Experimental Protocol: Solvothermal Synthesis of TAB-MOF-1
Materials:
-
This compound (Linker)
-
Metal Salt (e.g., Zinc(II) nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Modulator (optional, e.g., acetic acid, trifluoroacetic acid)
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a glass vial, dissolve this compound (e.g., 0.1 mmol, 20.4 mg) in the chosen solvent (e.g., 10 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., Zinc(II) nitrate hexahydrate, 0.3 mmol, 89.2 mg) in the solvent (e.g., 10 mL of DMF).
-
Mix the two solutions in the Teflon liner of the autoclave.
-
If using a modulator, add it to the mixture at this stage (e.g., 0.1 mL of acetic acid).
-
Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by centrifugation.
-
Wash the product with fresh solvent (e.g., DMF) three times to remove any unreacted starting materials.
-
Solvent exchange the product with a more volatile solvent (e.g., ethanol (B145695) or acetone) for 24 hours to facilitate activation.
-
Activate the MOF by heating under vacuum at a specific temperature (e.g., 150 °C) for 12 hours to remove the solvent molecules from the pores.
-
Store the activated MOF in a desiccator.
Logical Relationship: Synthesis of TAB-MOF-1
Caption: Workflow for the synthesis of a hypothetical TAB-MOF-1.
Characterization of TAB-MOF-1
Thorough characterization is essential to confirm the successful synthesis of the MOF and to determine its physical and chemical properties.
Experimental Protocols: Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern should be compared with a simulated pattern if a single crystal structure is obtained.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes. This analysis is typically performed under a nitrogen atmosphere.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size of the MOF particles.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the activated MOF. This is typically done by measuring the nitrogen adsorption-desorption isotherms at 77 K.
Hypothetical Quantitative Data for TAB-MOF-1
The following table summarizes hypothetical characterization data for TAB-MOF-1, based on typical values for porous MOFs.
| Parameter | Hypothetical Value |
| BET Surface Area | 800 - 1500 m²/g |
| Pore Volume | 0.4 - 0.8 cm³/g |
| Average Pore Diameter | 1.0 - 2.5 nm |
| Decomposition Temperature | > 300 °C |
Application in Drug Delivery
The porous nature and potential for functionalization make MOFs attractive candidates for drug delivery systems. The acetyl groups in TAB-MOF-1 could potentially interact with drug molecules via hydrogen bonding.
Experimental Protocol: Drug Loading and In Vitro Release
Drug Loading:
-
Prepare a solution of the desired drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent (e.g., ethanol).
-
Immerse a known amount of activated TAB-MOF-1 in the drug solution.
-
Stir the mixture at room temperature for 24 hours to allow for drug encapsulation within the MOF pores.
-
Collect the drug-loaded MOF by centrifugation and wash with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading content by analyzing the supernatant using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded MOF and analyzing the drug concentration.
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded TAB-MOF-1 in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of the release medium at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative drug release percentage over time.
Experimental Workflow: Drug Delivery Study
Caption: Workflow for a drug loading and in vitro release study.
Hypothetical Drug Loading and Release Data
| Drug | Loading Capacity (wt%) | Release at 24h (pH 7.4) |
| Ibuprofen | 10 - 25% | 60 - 80% |
| 5-Fluorouracil | 5 - 15% | 70 - 90% |
Application in Heterogeneous Catalysis
The acetyl groups of the this compound linker can be subjected to post-synthetic modification to introduce catalytically active sites. For example, a Knoevenagel condensation can be catalyzed by a MOF with basic functionalities.
Experimental Protocol: Post-Synthetic Modification and Catalysis
Post-Synthetic Modification (PSM) to Introduce Amine Functionality:
-
Activate the synthesized TAB-MOF-1.
-
Disperse the MOF in a solution of an amine-containing compound (e.g., ethylenediamine) in a suitable solvent.
-
Heat the mixture under reflux for a specified period to facilitate the reaction between the acetyl groups and the amine.
-
Cool the mixture, collect the modified MOF by filtration, and wash thoroughly to remove excess reagents.
-
Dry the amine-functionalized MOF (TAB-MOF-1-NH₂) under vacuum.
Catalytic Knoevenagel Condensation:
-
In a round-bottom flask, add the catalyst (amine-functionalized TAB-MOF-1), the aldehyde (e.g., benzaldehyde), and the active methylene (B1212753) compound (e.g., malononitrile) in a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a certain time.
-
Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the catalyst by centrifugation or filtration.
-
Analyze the product yield from the reaction mixture using GC or by isolating the product.
-
The recovered catalyst can be washed, dried, and reused for subsequent catalytic cycles to test its reusability.
Signaling Pathway: Catalytic Cycle
Caption: A simplified representation of a Knoevenagel condensation catalytic cycle.
Hypothetical Catalytic Performance Data
| Substrate | Conversion (%) | Selectivity (%) | Reusability (3 cycles) |
| Benzaldehyde | > 90% | > 99% | Maintained high activity |
Conclusion
While the direct synthesis of MOFs from this compound is not yet prominently reported in the literature, its structural characteristics suggest significant potential as a versatile linker. The protocols and hypothetical data presented in these application notes provide a solid foundation for researchers to explore the synthesis, characterization, and application of this promising class of MOFs. The unique presence of acetyl groups opens up exciting avenues for post-synthetic modification, enabling the development of tailor-made materials for advanced applications in drug delivery, catalysis, and beyond. Further experimental investigation is warranted to realize the full potential of this compound in the field of metal-organic frameworks.
Synthesis of Covalent Organic Frameworks (COFs) Using 1,3,5-Triacetylbenzene: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with potential applications in gas storage, catalysis, and drug delivery. This document provides a detailed protocol for the synthesis of a β-ketoenamine-linked COF utilizing 1,3,5-triacetylbenzene as a key building block. The methodology is based on the solvothermal condensation reaction with an aromatic diamine linker. This guide includes experimental procedures, data presentation, and a visual representation of the synthesis workflow to aid researchers in the successful preparation and characterization of these novel materials.
Introduction
Covalent Organic Frameworks (COFs) are synthesized through the self-assembly of organic building blocks into extended, porous, and crystalline structures. The choice of monomers is crucial in determining the final properties of the COF. This compound is a C3-symmetric monomer that can be employed to create highly ordered two-dimensional (2D) COFs. When reacted with a linear diamine, it forms robust β-ketoenamine linkages, which impart significant chemical stability to the resulting framework. This protocol outlines a general method for the synthesis of such a COF, which can be adapted for various research applications.
Experimental Protocol
This protocol describes the solvothermal synthesis of a β-ketoenamine-linked COF from this compound and a representative aromatic diamine linker, p-phenylenediamine (B122844).
Materials and Reagents:
-
This compound (C₁₂H₁₂O₃)
-
p-Phenylenediamine (C₆H₈N₂)
-
Mesitylene (B46885) (C₉H₁₂)
-
1,4-Dioxane (B91453) (C₄H₈O₂)
-
Acetic Acid (6 M aqueous solution) (CH₃COOH)
-
Anhydrous Acetone (B3395972) (C₃H₆O)
-
Anhydrous Tetrahydrofuran (B95107) (THF) (C₄H₈O)
Equipment:
-
Pyrex tube with a screw cap
-
Schlenk line or glovebox for inert atmosphere
-
Sonicator
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Monomer Solution: In a Pyrex tube, add this compound (e.g., 0.1 mmol, 20.4 mg) and p-phenylenediamine (e.g., 0.15 mmol, 16.2 mg).
-
Addition of Solvents and Catalyst: To the Pyrex tube, add a solvent mixture of mesitylene and 1,4-dioxane (e.g., in a 1:1 v/v ratio, 1.0 mL total volume). Add an aqueous solution of acetic acid (6 M, 0.1 mL) as a catalyst.
-
Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Reaction: Seal the Pyrex tube under vacuum and place it in a preheated oven at 120 °C for 72 hours.
-
Isolation of the COF: After the reaction is complete, allow the tube to cool to room temperature. A solid precipitate should be visible. Isolate the solid product by centrifugation.
-
Washing and Activation: Wash the collected solid sequentially with anhydrous acetone (3 x 10 mL) and anhydrous tetrahydrofuran (3 x 10 mL) to remove any unreacted monomers and residual solvent. Dry the purified COF powder under vacuum at 150 °C for 12 hours to activate it. The resulting product is a crystalline powder.
Characterization Data
The synthesized COF should be characterized to determine its structural and porous properties. The following table summarizes typical characterization data for a β-ketoenamine-linked COF synthesized from a tripodal acetyl monomer and an aromatic diamine.
| Parameter | Typical Value | Characterization Technique |
| Brunauer-Emmett-Teller (BET) Surface Area | 800 - 1700 m²/g | Nitrogen Physisorption |
| Pore Volume | 0.5 - 1.2 cm³/g | Nitrogen Physisorption |
| Pore Size | 1.5 - 2.5 nm | Nitrogen Physisorption |
| Crystallinity | Crystalline | Powder X-ray Diffraction (PXRD) |
| Thermal Stability (TGA) | Stable up to 350-450 °C | Thermogravimetric Analysis |
| Chemical Linkage | β-ketoenamine linkage confirmed | Fourier-Transform Infrared (FTIR) Spectroscopy |
Synthesis Workflow
The following diagram illustrates the key steps in the solvothermal synthesis of a COF using this compound.
Caption: General workflow for the solvothermal synthesis of a COF.
Applications
COFs synthesized from this compound are expected to exhibit high thermal and chemical stability due to the robust β-ketoenamine linkage. Their inherent porosity and tunable surface area make them promising candidates for a variety of applications, including:
-
Gas Storage and Separation: The defined pore structure can be utilized for the selective adsorption and storage of gases like CO₂ and H₂.
-
Heterogeneous Catalysis: The framework can be functionalized with catalytic sites for various organic transformations.
-
Drug Delivery: The porous nature of COFs allows for the loading and controlled release of therapeutic agents.[1]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of covalent organic frameworks using this compound. By following the outlined experimental procedures and utilizing the provided characterization data as a benchmark, researchers can reliably synthesize and evaluate these promising porous materials for a wide range of applications in materials science and drug development.
References
Application Notes and Protocols: 1,3,5-Triacetylbenzene in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3,5-triacetylbenzene as a versatile building block in supramolecular chemistry. Its trigonal symmetry and reactive acetyl groups make it an ideal candidate for the construction of a variety of ordered, self-assembled architectures.
Introduction to this compound in Supramolecular Chemistry
This compound is a C3-symmetric molecule that serves as a fundamental scaffold for the synthesis of more complex supramolecular structures. The three acetyl groups, positioned at the 1, 3, and 5 positions of the benzene (B151609) ring, provide key reactive sites for the formation of a wide array of derivatives and for directing non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are the driving forces for the self-assembly of molecules into well-defined, higher-order structures. The applications of these supramolecular assemblies are vast, ranging from materials science to drug delivery, owing to their potential to form porous materials, molecular cages, and functional networks.
Caption: Versatility of this compound as a precursor in supramolecular chemistry.
Key Applications and Supramolecular Architectures
The C3 symmetry of this compound is a powerful design element that allows for the predictable formation of ordered networks. Key applications include:
-
Building Block for Porous Crystalline Materials: Derivatives of this compound, such as 1,3,5-tris(4-carboxyphenyl)benzene, are used as organic linkers to create Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials exhibit high porosity and are promising for gas storage and separation.
-
Formation of Host-Guest Complexes: The electron-deficient aromatic core and the potential for hydrogen bonding through its derivatives make this compound and related molecules suitable hosts for the inclusion of guest molecules. This has applications in sensing, separation, and catalysis.
-
Synthesis of Schiff Base Macrocycles and Cages: The acetyl groups of this compound can readily undergo condensation reactions with diamines to form Schiff base macrocycles and porous organic cages. These structures can encapsulate guest molecules and act as molecular flasks for reactions.
Quantitative Data of Supramolecular Structures
While quantitative data for supramolecular structures derived directly from this compound is limited in the literature, data from closely related derivatives highlight the potential of this class of compounds. The following table summarizes key performance metrics for a MOF constructed using a derivative of this compound.
| Supramolecular System | Guest Molecule | Property Measured | Value |
| TIBM-Cu MOF¹ | CO₂ | Adsorption Capacity (at 1 bar, 298 K) | 3.60 mmol/g |
| TIBM-Cu MOF¹ | CO₂/N₂ | Selectivity | 53 |
| TIBM-Al MOF¹ | CO₂ | Adsorption Capacity (at 1 bar, 298 K) | 2.1 mmol/g |
| TIBM-Al MOF¹ | CO₂/N₂ | Selectivity | 35 |
| TIBM-Cr MOF¹ | CO₂ | Adsorption Capacity (at 1 bar, 298 K) | 1.6 mmol/g |
| TIBM-Cr MOF¹ | CO₂/N₂ | Selectivity | 10 |
¹Data for MOFs derived from 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), a derivative of this compound.
Experimental Protocols
This protocol is adapted from Organic Syntheses, a reliable source for the preparation of organic compounds.[1]
Materials:
-
Sodium (69 g, 3.0 gram atoms)
-
Dry xylene (400 ml)
-
Anhydrous ether (1.7 L)
-
Absolute ethanol (B145695) (138 g, 175 ml, 3.0 moles)
-
Acetone (B3395972), dried (174 g, 220 ml, 3.0 moles)
-
Ethyl formate (B1220265), dried (222 g, 241 ml, 3.0 moles)
-
Acetic acid
-
Norit (activated carbon)
Procedure:
-
In a 1-L round-bottomed flask, melt freshly cut sodium in dry xylene. Shake vigorously to form finely powdered sodium.
-
After cooling, transfer the powdered sodium to a 5-L three-necked flask and wash with anhydrous ether.
-
Add 1 L of anhydrous ether to the flask.
-
With stirring, add absolute ethanol at a rate that maintains gentle reflux. Reflux for an additional 6 hours after the addition is complete.
-
Add a mixture of dried acetone and dried ethyl formate over a period of 2 hours. Continue stirring for 2 hours after the addition.
-
Extract the reaction mixture with five 1-L portions of water.
-
Acidify the aqueous solution with acetic acid until it is acidic to litmus.
-
Warm the acidified solution to 50°C for 2 hours, then allow it to stand at room temperature for 48 hours to crystallize the product.
-
Collect the crude yellow crystalline solid by filtration. The yield is typically 84–94 g (41–46%).
-
Recrystallize the crude product from hot ethanol with the addition of Norit to obtain shiny white crystals of this compound. The yield of the pure product is typically 62–79 g (30–38%).
Caption: Workflow for the synthesis of this compound.
While a specific protocol for the macrocyclization of this compound is not detailed in the searched literature, the following is a representative procedure for the synthesis of a Schiff base macrocycle from a dicarbonyl and a diamine, which can be adapted for this compound.
Materials:
-
This compound
-
A suitable diamine (e.g., ethylenediamine, 1,3-diaminopropane)
-
Anhydrous solvent (e.g., methanol, ethanol, or DMF)
-
Acid catalyst (a few drops of concentrated HCl or acetic acid)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
In a separate flask, dissolve the diamine (1.5 equivalents for a [2+3] macrocycle) in the same solvent.
-
Slowly add the diamine solution to the stirred solution of this compound at room temperature.
-
Add a few drops of the acid catalyst to the reaction mixture.
-
Reflux the reaction mixture for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold solvent.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar co-solvent or by cooling.
-
The resulting solid can be further purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of a Schiff base macrocycle.
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
By leveraging the unique structural features of this compound, researchers can design and synthesize a wide range of novel supramolecular materials with tailored properties and functions, opening up new avenues in materials science, drug development, and beyond.
References
Application Notes and Protocols for Condensation Reactions with 1,3,5-Triacetylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for various condensation reactions involving 1,3,5-triacetylbenzene. This versatile building block, characterized by its three acetyl groups in a 1,3,5-substitution pattern on a benzene (B151609) ring, is a key precursor in the synthesis of a wide range of molecular architectures, from porous organic polymers to complex heterocyclic systems. The protocols outlined below are designed to be a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.
Data Presentation: Comparative Reaction Conditions
The following table summarizes key quantitative data for different condensation reactions utilizing this compound and analogous compounds, offering a comparative overview of reaction parameters and outcomes.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Self-Condensation (Trimerization) | Acetone (B3395972), Ethyl formate (B1220265) | Sodium ethoxide | Anhydrous ether | Reflux, then 50°C | 6h reflux, 2h addition, 2h stirring, 48h crystallization | 30-38 | [1] |
| Oximation | This compound, Hydroxylammonium hydrochloride | Potassium hydroxide (B78521) | Ethylene glycol | 90-150 | 0.5-10h | >90 | [2] |
| Knoevenagel Condensation (General) | Aromatic aldehyde, Active methylene (B1212753) compound | DBU/H₂O complex | Water | Room Temperature | 5-30 min | 95-96 | [3] |
| Claisen-Schmidt Condensation (General) | Hindered cyclic ketone, Aromatic aldehyde | CsOH, t-BuOK | DMSO | Not specified | Not specified | Good to excellent | [4] |
| Self-Condensation of Acetophenones | Acetophenone | CuCl₂ | Toluene | Reflux | Not specified | Not specified | [5] |
| Synthesis of Porous Organic Polymers | 1,3,5-Tris(4-nitrophenyl)benzene | Zinc powder, NaOH | THF/DMF | 65 | 36h | 50 | [6] |
| Synthesis of Covalent Organic Frameworks | 1,3,5-Tris(4-aminophenyl)benzene, 1,3,5-Benzenetricarbaldehyde | Not specified (solvothermal) | Not specified | >150 | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Self-Condensation
This protocol details the synthesis of this compound through the trimerization of an acetylacetaldehyde intermediate, which is formed from the condensation of acetone and ethyl formate.[1]
Materials:
-
Sodium (69 g, 3.0 gram atoms)
-
Dry xylene (400 mL)
-
Anhydrous ether (1 L + 1.5 L)
-
Absolute ethanol (B145695) (138 g, 175 mL, 3.0 moles)
-
Acetone, dried (174 g, 220 mL, 3.0 moles)
-
Ethyl formate, dried (222 g, 241 mL, 3.0 moles)
-
Acetic acid
-
Norit (activated carbon)
-
5 L three-necked round-bottomed flask, Hershberg stirrer, upright condenser, 500 mL dropping funnel, steam bath, filter apparatus.
Procedure:
-
Prepare finely powdered sodium by melting 69 g of sodium in 400 mL of dry xylene in a 1 L round-bottomed flask, shaking vigorously, and then allowing it to cool.
-
Transfer the powdered sodium to a 5 L three-necked flask, decant the xylene, and wash the sodium with two 100 mL portions of anhydrous ether.
-
Add 1 L of anhydrous ether to the flask and equip it with a stirrer, condenser, and dropping funnel.
-
Add 138 g of absolute ethanol dropwise through the dropping funnel with stirring at a rate that maintains gentle reflux.
-
After the ethanol addition is complete, reflux and stir the mixture for 6 hours.
-
Dilute the reaction mixture with 1.5 L of anhydrous ether.
-
Add a mixture of 174 g of acetone and 222 g of ethyl formate dropwise over 2 hours.
-
Continue stirring for 2 hours after the addition is complete.
-
Rapidly extract the reaction mixture with five 1 L portions of water.
-
Acidify the combined aqueous solution with acetic acid until it is acidic to litmus (B1172312) paper.
-
Warm the acidified solution to 50°C on a steam bath for 2 hours.
-
Allow the solution to stand at room temperature for 48 hours to crystallize the this compound.
-
Collect the crude yellow crystalline solid by filtration. The yield is typically 84–94 g (41–46%).
-
Recrystallize the crude product from hot ethanol (18 mL per gram of solid), using 2 g of Norit, to obtain shiny white crystals of this compound. The final yield is 62–79 g (30–38%).
Protocol 2: Knoevenagel Condensation with this compound (General Procedure)
This generalized protocol is adapted for the Knoevenagel condensation of this compound with active methylene compounds, based on a highly efficient method using a DBU/water complex as the catalyst.[3]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (3.0 molar equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Prepare the DBU/water complex by reacting 1 mmol of DBU with 25 mmol of water for 3 hours.
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable minimal amount of an organic solvent if necessary, although the reaction can often proceed in water.
-
Add the active methylene compound (3.0 mmol) to the flask.
-
Add the prepared DBU/water complex (catalytic amount, e.g., 10 mol%) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 30 minutes), the product often precipitates from the reaction mixture.
-
Isolate the product by filtration and wash with water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Protocol 3: Claisen-Schmidt Condensation with this compound (General Procedure)
This protocol provides a general methodology for the Claisen-Schmidt condensation of this compound with aromatic aldehydes that lack an α-hydrogen.[4][8] This reaction leads to the formation of α,β-unsaturated ketones.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde) (3.0 molar equivalents)
-
Strong base (e.g., sodium hydroxide, potassium hydroxide, or cesium hydroxide)
-
Solvent (e.g., ethanol, DMSO, or solvent-free)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the aromatic aldehyde (3.0 mmol).
-
Add the chosen solvent to the flask. For a solvent-free reaction, proceed to the next step.
-
Add the base (e.g., 1.2 equivalents of NaOH per acetyl group) to the reaction mixture with stirring.
-
Stir the reaction at room temperature or with gentle heating. Quantitative yields have been reported in the absence of a solvent using sodium hydroxide as the base.[8]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
The product will often precipitate and can be collected by filtration.
-
Wash the solid product with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.
Mandatory Visualization
Caption: General workflow for condensation reactions involving this compound.
Caption: Simplified mechanism of a base-catalyzed Claisen-Schmidt condensation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4115451A - Benzene-1,3,5-tris-acetoxime and the process for making phloroglucinol therewith - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1,3,5-Triacetylbenzene in Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Triacetylbenzene is a versatile aromatic compound that serves as a valuable trifunctional core molecule for the synthesis of dendrimers. Its C3 symmetry and the reactivity of its three acetyl groups provide a robust scaffold for the divergent construction of well-defined, hyperbranched macromolecules. Dendrimers synthesized from this core have potential applications in various fields, including drug delivery, gene therapy, and materials science, owing to their precise molecular architecture, high density of surface functional groups, and tunable properties.
These application notes provide a comprehensive overview of the synthetic routes and detailed experimental protocols for utilizing this compound as a foundational building block in dendrimer synthesis. The protocols are based on established chemical transformations, offering a clear pathway for researchers to construct dendrimers with tailored properties for their specific applications.
Core Concepts in Dendrimer Synthesis from this compound
The synthesis of dendrimers from a this compound core typically follows a divergent approach . This method involves the stepwise growth of dendritic layers, or "generations," outward from the central core. Each generation is built through a sequence of chemical reactions that introduce branching points and new peripheral functional groups.
A key strategy involves the initial modification of the acetyl groups of this compound to introduce functionalities suitable for iterative branching reactions. One such approach is the conversion of the acetyl groups into a more reactive trifunctional core reagent.
Synthesis of a Trifunctional Core Reagent from this compound
A published method details the conversion of this compound into potassium benzene-1,3,5-triyltris(ethynethiolate), an efficient trifunctional core reagent for dendrimer synthesis[1]. This three-step procedure provides a stable and highly reactive core for subsequent dendrimer growth.
Experimental Protocol: Synthesis of Potassium benzene-1,3,5-triyltris(ethynethiolate)
This protocol is based on the synthesis of a trifunctional core reagent from this compound[1].
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (EtOH)
-
Diethyl ether
-
Dry solvents (as required)
Procedure:
Step 1: Synthesis of 1,3,5-Tris(1,1-dichloroethyl)benzene
-
In a round-bottom flask, suspend this compound in dry carbon tetrachloride.
-
Cool the mixture in an ice bath and add phosphorus pentachloride portion-wise with stirring.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 1,3,5-Tris(ethynyl)benzene
-
Dissolve the product from Step 1 in a suitable solvent (e.g., THF).
-
Add a strong base, such as potassium tert-butoxide, at a low temperature to effect the double dehydrochlorination.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Synthesis of Potassium benzene-1,3,5-triyltris(ethynethiolate)
-
Dissolve 1,3,5-tris(ethynyl)benzene in ethanol.
-
Add a solution of potassium hydroxide in ethanol.
-
Stir the mixture under an inert atmosphere. The potassium salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) |
| 1,3,5-Tris(1,1-dichloroethyl)benzene | This compound | PCl₅, CCl₄ | |
| 1,3,5-Tris(ethynyl)benzene | 1,3,5-Tris(1,1-dichloroethyl)benzene | Potassium tert-butoxide, THF | |
| Potassium benzene-1,3,5-triyltris(ethynethiolate) | 1,3,5-Tris(ethynyl)benzene | KOH, EtOH | * |
Specific yields for each step are dependent on reaction scale and purification efficiency and should be empirically determined.
Proposed Synthesis of First-Generation Dendrimer via Thiol-Yne Click Chemistry
The synthesized potassium benzene-1,3,5-triyltris(ethynethiolate) core is an excellent substrate for "click" chemistry reactions, such as the thiol-yne reaction. This reaction is highly efficient and proceeds under mild conditions, making it ideal for the iterative steps of dendrimer synthesis.
Experimental Protocol: Synthesis of a First-Generation Dendronized Core
Materials:
-
Potassium benzene-1,3,5-triyltris(ethynethiolate)
-
An alkyne-functionalized dendron (e.g., a dendron with a terminal alkyne group and peripheral protected functional groups)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Solvent (e.g., THF/Methanol mixture)
-
UV light source (365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve potassium benzene-1,3,5-triyltris(ethynethiolate) and an excess of the alkyne-functionalized dendron in a suitable solvent mixture.
-
Add the photoinitiator to the solution.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 minutes.
-
Irradiate the reaction mixture with UV light (365 nm) at room temperature with stirring for several hours until the reaction is complete (monitored by TLC or NMR).
-
Remove the solvent under reduced pressure.
-
Purify the first-generation dendrimer by column chromatography to remove excess dendron and other impurities.
Quantitative Data for a Hypothetical First-Generation Dendrimer:
| Product | Core Reagent | Dendron | Reaction Type | Yield (%) |
| G1-Dendrimer (protected) | Potassium benzene-1,3,5-triyltris(ethynethiolate) | Alkyne-functionalized dendron | Thiol-yne click | >90 (expected) |
Characterization
Each generation of the dendrimer should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and assess the degree of branching.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI): To determine the molecular weight and confirm the monodispersity of the dendrimer.
-
Size Exclusion Chromatography (SEC): To assess the purity and molecular weight distribution.
Visualizations
Logical Workflow for Dendrimer Synthesis
Caption: Workflow for dendrimer synthesis from this compound.
Synthetic Pathway from Core to First Generation
Caption: Synthetic pathway to a first-generation dendrimer.
References
Application Notes and Protocols for the Synthesis of Porous Polymers from 1,3,5-Triacetylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of porous organic polymers (POPs) using 1,3,5-triacetylbenzene as a key monomer. The resulting porous polyphenylene-type networks exhibit high thermal stability and permanent porosity, making them promising materials for applications in catalysis, adsorption, and as potential platforms for drug delivery systems.
Introduction
Porous organic polymers are a class of materials characterized by their robust covalent frameworks, high surface areas, and tunable pore structures. The synthesis of these materials from readily available and rigid monomers is a significant area of research. This compound is an attractive C3-symmetric monomer due to its planar structure and the reactivity of its acetyl groups. Through acid-catalyzed cyclotrimerization, this compound can undergo self-condensation to form a highly cross-linked polyphenylene network with a porous architecture. This method offers a straightforward and efficient route to robust porous materials with potential applications in drug delivery, where the pores can act as reservoirs for therapeutic agents, and in catalysis, where the high surface area can support active catalytic sites.
Key Applications
-
Drug Delivery: The porous structure of these polymers allows for the encapsulation and controlled release of therapeutic molecules. The aromatic backbone can be functionalized to enhance biocompatibility and target specific cells or tissues.
-
Heterogeneous Catalysis: The high surface area and thermal stability make these polymers excellent supports for catalytic nanoparticles or organocatalysts. The porous network can enhance reactant accessibility to active sites and facilitate product removal.
-
Adsorption and Separation: The microporous nature of these materials makes them suitable for the selective adsorption of gases (e.g., CO2) and organic vapors, as well as for the separation of small molecules.
Data Presentation
The properties of porous polymers synthesized from acetyl-functionalized aromatic monomers via cyclotrimerization are summarized in the table below. These values are representative of the expected outcomes for polymers synthesized from this compound under similar conditions.
| Polymer ID | Monomer(s) | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Pore Size Characteristics | Reference |
| PPN-1 | 1,4-Diacetylbenzene | ~600-800 | Not Reported | Microporous | [1] |
| PPN-2 | 4,4'-Diacetylbiphenyl | 720 | 1.76 | Hierarchical micro- and mesoporous | [2] |
| PPN-3 | Amino-functionalized 4,4'-diacetylbiphenyl | Not Reported | Not Reported | Hierarchical micro- and macroporous | [2] |
| PPN-4 | Nitro-functionalized 4,4'-diacetylbiphenyl | Not Reported | Not Reported | Microporous | [2] |
Experimental Protocols
Protocol 1: Synthesis of Porous Polyanhydride (PPN) via Acid-Catalyzed Cyclotrimerization of this compound
This protocol is adapted from the synthesis of porous polymers from diacetyl aromatic monomers using molten p-toluenesulfonic acid as both the catalyst and the solvent[2].
Materials:
-
This compound (TAB)
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Deionized water
-
Ammonia (B1221849) solution (25%)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Oil bath with temperature controller
-
Condenser
-
Soxhlet extraction apparatus
-
Vacuum oven
-
Fritted glass funnel
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add this compound and a 10-fold mass excess of p-toluenesulfonic acid monohydrate.
-
Polymerization: Place the flask in a preheated oil bath at 150 °C. Stir the molten mixture under a slow stream of nitrogen for 24 hours. The mixture will gradually solidify as the polymerization proceeds.
-
Work-up and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Break up the solid product and wash it thoroughly with copious amounts of deionized water to remove the p-toluenesulfonic acid.
-
Neutralize the polymer by stirring it in a dilute ammonia solution for 12 hours.
-
Collect the polymer by filtration using a fritted glass funnel and wash with deionized water until the filtrate is neutral.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours to remove any unreacted monomer and oligomeric species.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C overnight to yield a fine powder.
Characterization:
The resulting porous polymer can be characterized by the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the 1,3,5-triphenylbenzene (B1329565) linkages and the disappearance of the acetyl group carbonyl peak.
-
Solid-State 13C NMR Spectroscopy: To further elucidate the polymer structure.
-
Nitrogen Physisorption at 77 K: To determine the BET surface area, pore volume, and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the polymer particles.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow diagram.
Logical Relationship of Polymer Properties and Applications
Caption: Polymer properties and applications.
References
Application Note: Recrystallization Protocol for the Purification of 1,3,5-Triacetylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1,3,5-triacetylbenzene via recrystallization. The procedure is based on established methods and is intended to yield a high-purity crystalline product suitable for further research and development applications. This note includes a step-by-step experimental procedure, a table of relevant quantitative data, and a workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is a symmetrical aromatic ketone that serves as a valuable building block in organic synthesis and materials science. Purity of this reagent is critical for the successful synthesis of downstream products, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex molecular architectures. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. This allows for the formation of pure crystals upon cooling, while the impurities remain in the solution. This application note details a reliable protocol for the recrystallization of this compound using ethanol (B145695).
Quantitative Data
The selection of an appropriate solvent is paramount for a successful recrystallization. Ethanol has been identified as a suitable solvent for this compound.[1] The following table summarizes key quantitative parameters for this purification process.
| Parameter | Value | Reference |
| Recrystallization Solvent | Ethanol | [1] |
| Solvent to Solute Ratio | 18 mL of ethanol per gram of crude this compound | [1] |
| Appearance of Crude Product | Yellow crystalline solid | [1] |
| Appearance of Purified Product | Shiny white crystals | [1] |
| Melting Point of Crude Product | 150-162 °C | [1] |
| Melting Point of Purified Product | 162-163 °C | [1] |
| Typical Yield of Purified Product | 30-38% (from synthesis) | [1] |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol |
Experimental Protocol
This protocol is designed for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (absolute or 95%)
-
Activated Carbon (e.g., Norit)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirring)
-
Steam-heated or pre-heated funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add ethanol in a ratio of 18 mL per gram of crude material.[1]
-
Add a magnetic stir bar to the flask.
-
Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil and all of the solid has dissolved. Safety Note: Ethanol is flammable. Use appropriate precautions and avoid open flames.
-
-
Decolorization (Optional):
-
If the solution is colored (typically yellow), remove it from the heat source.
-
Allow the solution to cool slightly to prevent bumping.
-
Add a small amount of activated carbon (approximately 2 g as per the reference synthesis scale) to the hot solution to adsorb colored impurities.[1]
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus using a steam-heated or pre-heated funnel and fluted filter paper. This is crucial to prevent premature crystallization of the product in the funnel.[1]
-
Filter the hot solution into a clean Erlenmeyer flask. If activated carbon was used, this step will remove it.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or loosely plugged with cotton to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.[1]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the Büchner funnel for several minutes.
-
Transfer the shiny white crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the yield of the purified this compound.
-
Measure the melting point of the purified crystals. A sharp melting point in the range of 162-163 °C indicates high purity.[1]
-
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols: Synthesis of Star-Shaped Molecules Using 1,3,5-Triacetylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of star-shaped molecules utilizing 1,3,5-triacetylbenzene as a central core. This approach allows for the creation of C3-symmetric molecules with potential applications in materials science and medicinal chemistry. The described protocol focuses on the synthesis of a star-shaped molecule bearing three indole (B1671886) moieties, achieved through the formation of a tris-hydrazone intermediate followed by a Fischer indole synthesis.
Introduction
Star-shaped molecules, a class of dendritic and branched macromolecules, have garnered significant interest due to their unique three-dimensional architecture and properties that differ from their linear counterparts. Their compact structure, high density of functional groups at the periphery, and tailored solubility profiles make them attractive candidates for various applications, including drug delivery, light-emitting materials, and supramolecular chemistry.[1] this compound serves as an excellent trifunctional core for the "core-first" synthesis of these molecules, allowing for the symmetric growth of three arms.
This document outlines the synthesis of a star-shaped molecule where three indole rings are appended to the central benzene (B151609) core. The synthesis proceeds in two main steps: the condensation of this compound with a substituted phenylhydrazine (B124118) to form a tris-hydrazone, followed by an acid-catalyzed intramolecular cyclization (Fischer indole synthesis) to yield the final star-shaped product.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of the star-shaped indole derivative from this compound.
| Step | Reaction | Reactants | Product | Yield (%) |
| 1 | Hydrazone Formation | This compound, 1-Methyl-1-phenylhydrazine (B1203642) | Tris-hydrazone derivative (318) | 84 |
| 2 | Fischer Indole Synthesis | Tris-hydrazone derivative (318) | Star-shaped indole (319) | 75 |
Experimental Protocols
Materials and Methods
-
This compound (316)
-
1-Methyl-1-phenylhydrazine (317)
-
l-(+)-Tartaric acid/dimethyl urea (B33335) (TA/DMU)
-
Zinc chloride (ZnCl2)
-
Toluene
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Synthesis of Tris-hydrazone derivative (318)
-
To a solution of this compound (316) in a suitable solvent (e.g., ethanol), add 1-methyl-1-phenylhydrazine (317) in a 1:3 molar ratio.
-
Add a catalytic amount of l-(+)-tartaric acid/dimethyl urea (TA/DMU).
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, tris-hydrazone derivative (318), may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure tris-hydrazone derivative (318).[1]
Synthesis of Star-Shaped Indole (319)
-
Suspend the tris-hydrazone derivative (318) in toluene.
-
Add a Lewis acid catalyst, such as zinc chloride (ZnCl2).
-
Heat the mixture to reflux and maintain this temperature, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of a suitable salt (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude star-shaped indole (319).
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final star-shaped molecule (319).[1]
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of the star-shaped indole molecule from this compound.
Caption: Synthetic workflow for the star-shaped indole.
Caption: Logical relationship in the synthesis strategy.
References
Application Notes and Protocols for the Synthesis of 1,3,5-Triacetylbenzene
Introduction
1,3,5-Triacetylbenzene is a symmetrical aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex molecular architectures. Its C3 symmetry and reactive acetyl groups make it an ideal precursor for creating well-defined, porous materials and supramolecular structures. This document provides a detailed, step-by-step protocol for the synthesis of this compound in a research laboratory setting, based on the well-established procedure published in Organic Syntheses.
Reaction Scheme
The synthesis involves a base-catalyzed condensation of acetone (B3395972) and ethyl formate (B1220265) to form an intermediate, acetylacetaldehyde, which then undergoes an acid-catalyzed trimerization to yield this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reagents | ||
| Sodium | 69 g (3.0 gram-atoms) | Freshly cut. |
| Xylene (dry) | 400 mL | Used to prepare powdered sodium. |
| Absolute Ethanol (B145695) | 138 g / 175 mL (3.0 moles) | Added to form sodium ethoxide. |
| Anhydrous Ether | ~2.7 L total | Used as a solvent and for washing. |
| Acetone (dry) | 174 g / 220 mL (3.0 moles) | Dried over calcium sulfate (B86663) and distilled from phosphorus pentoxide for best results.[1] |
| Ethyl Formate (dry) | 222 g / 241 mL (3.0 moles) | Dried over calcium sulfate and distilled for best results.[1] |
| Acetic Acid | As needed | To acidify the aqueous extract. |
| Norit (Activated Carbon) | 2 g | For decolorizing during recrystallization. |
| Reaction Conditions | ||
| Sodium Ethoxide Formation | Gentle reflux (6 hours) | |
| Condensation Reaction | Gentle reflux (2 hours addition, 2 hours stir) | |
| Trimerization (Acidification) | 50°C (2 hours), then RT (48 hours) | Warming promotes the reaction, followed by crystallization at room temperature.[1] |
| Yield & Product | ||
| Crude Product Yield | 84–94 g (41–46%) | Yellow crystalline solid.[1] |
| Purified Product Yield | 62–79 g (30–38%) | Shiny white crystals after recrystallization from ethanol.[1] |
| Melting Point (Purified) | 162–163°C | A key indicator of product purity.[1] |
Experimental Protocols
This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 3, p.829 (1955); Vol. 28, p.98 (1948).
Materials and Reagents:
-
Sodium metal
-
Xylene, anhydrous
-
Absolute Ethanol
-
Diethyl ether, anhydrous
-
Acetone, anhydrous
-
Ethyl formate, anhydrous
-
Acetic acid, glacial
-
Norit (activated carbon)
-
Deionized water
-
Calcium chloride (for drying tubes)
Equipment:
-
5 L three-necked round-bottomed flask
-
1 L round-bottomed flask
-
Hershberg stirrer (or efficient mechanical stirrer)
-
Reflux condenser
-
500 mL dropping funnel
-
Steam bath or heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Steam-heated funnel (optional, but recommended)[1]
-
Standard laboratory glassware
Procedure:
Part A: Preparation of Powdered Sodium and Sodium Ethoxide
-
Safety Note: Handle sodium metal with extreme care. It reacts violently with water and can ignite in air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere if possible, although the original procedure uses calcium chloride tubes.
-
In a 1 L round-bottomed flask, add 400 mL of dry xylene and 69 g (3.0 gram-atoms) of freshly cut sodium.[1]
-
Heat the mixture on a steam bath until the sodium is completely melted. Stopper the flask with a rubber stopper and, using appropriate personal protective equipment (tongs, thick gloves), shake vigorously to disperse the molten sodium into a fine powder.[1] Allow the flask to cool completely.
-
Transfer the cooled contents to a 5 L three-necked flask. Decant the xylene.
-
Wash the powdered sodium by adding 100 mL of anhydrous ether, swirling, and decanting. Repeat this wash once more.[1]
-
Add 1 L of anhydrous ether to the flask. Equip the flask with a Hershberg stirrer, a reflux condenser, and a 500 mL dropping funnel. Protect the condenser and funnel from atmospheric moisture with calcium chloride tubes.[1]
-
Place 138 g (175 mL, 3.0 moles) of absolute ethanol into the dropping funnel. While stirring the ether-sodium suspension, add the ethanol dropwise at a rate that maintains a gentle reflux.[1]
-
After the ethanol addition is complete, continue to stir and reflux the mixture for 6 hours to ensure complete formation of sodium ethoxide.[1]
Part B: Condensation and Trimerization
-
Dilute the reaction mixture with an additional 1.5 L of anhydrous ether.[1]
-
In the dropping funnel, prepare a mixture of 174 g (220 mL, 3.0 moles) of dry acetone and 222 g (241 mL, 3.0 moles) of dry ethyl formate.[1]
-
Add this mixture to the stirred sodium ethoxide suspension over a period of 2 hours. The reaction is exothermic and should be controlled to maintain a gentle reflux.[1]
-
After the addition is complete, continue stirring for an additional 2 hours. The mixture may become thick; if stirring becomes difficult, more anhydrous ether can be added.[1]
-
Work-up: This step should be performed rapidly to minimize oxidation of the intermediate.[1] Transfer the reaction mixture to a large separatory funnel and extract with five 1 L portions of water.[1]
-
Combine the aqueous extracts and add glacial acetic acid until the solution is acidic to litmus (B1172312) paper.
-
Gently warm the acidified solution to 50°C on a steam bath and maintain this temperature for 2 hours.[1]
-
Allow the solution to stand at room temperature for 48 hours, during which time the crude this compound will crystallize as a yellow solid.[1]
Part C: Purification
-
Collect the crude yellow crystals by vacuum filtration using a Buchner funnel. The expected yield is 84–94 g.[1]
-
Recrystallize the crude product from hot ethanol. Use approximately 18 mL of ethanol per gram of crude product.[1]
-
Dissolve the solid in the boiling ethanol, add 2 g of Norit (activated carbon), and heat for a few more minutes.
-
Filter the hot solution through a pre-heated or steam-heated funnel to remove the Norit and prevent premature crystallization.[1]
-
Cool the filtrate in an ice bath to induce crystallization.
-
Collect the purified, shiny white crystals of this compound by vacuum filtration.
-
Dry the crystals in a desiccator. The final yield of the pure product is typically between 62–79 g (30–38%), with a melting point of 162–163°C.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 1,3,5-Triacetylbenzene Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Triacetylbenzene is a versatile C3-symmetric building block, or "trigonal node," whose derivatives are increasingly pivotal in the rational design and synthesis of advanced functional materials. Its rigid planar structure and three reactive acetyl groups allow for the construction of highly ordered, two-dimensional (2D) and three-dimensional (3D) architectures. These materials exhibit unique properties, making them suitable for a wide range of applications, including gas storage and separation, catalysis, sensing, and optoelectronics. This document provides an overview of key applications, quantitative data on material performance, and detailed experimental protocols for the synthesis and characterization of materials derived from this compound.
Application Note 1: Porous Organic Polymers (POPs) for Gas Storage and Separation
The C3 symmetry of this compound derivatives makes them ideal monomers for creating porous organic polymers (POPs), including Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs).[1] These materials are synthesized by connecting the trigonal this compound core with various linear or complementary linkers through strong covalent bonds. The resulting networks are characterized by high thermal stability, low density, and permanent porosity.
The precise control over pore size and surface chemistry, achieved by selecting different linkers, allows for the targeted adsorption of specific gases. For instance, incorporating nitrogen-rich linkers (such as those derived from triazine) can enhance the affinity for CO2, a key requirement for carbon capture applications.[1] The porosity of these polymers is often comparable to analogous systems built from 1,3,5-benzene or 1,3,5-triazine (B166579) nodes, demonstrating the modularity of this synthetic approach.[1]
Logical Relationship: From Molecular Structure to Application
References
Application Notes and Protocols: The Role of 1,3,5-Triacetylbenzene in the Development of Porous Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of porous materials derived from 1,3,5-triacetylbenzene. This document details the synthesis of the monomer, proposes synthetic routes to porous organic polymers (POPs) and covalent organic frameworks (COFs), and outlines their characterization and potential applications in gas storage, separation, and catalysis.
Introduction
This compound is a symmetric aromatic ketone that holds significant promise as a building block for the construction of porous crystalline materials such as covalent organic frameworks (COFs) and porous organic polymers (POPs). Its C3 symmetry makes it an ideal candidate for forming extended, ordered networks with high porosity and surface area. The reactive acetyl groups can undergo condensation reactions with various linkers, such as amines and hydrazines, to form stable imine or azine linkages, respectively. These linkages are instrumental in the formation of robust and porous frameworks. The resulting materials are of great interest for applications in gas storage and separation, catalysis, and sensing. While the direct use of this compound in the synthesis of porous materials is an emerging area of research, the principles of reticular chemistry suggest its high potential. These notes provide both established protocols for the synthesis of the monomer and proposed methodologies for its use in creating novel porous materials, based on established chemistries of analogous building blocks.
Data Presentation
The following tables summarize key quantitative data for porous materials synthesized from analogues of this compound, such as 1,3,5-triformylbenzene and 1,3,5-triphenylbenzene. This data provides a reasonable expectation for the properties of materials that could be synthesized from this compound.
Table 1: Porous Properties of Analogous Porous Organic Polymers and Covalent Organic Frameworks
| Material Name/Type | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| PCPs from 1,3,5-triphenylbenzene | 1,3,5-triphenylbenzene derivatives | 450 - 850 | 0.25 - 0.55 | 0.6 - 1.5 | [1] |
| CMPs from 1,3,5-benzene derivatives | 1,3,5-triethynylbenzene derivatives | ~1000 | Not Reported | Microporous | [2] |
| COFs from 1,3,5-triformylbenzene | 1,3,5-triformylbenzene and diamines | 400 - 1200 | 0.2 - 0.8 | 1.2 - 2.5 | [3][4] |
| Azo-bridged POPs from 1,3,5-tris(4-nitrophenyl)benzene | 1,3,5-tris(4-nitrophenyl)benzene | up to 351 | Not Reported | Microporous |
Table 2: Gas Adsorption Properties of Analogous Porous Materials
| Material Name/Type | Gas | Uptake Capacity (mmol/g) at 273 K, 1 bar | CO₂/N₂ Selectivity | Reference |
| PCPs from 1,3,5-triphenylbenzene | CO₂ | 1.28 - 2.18 | High | [1] |
| TCMPs from 1,3,5-triazine (B166579) | CO₂ | ~1.45 (at 298 K) | High | [2] |
| Benzene-Linked Porous Polymers | CO₂ | ~3.0 (67 cm³/g) | 64.5 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Sodium (69 g, 3.0 gram atoms)
-
Dry xylene (400 ml)
-
Anhydrous ether (1.7 L)
-
Absolute ethanol (B145695) (138 g, 175 ml, 3.0 moles)
-
Acetone (B3395972) (174 g, 220 ml, 3.0 moles), dried over calcium sulfate (B86663) and distilled from P₂O₅
-
Ethyl formate (B1220265) (222 g, 241 ml, 3.0 moles), dried over calcium sulfate and distilled
-
Acetic acid
-
Norit (activated carbon) (2 g)
Procedure:
-
In a 1-L round-bottomed flask, melt freshly cut sodium in dry xylene. Shake vigorously to form finely powdered sodium.
-
After cooling, transfer the powdered sodium to a 5-L three-necked round-bottomed flask and decant the xylene.
-
Wash the sodium with two 100-ml portions of anhydrous ether by decantation.
-
Add 1 L of anhydrous ether to the flask. Fit the flask with a stirrer, condenser, and dropping funnel.
-
Add absolute ethanol dropwise with stirring at a rate that maintains gentle reflux.
-
After the addition is complete, reflux and stir the mixture for 6 hours.
-
Dilute the reaction mixture with 1.5 L of anhydrous ether.
-
Add a mixture of acetone and ethyl formate over a period of 2 hours.
-
Continue stirring for 2 hours after the addition is complete.
-
Rapidly extract the reaction mixture with five 1-L portions of water.
-
Acidify the aqueous solution with acetic acid until it is acidic to litmus.
-
Warm the acidified solution to 50°C on a steam bath for 2 hours.
-
Allow the solution to stand at room temperature for 48 hours to crystallize the this compound.
-
Collect the crude yellow crystalline solid by filtration. The yield is typically 84–94 g (41–46%).
-
Recrystallize the crude product from hot ethanol with Norit to obtain shiny white crystals. The yield of pure product is 62–79 g (30–38%).
Protocol 2: Proposed Synthesis of a Porous Organic Polymer via Schiff Base Condensation
This is a proposed protocol based on established methods for synthesizing COFs and POPs from analogous tri-functional aldehydes.
Materials:
-
This compound (1 mmol)
-
p-Phenylenediamine (1.5 mmol)
-
1,4-Dioxane (B91453) (10 mL)
-
6 M Acetic acid (1 mL)
Procedure:
-
In a Pyrex tube, add this compound and p-phenylenediamine.
-
Add a mixture of 1,4-dioxane and aqueous acetic acid.
-
Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.
-
Freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the tube at 120°C for 3 days.
-
Collect the resulting solid by filtration and wash with anhydrous acetone and tetrahydrofuran (B95107).
-
Soxhlet extract the solid with anhydrous tetrahydrofuran for 24 hours to remove any unreacted monomers.
-
Dry the polymer at 150°C under vacuum overnight.
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Proposed Synthesis of a Porous Organic Polymer
Caption: Proposed synthesis of a porous organic polymer.
Applications and Logical Workflow
The unique structural and chemical properties of porous materials derived from this compound open up a wide range of potential applications. The logical workflow for their development and use is as follows:
-
Monomer Synthesis: The process begins with the efficient and scalable synthesis of the this compound monomer.
-
Polymerization: The monomer is then polymerized with appropriate linkers to form the porous framework. The choice of linker and reaction conditions will determine the final properties of the material.
-
Characterization: The resulting porous material is thoroughly characterized to determine its structure, porosity, surface area, and thermal and chemical stability.
-
Application Testing: The material is then tested for specific applications, such as:
-
Gas Storage and Separation: The high surface area and tunable pore size make these materials promising candidates for storing gases like hydrogen and methane, and for separating gas mixtures such as CO₂/N₂.[5]
-
Catalysis: The porous network can be functionalized with catalytic sites, or the framework itself can act as a catalyst. The high surface area allows for excellent accessibility of reactants to the active sites.
-
Sensing: The incorporation of specific functional groups can lead to materials that can selectively bind to and detect certain molecules.
-
Drug Delivery: The porous structure could potentially be used to encapsulate and control the release of drug molecules.
-
Logical Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Triacetylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-triacetylbenzene. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Consistently Low or No Product Yield
Possible Cause 1: Inactive Catalyst or Reagents (Friedel-Crafts Acylation)
-
Suggested Solution: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Ensure that all glassware is oven-dried and that all solvents and reagents are anhydrous.[2] It is often best to use a freshly opened bottle of the Lewis acid catalyst.[1]
Possible Cause 2: Suboptimal Reaction Conditions
-
Suggested Solution: Reaction temperature and time are critical. For Friedel-Crafts acylations, excessive heat can lead to decomposition and the formation of tarry byproducts.[1][2] It is advisable to start the reaction at a lower temperature (e.g., 0°C) and allow it to warm slowly.[3] For the condensation-trimerization of acetone (B3395972) and ethyl formate (B1220265), maintaining the temperature at 50°C for the acidification step is important.[4]
Possible Cause 3: Impure Starting Materials (Condensation-Trimerization Method)
-
Suggested Solution: The yield of the reaction starting from acetone and ethyl formate is sensitive to the purity of the reagents. Using commercial absolute ethanol (B145695) dried by treatment with sodium and ethyl phthalate (B1215562) has been shown to improve yields.[4] Acetone and ethyl formate should also be dried and distilled.[4]
Possible Cause 4: Oxidation of Intermediate (Condensation-Trimerization Method)
-
Suggested Solution: The intermediate product in the condensation-trimerization pathway is susceptible to oxidation upon exposure to air, which can cause the solution to darken and lower the yield.[4] It is crucial that the extraction and acidification steps are carried out without delay.[4]
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Possible Cause 1: Polyacylation Control (Friedel-Crafts Acylation)
-
Suggested Solution: While polyacylation is less common than polyalkylation, it can occur with highly activated substrates.[1][3] The first acyl group deactivates the benzene (B151609) ring, making subsequent acylations more difficult.[3] To achieve tri-substitution, forcing conditions may be necessary, but this can also lead to a mixture of mono-, di-, and tri-acylated products. Careful control of stoichiometry and reaction time is essential.
Possible Cause 2: Formation of Regioisomers
-
Suggested Solution: The formation of regioisomers, such as 1,2,4-triacetylbenzene, can be a significant issue, particularly in Friedel-Crafts type reactions. The purification of the desired 1,3,5-isomer often requires column chromatography to separate it from other isomers.[2]
Issue 3: Difficulties in Product Purification
Possible Cause 1: Residual Catalyst
-
Suggested Solution: In Friedel-Crafts acylation, the product ketone forms a complex with the Lewis acid catalyst.[1][5] To break this complex and remove the catalyst, the reaction mixture should be quenched by slowly adding it to a mixture of crushed ice and concentrated HCl.[2][3] Thorough washing of the crude product with dilute acid and then water is necessary.[2]
Possible Cause 2: Tarry or Oily Product
-
Suggested Solution: The formation of a dark, tarry product often indicates decomposition due to high reaction temperatures or localized overheating.[2] Ensure strict temperature control and slow, controlled addition of reagents with efficient stirring.[2] Recrystallization from a suitable solvent, such as ethanol, can be used to purify the solid product.[4] The use of activated carbon (Norit) during recrystallization can help remove colored impurities.[4]
Synthesis Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes quantitative data for different synthetic routes to this compound, allowing for easy comparison of methodologies.
| Synthesis Method | Key Reagents | Solvent(s) | Temperature | Time | Reported Yield | Reference |
| Condensation-Trimerization | Acetone, Ethyl Formate, Sodium, Ethanol | Xylene, Ether, Water | Reflux, 50°C, Room Temp. | ~58 hours | 30–38% (recrystallized) | [4] |
| Cyclotrimerization | 4-Methoxy-3-buten-2-one (B155257) | Water | 150°C | 30 min | 77% (isolated) | [6] |
| Trimerization of β-Acetylvinyl Acetate | β-Acetylvinyl Acetate | Water | 90°C to Reflux | 3-4 hours | "Good yields" | [7] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below.
Protocol 1: Condensation of Acetone and Ethyl Formate
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
Sodium (3.0 gram atoms)
-
Dry Xylene (400 ml)
-
Anhydrous Ether (1 L + 1.5 L)
-
Absolute Ethanol (3.0 moles)
-
Acetone (3.0 moles, dried)
-
Ethyl Formate (3.0 moles, dried)
-
Acetic Acid
-
Norit (Activated Carbon)
Procedure:
-
Preparation of Sodium Ethoxide: Finely powdered sodium is prepared by melting sodium in dry xylene and shaking vigorously. The xylene is decanted, and the sodium is washed with anhydrous ether. Anhydrous ether (1 L) is added, followed by the dropwise addition of absolute ethanol with stirring to maintain a gentle reflux. The mixture is refluxed for 6 hours after the addition is complete.
-
Condensation: The reaction mixture is diluted with 1.5 L of anhydrous ether. A mixture of acetone and ethyl formate is added over 2 hours. Stirring is continued for an additional 2 hours.
-
Extraction and Acidification: The reaction mixture is rapidly extracted with five 1 L portions of water. The combined aqueous solution is acidified with acetic acid.
-
Crystallization: The acidified solution is warmed to 50°C for 2 hours and then allowed to stand at room temperature for 48 hours to crystallize the product. The crude yellow solid is collected by filtration (yield: 41-46%).
-
Recrystallization: The crude product is dissolved in hot ethanol (18 ml per gram of solid), and 2 g of Norit is added. The solution is filtered through a steam-heated funnel and cooled in an ice bath to yield shiny white crystals of this compound (yield: 30-38%).
Protocol 2: Cyclotrimerization in Hot Water
This procedure is adapted from a high-yield, environmentally friendly synthesis.[6]
Materials:
-
4-Methoxy-3-buten-2-one (1 equivalent)
-
Pure Water
Procedure:
-
Reaction Setup: 4-Methoxy-3-buten-2-one and water (in a molar ratio of approximately 1:200) are placed in a sealed reaction vessel. The vessel is purged with an inert gas (e.g., argon).
-
Heating: The sealed vessel is immersed in a preheated oil bath at 150°C.
-
Reaction: The reaction is maintained at 150°C for 30 minutes.
-
Isolation: The reaction vessel is rapidly cooled in cold water. The crystalline this compound product is isolated by simple filtration and washed with water. The reported isolated yield is 77%.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis for this compound? A: The condensation of acetone with ethyl formate followed by the trimerization of the acetylacetaldehyde intermediate is a well-documented and reliable method, published in Organic Syntheses.[4]
Q2: Is it feasible to synthesize this compound using a Friedel-Crafts acylation of benzene? A: While Friedel-Crafts acylation is a fundamental reaction for adding acyl groups to an aromatic ring, achieving tri-acylation at the 1,3,5-positions is challenging.[5][8][9] The first acetyl group deactivates the ring, making subsequent acylations progressively more difficult.[3][10] This often leads to mixtures of products and is generally not the preferred route for high yields of the tri-substituted product.
Q3: Are there any "green" or more environmentally friendly methods for this synthesis? A: Yes, a method involving the cyclotrimerization of 4-methoxy-3-buten-2-one in hot water has been reported to produce this compound in a 77% isolated yield.[6] This method avoids the use of organic solvents and harsh reagents, making it an attractive green alternative.
Q4: What are the primary challenges in purifying crude this compound? A: The main purification challenges include removing colored impurities (often solved by recrystallization with activated carbon) and separating the desired 1,3,5-isomer from other regioisomers that may have formed.[2][4] If a Friedel-Crafts method is used, complete removal of the Lewis acid catalyst is also a critical purification step.[2]
Q5: My reaction mixture turned dark brown/black. What does this indicate? A: A dark, tarry appearance often suggests decomposition or polymerization side reactions, which can be caused by excessive temperatures or localized overheating.[2] In the condensation-trimerization method, it can also indicate oxidation of the reaction intermediate due to prolonged exposure to air.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2920108A - Process for preparing triacetyl benzene - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
troubleshooting low yields in Friedel-Crafts acylation of benzene derivatives
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical advice for optimizing the yields of Friedel-Crafts acylation reactions involving benzene (B151609) derivatives.
Troubleshooting Guide
This guide addresses specific issues that can lead to low product yields in Friedel-Crafts acylation reactions.
Q1: My Friedel-Crafts acylation reaction has a very low or no yield. What are the primary factors I should investigate?
A: Low yields in Friedel-Crafts acylation often stem from a few critical factors. The most common culprits are related to the catalyst, the substrate, and the reaction conditions. A systematic approach to troubleshooting these elements is essential.
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Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will rapidly deactivate the catalyst.
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Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, rendering it inactive for further reaction. For optimal results, a slight excess (e.g., 1.1 to 1.3 equivalents) is often recommended.
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Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, which is highly sensitive to the electronic properties of the benzene derivative. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C(=O)R), the aromatic ring is deactivated and will be significantly less reactive, leading to poor or no yield.[1]
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed well at room temperature, others may require cooling to control exothermic reactions or heating to overcome the activation energy. Excessively high temperatures can lead to side reactions and decomposition of starting materials or products.
Q2: I suspect my Lewis acid catalyst is the problem. How can I ensure its activity?
A: Catalyst deactivation is a very common issue. Here’s how to address it:
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Use Fresh, Anhydrous Catalyst: Ensure you are using a fresh bottle of anhydrous aluminum chloride or another Lewis acid. If the bottle has been open for a while, it may have absorbed atmospheric moisture.
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Proper Handling: Handle the Lewis acid in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon). Weigh it out quickly and seal the container immediately.
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Ensure Anhydrous Conditions: All glassware must be thoroughly dried, preferably in an oven, and cooled in a desiccator before use. Solvents and other reagents should also be anhydrous.
Q3: My aromatic substrate has an activating group like an amine (-NH₂) or hydroxyl (-OH), but my yield is still low. What is happening?
A: While activating groups are generally good for electrophilic aromatic substitution, amines and hydroxyl groups present a specific challenge in Friedel-Crafts acylation.
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Lewis Base Interaction: The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group can act as a Lewis base and coordinate with the Lewis acid catalyst.[2][3] This forms a complex that deactivates the catalyst and also deactivates the aromatic ring by introducing a positive charge on the substituent.[2]
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O-Acylation: In the case of phenols, acylation can occur on the oxygen atom (O-acylation) to form an ester, which is often the major product instead of the desired C-acylation on the aromatic ring.[2][3]
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Solution: To circumvent this, you can protect the activating group before performing the acylation. For example, an amine can be acetylated to form an amide, which is less basic and still directs ortho-para substitution. The protecting group can be removed after the Friedel-Crafts reaction.
Q4: I am observing the formation of multiple products. How can I improve the regioselectivity?
A: While Friedel-Crafts acylation is generally more selective than alkylation, issues with regioselectivity can arise, especially with substituted benzenes.
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Directing Group Effects: The existing substituent on the benzene ring will direct the incoming acyl group. Electron-donating groups are ortho, para-directing, while electron-withdrawing groups are meta-directing.
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Steric Hindrance: For ortho, para-directing groups, the para product is often favored due to steric hindrance at the ortho position, especially when using a bulky acylating agent or catalyst complex.
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Solvent Effects: The choice of solvent can influence regioselectivity. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-position (kinetic product), while polar solvents like nitrobenzene (B124822) favor the beta-position (thermodynamic product).
Frequently Asked Questions (FAQs)
Q1: Why is polyacylation not a significant problem in Friedel-Crafts acylation, unlike in Friedel-Crafts alkylation?
A: The acyl group (-COR) introduced onto the aromatic ring is an electron-withdrawing group. This deactivates the ring, making the mono-acylated product less reactive than the starting aromatic compound.[4] Consequently, a second acylation reaction is significantly less favorable, preventing polyacylation.[4]
Q2: Can I use a carboxylic acid directly as an acylating agent?
A: While acyl chlorides and anhydrides are the most common acylating agents, it is possible to use carboxylic acids under certain conditions. This often requires a strong Brønsted acid co-catalyst or specific "greener" methodologies, for example, using methanesulfonic anhydride (B1165640) as a promoter.
Q3: What are some "greener" alternatives to traditional Lewis acids like AlCl₃?
A: There is growing interest in developing more environmentally friendly catalysts for Friedel-Crafts acylation. Some alternatives include:
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Solid acid catalysts: Zeolites and supported metal oxides can provide a milder reaction environment and are more easily separated from the reaction mixture.
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Ionic liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a recyclable reaction medium.
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Metal triflates: Catalytic amounts of metal triflates in deep eutectic solvents have been shown to be effective.
Q4: My reaction mixture turned into a dark, insoluble tar. What could be the cause?
A: Tar formation, or polymerization, can occur under the strongly acidic conditions of the Friedel-Crafts reaction, especially with sensitive substrates like furan (B31954) or thiophene. To mitigate this, you can:
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Use a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).
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Perform the reaction at a lower temperature.
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Slowly add the Lewis acid to the mixture of the substrate and acylating agent.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Acetylation of Toluene (B28343) with Acetyl Chloride
| Catalyst | Stoichiometry (eq.) | Temperature (°C) | Time (h) | Yield of Methylacetophenones (%) | Reference |
| FeCl₃ | Catalytic | 25 | 3 | 9 | [1] |
| AlCl₃ | Catalytic | 25 | 3 | 9 | [1] |
| FeSO₄ (700 °C) | Catalytic | 25 | 3 | 34 | [1] |
| FeSO₄ (700 °C) | Catalytic | 60 | 1 | 77 (with Acetyl Bromide) | [1] |
*Activated with benzyl (B1604629) chloride.
Table 2: Effect of Solvent on the Regioselectivity of Friedel-Crafts Acetylation of Naphthalene
| Solvent | Product Ratio (1-acetylnaphthalene : 2-acetylnaphthalene) | Control Type | Reference |
| Carbon Disulfide (CS₂) | Favors 1-acetylnaphthalene | Kinetic | |
| Dichloroethane (CH₂ClCH₂Cl) | Favors 1-acetylnaphthalene | Kinetic | |
| Nitrobenzene (C₆H₅NO₂) | Exclusively 2-acetylnaphthalene | Thermodynamic |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Toluene with Acetyl Chloride
Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Toluene
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Acetyl Chloride
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Anhydrous Dichloromethane (B109758) (DCM)
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Crushed Ice
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
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Addition of Aromatic Substrate: Add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
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Purification: Purify the crude product by distillation or column chromatography to obtain the desired methylacetophenone.
Visualizations
References
optimization of reaction conditions for 1,3,5-Triacetylbenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3,5-triacetylbenzene. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and reliable method for synthesizing this compound?
The most established and frequently cited method is the Claisen condensation of acetone (B3395972) with ethyl formate (B1220265), followed by the acid-catalyzed cyclotrimerization of the intermediate, acetylacetaldehyde enol ether.[1] A well-documented procedure for this synthesis is available in Organic Syntheses.[1]
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address common issues:
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Moisture in Reagents and Glassware: The initial Claisen condensation is highly sensitive to moisture, as it can quench the sodium ethoxide base. Ensure all glassware is thoroughly dried, and use anhydrous ether, absolute ethanol (B145695), and dry acetone and ethyl formate.[1] Drying agents like calcium sulfate (B86663) or phosphorus pentoxide can be used for the solvents and acetone.[1]
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Inefficient Sodium Dispersion: The reaction requires finely powdered sodium to ensure a sufficient surface area for the reaction to proceed efficiently. If the sodium is not well-dispersed, the formation of sodium ethoxide will be slow and incomplete. Shaking molten sodium in hot xylene or paraffin (B1166041) oil can create a fine dispersion.[1]
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Slow or Incomplete Intermediate Formation: The addition of the acetone and ethyl formate mixture should be controlled to maintain a gentle reflux.[1] If the addition is too fast, side reactions may occur. Conversely, if the reaction is not stirred efficiently, the formation of the acetylacetaldehyde intermediate will be hampered.
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Degradation of the Intermediate: The intermediate product is susceptible to oxidation upon exposure to air, which can lead to a dark-colored solution and reduced yields. It is crucial to perform the extraction and acidification steps rapidly after the initial reaction is complete.[1]
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Suboptimal Cyclotrimerization Conditions: The acidification and subsequent heating step are critical for the cyclization to form this compound. The solution should be acidic to litmus (B1172312) paper and warmed to around 50°C for approximately 2 hours to facilitate the reaction.[1]
Q3: The crude product is a yellow, oily solid with a wide melting point range. How can I effectively purify it?
A yellow, impure product is a common observation. The primary purification method is recrystallization from hot ethanol.[1] For every gram of crude product, approximately 18 mL of ethanol is recommended. The use of activated carbon (Norit) during recrystallization can help remove colored impurities. Filtering the hot solution through a steam-heated funnel can prevent premature crystallization and loss of product. [cite: '1'] The final product should be shiny white crystals with a sharp melting point of 162-163°C.[1][2]
Q4: Are there alternative synthesis routes for this compound?
Yes, several other methods have been reported:
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Trimerization of Hydroxymethylene Acetone Esters: Lower esters of hydroxymethylene acetone can undergo trimerization to yield this compound in good yields.[3] This method involves heating the ester in the presence of water.[3]
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Cyclotrimerization in Hot Water: A more recent and environmentally friendly approach involves heating 4-methoxy-3-buten-2-one (B155257) in pure water at 150°C for 30 minutes, which can produce this compound in a 77% isolated yield.[4] This method avoids the use of strong acids or bases.[4]
Experimental Protocols
Classical Synthesis via Claisen Condensation and Cyclotrimerization[1]
This protocol is adapted from the procedure published in Organic Syntheses.
Materials:
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Sodium (69 g, 3.0 gram atoms)
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Dry Xylene (400 mL)
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Anhydrous Ether (2.5 L)
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Absolute Ethanol (138 g, 175 mL, 3.0 moles)
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Acetone, dried (174 g, 220 mL, 3.0 moles)
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Ethyl Formate, dried (222 g, 241 mL, 3.0 moles)
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Acetic Acid
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Norit (Activated Carbon)
Procedure:
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Preparation of Sodium Ethoxide: In a 5-L three-necked flask equipped with a stirrer, condenser, and dropping funnel, finely powdered sodium is prepared by melting it in xylene and shaking vigorously. The xylene is decanted, and the sodium is washed with anhydrous ether. Anhydrous ether (1 L) is added, and absolute ethanol is added dropwise with stirring at a rate that maintains a gentle reflux. The mixture is then refluxed for 6 hours.
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Condensation: The reaction mixture is diluted with 1.5 L of anhydrous ether. A mixture of acetone and ethyl formate is added over 2 hours. Stirring is continued for an additional 2 hours.
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Work-up and Cyclization: The reaction mixture is rapidly extracted with five 1-L portions of water. The combined aqueous extracts are acidified with acetic acid until acidic to litmus. The acidified solution is warmed to 50°C for 2 hours and then allowed to stand at room temperature for 48 hours.
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Isolation and Purification: The crude yellow crystalline solid is collected by filtration. The crude product is recrystallized from hot ethanol with the addition of Norit. The solution is filtered hot and cooled in an ice bath to yield shiny white crystals of this compound.
| Parameter | Value | Reference |
| Crude Yield | 41-46% | [1] |
| Recrystallized Yield | 30-38% | [1] |
| Melting Point | 162-163 °C | [1] |
Visualizations
Experimental Workflow for Classical Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
purification challenges of 1,3,5-Triacetylbenzene and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,3,5-Triacetylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, often obtained as a yellow crystalline solid, can contain several impurities.[1] These may include colored byproducts from the synthesis, unreacted starting materials, and potentially isomeric byproducts, such as the 1,2,4-regioisomer, which can be difficult to separate due to similar physical properties. Residual catalysts or salts from the work-up process can also be present.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should appear as shiny white crystals.[1] The reported melting point for the purified compound is in the range of 162–163°C.[1] Commercially available high-purity this compound is typically specified at >98% purity as determined by Gas Chromatography (GC).[2][3]
Q3: What are the recommended primary purification methods for this compound?
A3: The most common and effective primary purification method is recrystallization.[1] Ethanol (B145695) is a frequently used solvent for this purpose.[1] For more challenging separations, particularly for removing isomeric impurities, column chromatography is a viable, albeit more involved, alternative.[4]
Q4: Can you provide a general protocol for the recrystallization of this compound?
A4: A well-established protocol involves dissolving the crude product in hot ethanol.[1] The use of activated carbon (Norit) can be effective in removing colored impurities.[1] The solution is then hot-filtered to remove the activated carbon and any insoluble materials, followed by cooling to induce crystallization. The purified crystals are then collected by filtration.
Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the solute, or there's a high concentration of impurities. | Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble to lower the saturation point. Ensure a slower cooling rate by insulating the flask.[5] |
| Low recovery of purified product. | Too much solvent was used for recrystallization, leading to significant product loss in the mother liquor. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[5] Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Final product is still colored (yellowish tint). | Incomplete removal of colored impurities. | Add a small amount of activated carbon (e.g., Norit) to the hot solution before filtration.[1] Be aware that this may slightly reduce the overall yield. |
| Crystallization does not occur upon cooling. | The solution is not supersaturated. The concentration of the product is too low. | Reduce the solvent volume by evaporation and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[5] |
Purity Issues
| Problem | Possible Cause | Suggested Solution |
| Melting point of the purified product is broad or lower than the expected 162-163°C. | The product is still impure and may contain residual solvents or synthetic byproducts. | Perform a second recrystallization. If the melting point does not improve, consider using an alternative purification method such as column chromatography. |
| Presence of isomeric impurities confirmed by analysis (e.g., NMR, GC). | The synthesis reaction conditions may have favored the formation of isomers (e.g., 1,2,4-triacetylbenzene). | Recrystallization may not be sufficient to separate closely related isomers. Column chromatography is often necessary for complete separation.[4] |
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from a standard procedure for the purification of this compound.[1]
Materials:
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Crude this compound
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Ethanol (absolute)
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Activated Carbon (e.g., Norit)
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Erlenmeyer flask
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Heating mantle or steam bath
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Steam-heated or pre-heated funnel
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Filter paper
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Büchner funnel and flask
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Ice bath
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add hot ethanol (approximately 18 mL per gram of crude product).[1]
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Heat the mixture to dissolve the solid completely.
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If the solution is colored, add a small amount of activated carbon (e.g., 2 g).[1]
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Swirl the hot solution for a few minutes.
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Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystallization.
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Collect the shiny white crystals by vacuum filtration using a Büchner funnel.[1]
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Wash the crystals with a small amount of ice-cold ethanol.
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Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
| Parameter | Value | Method/Conditions | Reference |
| Melting Point (Crude) | 150-162°C | [1] | |
| Melting Point (Purified) | 162-163°C | Recrystallization from ethanol | [1] |
| Purity (Commercial) | >98% | Gas Chromatography (GC) | [2][3] |
| Recrystallization Yield | 30-38% | From crude synthetic product | [1] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Purification of 1,3,5-Triacetylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with and purifying crude 1,3,5-Triacetylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, often appearing as a yellow crystalline solid, can contain several types of impurities depending on the synthetic route.[1] Common impurities include:
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Unreacted starting materials: Such as acetone (B3395972) and ethyl formate (B1220265) if the synthesis involves their condensation.[1]
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Intermediate products: The synthesis involves the trimerization of an intermediate, acetylacetaldehyde. Incomplete reaction can leave this intermediate in the crude product.[1]
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Oxidation by-products: The intermediate product is susceptible to oxidation, especially when exposed to air, which can lead to colored impurities.[1]
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Solvent residues: Residual solvents from the reaction or initial work-up, like xylene or ether, may be present.[1]
Q2: My purified this compound is still yellow. What does this indicate?
A2: A persistent yellow color after initial purification suggests the presence of residual impurities, likely oxidation products or other colored by-products from the synthesis. The pure compound is described as shiny white crystals.[1] Further purification steps, such as treatment with activated carbon (Norit) during recrystallization, can help remove these colored impurities.[1]
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is in the range of 162–163 °C.[1] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities. The crude product typically has a lower and broader melting point, for instance, in the range of 150–162 °C.[1]
Q4: Can I use a method other than recrystallization to purify this compound?
A4: Yes, other purification methods can be employed. High-Performance Liquid Chromatography (HPLC) can be used for both analysis and preparative separation of this compound from its impurities.[2] A reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase is suitable for this purpose.[2]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Product is too soluble in the recrystallization solvent. | Ensure you are using the recommended solvent, which is typically ethanol (B145695).[1] Avoid using an excessive volume of solvent. The literature suggests using approximately 18 mL of ethanol per gram of crude product.[1] |
| Premature crystallization during hot filtration. | Use a steam-heated funnel or preheat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out of solution prematurely.[1] If a heated funnel is unavailable, a slightly larger volume of hot solvent may be necessary to keep the product dissolved.[1] |
| Incomplete crystallization upon cooling. | Cool the filtrate in an ice bath to maximize the recovery of the purified crystals.[1] Allow sufficient time for crystallization to complete. |
Issue 2: Product Purity Does Not Improve Significantly After Recrystallization
| Possible Cause | Suggested Solution |
| Inefficient removal of colored impurities. | Add activated carbon (e.g., Norit) to the hot solution before filtration.[1] The activated carbon will adsorb colored impurities, which are then removed by filtration. A typical amount is around 2 grams of Norit for a 62-79 g batch of product.[1] |
| Co-crystallization of impurities. | If impurities have similar solubility profiles to the desired product, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, consider using a different purification technique, such as column chromatography. |
| Insoluble impurities present in the crude product. | Ensure that all the crude product dissolves in the hot solvent. If some solid material remains, it is likely an insoluble impurity and should be removed during the hot filtration step. |
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
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Crude this compound
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Ethanol
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Activated Carbon (Norit)
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Filter paper
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Erlenmeyer flasks
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Heating mantle or steam bath
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Buchner funnel and flask
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Ice bath
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add ethanol in a ratio of approximately 18 mL per gram of crude product.[1]
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Heat the mixture to boiling with stirring to dissolve the solid.
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Once the solid is dissolved, add about 2 grams of activated carbon (Norit) to the hot solution.[1]
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Filter the hot solution through a pre-heated or steam-heated funnel containing fluted filter paper to remove the activated carbon and any other insoluble impurities.[1]
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Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
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Collect the shiny white crystals by vacuum filtration using a Buchner funnel.[1]
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Wash the crystals with a small amount of cold ethanol.
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Dry the crystals to obtain pure this compound.
Data Presentation
| Parameter | Crude this compound | Purified this compound |
| Appearance | Yellow crystalline solid[1] | Shiny white crystals[1] |
| Melting Point | 150–162 °C[1] | 162–163 °C[1] |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Impure Product
Caption: Decision-making workflow for troubleshooting the purification of this compound.
References
dealing with moisture sensitivity of catalysts in 1,3,5-Triacetylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-triacetylbenzene, with a specific focus on challenges related to the moisture sensitivity of catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is moisture a critical concern in the synthesis of this compound, particularly via Friedel-Crafts acylation?
A1: The Friedel-Crafts acylation is a common method for synthesizing aryl ketones. This reaction typically employs a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). AlCl₃ is highly hygroscopic and reacts vigorously with water in a process called hydrolysis.[1] This reaction not only consumes the catalyst but also forms aluminum hydroxide (B78521) and hydrochloric acid, rendering the catalyst inactive for the desired acylation reaction.[1] Consequently, the presence of even trace amounts of moisture can significantly lower the yield or prevent the reaction from occurring altogether.[2]
Q2: What are the primary sources of moisture contamination in a typical experimental setup?
A2: Moisture can be introduced from several sources:
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Atmospheric humidity: Exposure of reagents or the reaction setup to air.
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Improperly dried glassware: Glass surfaces can adsorb a thin film of water.
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Non-anhydrous reagents and solvents: Using reagents or solvents that have not been properly dried.
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Transfer techniques: Improper handling during the transfer of reagents.
Q3: Are there alternative catalysts for the synthesis of this compound that are less sensitive to moisture?
A3: Yes, several alternative Lewis acid catalysts exhibit greater tolerance to water. Metal triflates, such as lanthanide triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), are known to be water-stable and can be used in catalytic amounts.[3] Other options include solid acid catalysts like zeolites and certain metal oxides, which can also be more environmentally friendly and easier to handle.[4] For instance, indium(III) oxide (In₂O₃) supported on MCM-41 has been shown to be a highly active catalyst for the acylation of aromatic compounds, even in the presence of moisture.[5]
Q4: Besides Friedel-Crafts acylation, are there other synthetic routes to this compound that are less susceptible to moisture-related issues?
A4: Yes, a well-established method involves the condensation of acetone (B3395972) with ethyl formate (B1220265) in the presence of sodium ethoxide, followed by acid-catalyzed trimerization of the intermediate, acetylacetaldehyde.[6][7] While this reaction also requires anhydrous conditions, particularly in the initial steps involving sodium ethoxide, it avoids the use of highly moisture-sensitive Lewis acids like AlCl₃. Another novel method involves the reaction of a tribenzimidazolium salt with a Grignard reagent.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q: My Friedel-Crafts reaction to synthesize this compound resulted in a very low yield or no product at all. What are the likely causes related to moisture?
A: This is a common problem when working with moisture-sensitive catalysts. The primary suspect is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by water.
Troubleshooting Steps:
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Verify Anhydrous Conditions:
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Glassware: Ensure all glassware was rigorously dried before use, either by oven-drying overnight at >120 °C or by flame-drying under an inert atmosphere.
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Reagents and Solvents: Use freshly opened bottles of anhydrous solvents or solvents that have been properly dried over an appropriate desiccant (see Table 1). Ensure all reagents, including the acylating agent and the aromatic substrate, are anhydrous.
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Inert Atmosphere: The reaction should be conducted under a dry inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.[2]
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Catalyst Integrity:
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Storage: AlCl₃ should be stored in a tightly sealed container in a desiccator. If the catalyst has been exposed to air, it may be partially hydrolyzed and inactive.
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Appearance: Anhydrous AlCl₃ is a white or slightly yellow powder. If it appears clumpy or has a strong smell of HCl, it has likely been exposed to moisture.
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-
Reaction Setup:
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Use septa and cannulation techniques for the transfer of anhydrous liquids.
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Protect the reaction apparatus from atmospheric moisture with drying tubes filled with a suitable desiccant (e.g., CaCl₂, CaSO₄).
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Issue 2: Formation of Undesired Byproducts
Q: My reaction produced a mixture of products, with only a small amount of the desired this compound. How can moisture contribute to this?
A: While the primary effect of moisture is catalyst deactivation, its presence can lead to a more complex reaction profile. Incomplete reaction due to insufficient active catalyst can result in a mixture of mono- and di-acetylated products along with the starting material. Additionally, the hydrolysis of the acylating agent (e.g., acetyl chloride) to acetic acid can introduce unwanted side reactions.
Troubleshooting Steps:
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Strict Moisture Exclusion: Implement the rigorous anhydrous techniques described in the previous section to ensure the catalyst remains active throughout the reaction.
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Stoichiometry of Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required for each acyl group to be added.[8] If moisture has consumed a portion of the catalyst, there may not be enough to drive the reaction to completion, leading to a mixture of partially acylated products.
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Purification of Reagents: Ensure the starting materials are pure and free from contaminants that could react with the catalyst.
Data Presentation
Table 1: Illustrative Impact of Moisture on Friedel-Crafts Acylation Yield
| Moisture Content in Solvent (ppm) | Expected Relative Yield of Aryl Ketone | Observations |
| < 10 | 90-100% | Reaction proceeds cleanly to completion. |
| 50 | 60-80% | Noticeable decrease in reaction rate and yield. |
| 100 | 20-40% | Significant inhibition of the reaction; mixture of starting material and product. |
| > 200 | < 10% | Reaction may not initiate or proceeds very sluggishly; catalyst deactivation is rapid. |
Disclaimer: This table is illustrative and based on the general principles of moisture sensitivity in Friedel-Crafts acylation. Actual yields will vary depending on the specific reaction conditions, substrates, and scale.
Table 2: Common Drying Agents for Solvents and Reagents
| Drying Agent | Solvents/Reagents it can Dry | Incompatible with |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Ethers, halogenated hydrocarbons, esters | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Ethers, halogenated hydrocarbons, esters | - |
| Anhydrous Calcium Chloride (CaCl₂) | Ethers, saturated and aromatic hydrocarbons | Alcohols, amines, phenols |
| Molecular Sieves (3Å or 4Å) | Wide range of solvents including ethers, hydrocarbons, halogenated solvents | - |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers | Alcohols, aldehydes, ketones, esters |
| Sodium metal with Benzophenone | Ethers, hydrocarbons | Halogenated solvents, esters, ketones |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Friedel-Crafts Acylation
This protocol provides a general method for performing a Friedel-Crafts acylation under anhydrous conditions and can be adapted for the synthesis of this compound.
1. Preparation of Glassware and Apparatus:
- All glassware (round-bottom flask, addition funnel, condenser) should be oven-dried at 125 °C overnight or flame-dried under a stream of dry nitrogen or argon.
- Assemble the apparatus while hot and allow it to cool to room temperature under an inert atmosphere.
- Fit the condenser with a drying tube containing calcium chloride.
2. Reagent and Solvent Preparation:
- Use anhydrous grade solvents. If necessary, dry solvents using appropriate drying agents (see Table 2). For example, benzene (B151609) can be dried by distillation from sodium/benzophenone.
- Ensure the Lewis acid catalyst (e.g., anhydrous AlCl₃) is a fine, lump-free powder.
3. Reaction Procedure:
- To the cooled, stirred suspension of anhydrous AlCl₃ (e.g., 3.3 equivalents for tri-acylation) in an anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere, slowly add acetyl chloride (3.0 equivalents).
- After the initial exothermic reaction subsides, add benzene (1.0 equivalent) dropwise at a rate that maintains the desired reaction temperature (typically 0-5 °C for the initial addition).
- After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).
4. Work-up:
- Cool the reaction mixture in an ice bath and quench the reaction by slowly and carefully adding crushed ice, followed by dilute hydrochloric acid. This will decompose the aluminum chloride complex.
- Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.
- Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
Protocol 2: Alternative Synthesis of this compound via Condensation (Adapted from Organic Syntheses) [6]
This method avoids the use of highly moisture-sensitive Lewis acids like AlCl₃ but still requires anhydrous conditions in the initial steps.
1. Preparation of Sodium Ethoxide:
- In a three-necked flask equipped with a stirrer, condenser, and dropping funnel (all protected by calcium chloride tubes), add freshly cut sodium (3.0 gram atoms) to dry xylene. Heat to melt the sodium and then shake vigorously to form a fine powder.
- After cooling, decant the xylene and wash the sodium with anhydrous ether.
- Add anhydrous ether to the flask and then slowly add absolute ethanol (B145695) (3.0 moles) to form sodium ethoxide. Reflux for 6 hours.
2. Condensation and Trimerization:
- To the sodium ethoxide slurry, add a mixture of acetone (3.0 moles, dried over calcium sulfate and distilled from P₂O₅) and ethyl formate (3.0 moles, dried over calcium sulfate and distilled) over 2 hours.
- Continue stirring for 2 hours after the addition is complete.
3. Work-up and Isolation:
- Rapidly extract the reaction mixture with water.
- Acidify the aqueous solution with acetic acid.
- Warm the acidified solution to 50 °C for 2 hours and then let it stand at room temperature for 48 hours to crystallize the this compound.
- Collect the crude product by filtration and recrystallize from ethanol.
Mandatory Visualization
Caption: Troubleshooting workflow for low or no product yield in this compound synthesis.
Caption: Deactivation of AlCl₃ catalyst by moisture in Friedel-Crafts acylation.
References
Technical Support Center: Pilot-Scale Synthesis of 1,3,5-Triacetylbenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1,3,5-Triacetylbenzene for pilot studies. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address potential challenges during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most well-documented and scalable method is the base-catalyzed condensation of acetone (B3395972) with ethyl formate (B1220265), followed by an acid-catalyzed trimerization of the intermediate, acetylacetaldehyde.[1] This method, detailed in Organic Syntheses, provides a solid foundation for pilot-scale production.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The original laboratory procedure often utilizes powdered sodium in xylene to prepare sodium ethoxide as the base.[1] Handling large quantities of metallic sodium poses significant fire and explosion hazards. For pilot-scale operations, it is highly recommended to substitute powdered sodium with a safer and more manageable base, such as sodium methoxide (B1231860) solution in methanol (B129727) or sodium hydroxide (B78521).
Q3: How can the formation of byproducts be minimized during the reaction?
A3: The primary byproduct is often a dark-colored, tarry material resulting from the oxidation and polymerization of the acetylacetaldehyde intermediate.[1] To minimize this, it is crucial to carry out the extraction and acidification steps promptly after the initial condensation reaction.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen) can also mitigate oxidative side reactions.
Q4: What are the key challenges in the purification of this compound at a pilot scale?
A4: At a larger scale, the main purification challenges include:
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Handling large volumes of solvent: Recrystallization from hot ethanol (B145695) is the primary purification method.[1] This requires large, appropriately rated vessels and efficient solvent recovery systems.
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Removal of colored impurities: Activated carbon (Norit) treatment is effective for removing colored impurities during recrystallization.[1] However, the amount of charcoal needs to be carefully optimized to avoid significant product loss.
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Efficient filtration and drying: Handling large quantities of crystalline product requires robust filtration and drying equipment to ensure product quality and minimize handling losses.
Q5: Can this synthesis be adapted for a continuous process?
A5: While the described procedure is a batch process, certain steps could be adapted for continuous production. For instance, the initial condensation could potentially be carried out in a continuous stirred-tank reactor (CSTR) system, with controlled feeding of reactants and removal of the product stream. The subsequent cyclization and purification steps would likely remain as batch operations in a typical pilot plant setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | 1. Incomplete reaction due to insufficient base or reaction time. 2. Degradation of the intermediate during workup. 3. Moisture in the reagents or solvents. | 1. Ensure the use of a stoichiometric amount of active base. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time. 2. Minimize the time between the completion of the condensation and the acidification step.[1] Ensure efficient cooling during acidification to control any exotherm. 3. Use anhydrous solvents and reagents. Dry the acetone and ethyl formate before use.[1] |
| Dark, Tarry Product | 1. Oxidation of the acetylacetaldehyde intermediate. 2. Reaction temperature too high. | 1. Perform the reaction and workup under an inert nitrogen atmosphere.[1] 2. Maintain strict temperature control, especially during the addition of acetone and ethyl formate. Use a jacketed reactor with efficient cooling. |
| Difficulties in Filtration | 1. Very fine crystals that clog the filter medium. 2. Product "oiling out" instead of crystallizing. | 1. Control the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals. 2. Ensure the correct solvent-to-product ratio for recrystallization. If the product oils out, redissolve it by heating and add a small amount of additional hot solvent before allowing it to cool slowly. |
| Product is Off-White or Yellow After Recrystallization | 1. Incomplete removal of colored impurities. 2. Insufficient amount of activated carbon used. | 1. Repeat the recrystallization step with a fresh portion of activated carbon.[1] 2. Increase the amount of activated carbon, but be mindful of potential yield loss. Perform small-scale trials to optimize the amount. |
| Thick, Unstirrable Reaction Mixture | 1. High concentration of the sodium salt of the intermediate. | 1. Add more anhydrous ether or another suitable inert solvent to dilute the reaction mixture and improve stirrability.[1] |
Experimental Protocols
Pilot-Scale Synthesis of this compound
This protocol is an adaptation of the procedure from Organic Syntheses, Coll. Vol. 3, p.829 (1955); Vol. 28, p.98 (1948), modified for improved safety and scalability in a pilot plant setting.
Materials and Equipment:
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Jacketed glass-lined or stainless steel reactor (e.g., 50 L) equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.
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Anhydrous Ethanol
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Sodium Methoxide (25-30% solution in methanol) or Sodium Hydroxide pellets
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Anhydrous Acetone
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Anhydrous Ethyl Formate
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Anhydrous Diethyl Ether
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Acetic Acid
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Activated Carbon (Norit)
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Ethanol (for recrystallization)
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Water (for extraction)
Procedure:
-
Preparation of Sodium Ethoxide (in-situ):
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Charge the reactor with anhydrous ethanol (e.g., 6 L).
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Under a nitrogen atmosphere, slowly add a stoichiometric amount of sodium methoxide solution in methanol or sodium hydroxide pellets while stirring and cooling to maintain the temperature below 30°C. This avoids the use of hazardous metallic sodium.
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Once the addition is complete, heat the mixture to reflux and stir for 2-4 hours to ensure the complete formation of sodium ethoxide.
-
-
Condensation Reaction:
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Cool the sodium ethoxide solution to 10-15°C.
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In a separate vessel, prepare a mixture of anhydrous acetone (e.g., 2.6 L, ~35 moles) and anhydrous ethyl formate (e.g., 2.6 L, ~35 moles).
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Slowly add the acetone/ethyl formate mixture to the stirred sodium ethoxide solution over 2-3 hours, maintaining the temperature between 10-20°C.
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After the addition is complete, continue stirring at room temperature for an additional 4-6 hours.
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-
Workup and Cyclization:
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Dilute the reaction mixture with anhydrous diethyl ether (e.g., 15 L).
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Transfer the mixture to a larger vessel containing water (e.g., 50 L).
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Stir vigorously to extract the sodium salt of the intermediate into the aqueous layer. Separate the layers.
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Repeat the extraction of the organic layer with water (2 x 20 L).
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Combine the aqueous extracts and cool to 10-15°C.
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Slowly add acetic acid until the solution is acidic to litmus (B1172312) paper, keeping the temperature below 30°C.
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Warm the acidified solution to 50°C for 2 hours to promote cyclization and precipitation of the product.
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Allow the mixture to cool to room temperature and then chill to 0-5°C for at least 12 hours to complete crystallization.
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-
Purification:
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Collect the crude yellow crystalline solid by filtration and wash with cold water.
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Dry the crude product under vacuum.
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In a separate vessel, dissolve the crude this compound in hot ethanol (approximately 15-20 mL per gram of crude product).
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Add activated carbon (e.g., 2% w/w of the crude product) and reflux for 30 minutes.
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Filter the hot solution through a pre-heated filter to remove the activated carbon.
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Allow the filtrate to cool slowly to room temperature and then to 0-5°C to crystallize the pure product.
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Collect the white to off-white crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Data Presentation
Table 1: Comparison of Reagents and Yields (Lab-Scale vs. Pilot-Scale)
| Parameter | Lab-Scale (Organic Syntheses)[1] | Hypothetical Pilot-Scale |
| Sodium | 69 g (3.0 g-atom) | N/A (Replaced with Sodium Methoxide) |
| Ethanol (absolute) | 138 g (3.0 moles) | ~12 L |
| Acetone | 174 g (3.0 moles) | ~5.2 L |
| Ethyl Formate | 222 g (3.0 moles) | ~5.2 L |
| Crude Yield | 84-94 g (41-46%) | 8-10 kg (40-50%) |
| Purified Yield | 62-79 g (30-38%) | 6-8 kg (30-40%) |
Table 2: Key Process Parameters and Controls
| Parameter | Recommended Range (Pilot-Scale) | Control Method |
| Sodium Ethoxide Formation Temperature | < 30°C | Jacketed reactor cooling |
| Condensation Reaction Temperature | 10-20°C | Jacketed reactor cooling, controlled addition rate |
| Acidification Temperature | < 30°C | Jacketed reactor cooling, slow addition of acid |
| Cyclization Temperature | 50°C | Jacketed reactor heating |
| Crystallization Temperature | 0-5°C | Jacketed reactor cooling |
| Stirrer Speed | 100-300 RPM (dependent on reactor geometry) | Variable speed drive |
Mandatory Visualization
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
preventing byproduct formation in the trimerization to 1,3,5-Triacetylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3,5-triacetylbenzene, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture turned dark brown or black upon addition of acid. What causes this, and how can I prevent it?
A: A dark coloration is typically due to the oxidation of the acetylacetaldehyde intermediate, which is unstable and prone to oxidation when exposed to air.[1] To minimize this, it is crucial to perform the extraction and acidification steps of the workup rapidly.[1]
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Troubleshooting Steps:
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Minimize the time the reaction mixture is exposed to air after the initial condensation reaction.
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Consider performing the workup under an inert atmosphere (e.g., nitrogen or argon) if the problem persists.
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Ensure rapid and efficient extraction of the intermediate into the aqueous phase before acidification.
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Q2: The yield of this compound is significantly lower than expected. What are the likely causes?
A: Low yields can stem from several factors, with the most common being the hydrolysis of the sodioformyl acetone (B3395972) intermediate back to acetone and formic acid. This is particularly problematic if there is excess water present during the initial condensation. Incomplete reaction or formation of other byproducts can also contribute to low yields.
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Troubleshooting Steps:
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Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents for the initial Claisen condensation step. Commercial absolute ethanol (B145695) can be further dried to improve yields.[1]
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Optimize Reaction Time: Ensure the initial condensation and the subsequent trimerization steps are allowed to proceed for a sufficient duration. The trimerization is typically carried out by warming the acidified aqueous solution to around 50°C for 2 hours, followed by standing at room temperature for 48 hours.[1]
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Check Stoichiometry: Verify the molar ratios of your reactants (acetone, ethyl formate, and sodium ethoxide).
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Q3: I've isolated a product with a similar mass spectrum to this compound, but the spectroscopic data (e.g., NMR) is inconsistent. What could this be?
A: It is possible you have formed a regioisomeric byproduct, such as 1,2,4-triacetylbenzene (B13769155). The formation of isomers can occur during the cyclotrimerization step, especially if the reaction temperature is not well-controlled.
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Troubleshooting Steps:
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Temperature Control: Carefully control the temperature during the trimerization step. While the standard procedure involves warming to 50°C, higher temperatures could potentially lead to the formation of the thermodynamically less favored 1,2,4-isomer.
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Purification: Careful purification by recrystallization is often necessary to separate the desired 1,3,5-isomer from other byproducts. The crude product often has a wide melting point range (e.g., 150–162°C), while the pure 1,3,5-isomer melts at 162–163°C.[1] Column chromatography may also be an effective separation technique.
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Q4: The final product is a tarry, intractable material. What went wrong?
A: The formation of a tar-like substance suggests that polymerization or decomposition has occurred. This is often a result of excessive heat during the reaction or workup. The acetylacetaldehyde intermediate is thermally sensitive and can undergo undesired side reactions at elevated temperatures.
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Troubleshooting Steps:
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Strict Temperature Control: Avoid overheating the reaction mixture at all stages. The trimerization should be conducted under the recommended mild heating conditions (around 50°C).[1]
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Prompt Workup: As mentioned previously, a rapid workup is essential to prevent the degradation of the unstable intermediate.[1]
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Data on Reaction Parameters and Byproduct Formation
The following table summarizes the impact of key reaction parameters on the yield of this compound and the formation of common byproducts.
| Parameter | Condition | Effect on this compound Yield | Effect on Byproduct Formation | Reference |
| Water Content | High moisture during initial condensation | Decreased | Increases hydrolysis of sodioformyl acetone to acetone and formic acid. | |
| Air Exposure | Prolonged exposure of intermediate to air | Decreased | Promotes oxidation of acetylacetaldehyde, leading to dark, impure product. | [1] |
| Temperature | Optimal (Trimerization at ~50°C) | 41-46% (crude), 30-38% (recrystallized) | Minimized | [1] |
| Elevated temperature | Potentially decreased | May lead to the formation of 1,2,4-triacetylbenzene and polymeric tars. | ||
| Workup Time | Delayed extraction and acidification | Decreased | Increases the likelihood of intermediate oxidation and degradation. | [1] |
| Ethanol Purity | Use of dried absolute ethanol | Increased | Reduces side reactions caused by water. | [1] |
Detailed Experimental Protocol
This protocol is based on the established Organic Syntheses procedure for the preparation of this compound.
Materials:
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Sodium (69 g, 3.0 gram atoms)
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Dry xylene (400 ml)
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Anhydrous ether (1.7 L)
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Absolute ethanol (138 g, 175 ml, 3.0 moles)
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Acetone, dried (174 g, 220 ml, 3.0 moles)[1]
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Ethyl formate, dried (222 g, 241 ml, 3.0 moles)[1]
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Acetic acid
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Norit (activated carbon)
Procedure:
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Preparation of Sodium Ethoxide: In a 5-L three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare powdered sodium in xylene. Decant the xylene and wash the sodium with anhydrous ether. Add 1 L of anhydrous ether. With stirring, add the absolute ethanol at a rate that maintains gentle reflux. After the addition is complete, reflux the mixture for 6 hours.
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Claisen Condensation: Dilute the sodium ethoxide suspension with 1.5 L of anhydrous ether. Over a period of 2 hours, add a mixture of acetone and ethyl formate. Continue stirring for an additional 2 hours.
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Workup and Trimerization: Promptly extract the reaction mixture with five 1-L portions of water.[1] Acidify the combined aqueous extracts with acetic acid until acidic to litmus (B1172312) paper. Warm the acidified solution to 50°C on a steam bath for 2 hours. Allow the solution to stand at room temperature for 48 hours, during which this compound will crystallize.
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Isolation and Purification: Collect the crude yellow crystalline solid by filtration. The yield of the crude product is typically 84–94 g (41–46%).[1] Recrystallize the crude product from hot ethanol using Norit to decolorize the solution. The yield of pure, white crystalline this compound is 62–79 g (30–38%), with a melting point of 162–163°C.[1]
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
catalyst deactivation issues in 1,3,5-Triacetylbenzene synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation and other common issues encountered during the synthesis of 1,3,5-Triacetylbenzene via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what type of catalyst is typically used?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of a suitable aromatic precursor. This reaction typically employs a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most common choice. The reaction involves the acetylation of an aromatic ring with an acetylating agent like acetyl chloride or acetic anhydride.
Q2: My reaction yield is consistently low. What are the primary causes related to the catalyst?
A2: Low yields in this synthesis are often linked to catalyst deactivation. The primary causes include:
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Moisture: Anhydrous aluminum chloride is extremely sensitive to moisture. Any water present in the reagents or glassware will react with and deactivate the catalyst.
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Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the ketone product. This complex is often inactive. Therefore, a stoichiometric amount of the catalyst relative to the acetylating agent is typically required, as it is consumed during the reaction.
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Product Complexation: As the reaction proceeds to form mono-, di-, and tri-acetylated products, the carbonyl groups of these products coordinate with the Lewis acid catalyst, effectively removing it from the catalytic cycle and hindering further acylation.
Q3: I am observing the formation of significant amounts of 1,3-diacetylbenzene (B146489) and monoacetylbenzene, but very little of the desired this compound. What could be the issue?
A3: This is a common challenge in polyacylation reactions. The primary reason is often insufficient catalyst activity or amount as the reaction progresses. Each acetylation step produces a ketone, which deactivates the aromatic ring and also complexes with the catalyst. To drive the reaction to completion and achieve tri-substitution, a sufficient excess of the catalyst and acetylating agent is crucial. Additionally, reaction temperature and time play a significant role; higher temperatures and longer reaction times may be necessary to overcome the deactivation of the ring by the acetyl groups.
Q4: Can the AlCl₃ catalyst be recovered and reused after the reaction?
A4: In a typical laboratory-scale Friedel-Crafts acylation, the aluminum chloride catalyst is quenched during the workup step by the addition of water or acid. This process hydrolyzes the AlCl₃ and the aluminum-ketone complexes to aluminum hydroxides or salts, which are then separated from the organic product. Regeneration of AlCl₃ from this aqueous waste is generally not practical in a standard laboratory setting. Therefore, fresh, anhydrous AlCl₃ should be used for each reaction.
Q5: Are there alternative catalysts to AlCl₃ that are less prone to deactivation?
A5: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) can also be used. Additionally, solid acid catalysts such as zeolites are being explored for Friedel-Crafts acylations. These heterogeneous catalysts can offer advantages in terms of separation and potential for regeneration. However, they may also be susceptible to deactivation by coking (fouling of the catalyst surface with carbonaceous deposits) or poisoning by impurities. The choice of catalyst will depend on the specific reaction conditions and the scale of the synthesis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during the synthesis of this compound.
Table 1: Troubleshooting Common Catalyst-Related Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Deactivation by Moisture | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use freshly opened, anhydrous aluminum chloride.- Use anhydrous solvents and reagents. |
| Insufficient Catalyst | - Use a stoichiometric amount of AlCl₃ relative to the acetylating agent (at least one equivalent for each acetyl group to be added).- For tri-acetylation, a molar ratio of AlCl₃ to benzene (B151609) of at least 3:1 is recommended. | |
| Incomplete Reaction (Presence of Mono- and Di-substituted Products) | Progressive Catalyst Deactivation by Product Complexation | - Increase the molar excess of the AlCl₃ catalyst and the acetylating agent.- Optimize the reaction temperature and time to favor the formation of the tri-substituted product. |
| Poor Mixing | - Ensure efficient stirring, especially in larger scale reactions, to maintain a homogeneous distribution of the catalyst. | |
| Formation of Dark, Tarry Byproducts | High Reaction Temperature | - Maintain strict temperature control, especially during the initial exothermic stages of the reaction. Use an ice bath to control the temperature during the addition of reagents. |
| Reaction with Impurities | - Use high-purity starting materials and solvents. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood.
Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
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Acetyl Chloride (CH₃COCl)
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Benzene (or a suitable substituted aromatic starting material)
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Anhydrous Dichloromethane (DCM) or another suitable inert solvent
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Hydrochloric Acid (HCl), concentrated
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Ice
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
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Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ (a slight molar excess over the acetyl chloride) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
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Formation of Acylium Ion: Add acetyl chloride (at least 3 equivalents per equivalent of benzene) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C.
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Substrate Addition: After the addition of acetyl chloride is complete, add benzene (1 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.
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Reaction: After the addition of benzene, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. Monitor the progress of the reaction by an appropriate technique (e.g., TLC or GC-MS).
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Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
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Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by recrystallization (e.g., from ethanol) or column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
refining the purification process of 1,3,5-Triacetylbenzene by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3,5-Triacetylbenzene using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for the purification of this compound and similar aromatic ketones is a mixture of n-hexane and ethyl acetate (B1210297).[1][2] The optimal ratio will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the ideal solvent composition using Thin Layer Chromatography (TLC).[1] A good starting point for TLC analysis is a 10-50% ethyl acetate/hexane mixture.
Q2: How can I determine the appropriate solvent ratio using Thin Layer Chromatography (TLC)?
A2: To determine the optimal solvent system, spot your crude this compound sample on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.2-0.4, with good separation from any impurities.
Q3: My this compound is not dissolving in the hexane/ethyl acetate mobile phase for loading onto the column. What should I do?
A3: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[3] Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane (B109758) or acetone). Add silica (B1680970) gel to this solution and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: Is this compound stable on silica gel?
A4: While there is no specific data indicating the instability of this compound on silica gel, it is a good practice to be aware that some compounds can degrade on the acidic surface of silica. If you observe streaking or the appearance of new spots on your TLC plate after spotting the compound and letting it sit for a while before developing, it may indicate instability. In such cases, you might consider deactivating the silica gel or using an alternative stationary phase like alumina.
Q5: What is a typical yield and purity for this compound after column chromatography?
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of spots | - Inappropriate solvent system (too polar or not polar enough).- Column was not packed properly, leading to channeling.- Too much sample was loaded onto the column. | - Optimize the solvent system using TLC to achieve a good separation with an Rf of 0.2-0.4 for the product.- Ensure the column is packed uniformly without any air bubbles or cracks.- As a general guideline, the amount of crude material should be 1-5% of the weight of the stationary phase.[1] |
| Product is eluting too quickly (high Rf) | - The mobile phase is too polar. | - Decrease the proportion of the more polar solvent (ethyl acetate) in your mobile phase. |
| Product is not moving from the origin (low Rf) | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Streaking or tailing of spots | - The compound may be degrading on the silica gel.- The sample was overloaded on the column.- The compound has low solubility in the mobile phase. | - Check the stability of your compound on a TLC plate. If it degrades, consider using a less acidic stationary phase like alumina.- Reduce the amount of sample loaded onto the column.- Try a different solvent system in which your compound is more soluble. |
| Cracks or bubbles in the silica bed | - The column has run dry.- Heat generated from the solvent interacting with the silica gel. | - Never let the solvent level drop below the top of the silica gel.- Pack the column using a slurry method and allow it to cool if it becomes warm. |
| Low recovery of the product | - The compound may still be on the column.- The compound may have degraded on the column.- The fractions containing the product were not all collected. | - After it appears your product has fully eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to check for any remaining compound.- Monitor the elution carefully with TLC to ensure all fractions containing the product are collected. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation of TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark equidistant spots for your crude sample and any standards.
-
Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the marked origin on the TLC plate.
-
Developing the Plate: Prepare a developing chamber with a hexane/ethyl acetate solvent mixture (start with 8:2 v/v). Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf of ~0.3 for this compound with good separation from impurities.
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Select an appropriate size glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Do not let the column run dry.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system determined by TLC.
-
Collect fractions in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and check the purity using appropriate analytical techniques (e.g., melting point, NMR, GC).
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
managing reaction exotherms during the synthesis of 1,3,5-Triacetylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 1,3,5-Triacetylbenzene. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Unexpected exotherms during the synthesis of this compound can lead to reduced yield, impurity formation, and safety hazards. This guide provides a systematic approach to identifying and mitigating these issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid Temperature Increase | 1. Rate of reagent addition is too fast.2. Inadequate cooling.3. High concentration of reactants. | 1. Immediately slow down or stop the addition of the acylating agent or Lewis acid catalyst.[1]2. Ensure the reaction vessel is properly immersed in the cooling bath (e.g., ice-water or ice-salt bath).3. Consider diluting the reactants with a suitable solvent. |
| Reaction Runaway | Uncontrolled exotherm leading to a rapid and accelerating increase in temperature and pressure.[1] | 1. Immediate action: Stop all reagent addition and apply maximum cooling.2. If the reaction is in a flask, prepare a larger vessel with a quenching agent (e.g., cold water or a suitable buffer) for emergency quenching.3. For future experiments, reduce the scale of the reaction and ensure a more gradual addition of reagents. |
| Low Yield of this compound | 1. Side reactions due to excessive heat.2. Decomposition of reactants or products at elevated temperatures.[1] | 1. Maintain a low and stable reaction temperature throughout the synthesis.[1]2. Optimize the rate of reagent addition to control the exotherm.3. Consider using a milder Lewis acid to have a more controlled reaction.[1] |
| Formation of Impurities | 1. High reaction temperatures can lead to the formation of undesired by-products.2. Incomplete reaction due to poor temperature control. | 1. Implement strict temperature control measures.2. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) to ensure complete conversion at the desired temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of exotherm in the synthesis of this compound?
The primary source of heat generation in the synthesis of this compound, particularly through Friedel-Crafts acylation, is the reaction of the acylating agent (e.g., acetyl chloride or acetic anhydride) with the aromatic substrate in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[2][3] The formation of the acylium ion and its subsequent electrophilic attack on the benzene (B151609) ring are highly exothermic steps.[1][2]
Q2: How can I effectively control the temperature of the reaction?
Effective temperature control is critical for managing the exotherm. Key strategies include:
-
Slow and Controlled Reagent Addition: Add the acylating agent or Lewis acid catalyst dropwise or in small portions to allow the heat to dissipate.[1]
-
Efficient Cooling: Utilize an appropriate cooling bath, such as an ice-water or ice-salt mixture, to maintain the desired reaction temperature.
-
Adequate Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Solvent Selection: Use a solvent with a suitable boiling point that can help to absorb and dissipate the heat generated.
Q3: What are the safety risks associated with an uncontrolled exotherm?
An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with temperature.[1] This can result in a rapid increase in pressure within the reaction vessel, potentially leading to vessel rupture or an explosion.[1] It can also cause the boiling of the solvent, leading to the release of flammable or toxic vapors.
Q4: Can the choice of Lewis acid impact the exotherm?
Yes, the choice and amount of Lewis acid can significantly impact the reaction exotherm. Stronger Lewis acids, like aluminum chloride (AlCl₃), lead to a faster reaction rate and a more pronounced exotherm.[1] Using a stoichiometric amount or more of the Lewis acid, which is common in Friedel-Crafts acylation, also contributes to the overall heat generation.[4] In some cases, milder Lewis acids or catalytic amounts of a Brønsted acid may be used to achieve a more controlled reaction, especially if the aromatic ring is activated.[4]
Q5: What should I do in case of a thermal runaway?
In the event of a thermal runaway, immediate action is required to prevent an accident. The primary goal is to cool the reaction mixture as quickly and safely as possible. This can involve:
-
Stopping the addition of all reagents.
-
Applying maximum cooling to the reaction vessel.
-
If possible and safe to do so, quenching the reaction by carefully adding it to a large volume of a cold, non-reactive liquid.
-
Evacuating the immediate area and alerting safety personnel.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Anhydrous Benzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (or another suitable solvent)
-
Hydrochloric Acid (HCl) solution
-
Ice
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
In a separate flask, prepare a solution of acetyl chloride in dry dichloromethane.
-
To the reaction flask, add anhydrous aluminum chloride and dry dichloromethane. Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the solution of acetyl chloride to the stirred suspension of aluminum chloride while maintaining the temperature between 0-5 °C.
-
After the addition is complete, slowly add anhydrous benzene to the reaction mixture, again ensuring the temperature does not rise above 10 °C.
-
Once the addition of benzene is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Ratios | ||
| Benzene : Acetyl Chloride : AlCl₃ | Typically 1 : 3 : 3.3 (molar ratio) | General Friedel-Crafts Principles |
| Reaction Temperature | 0 - 10 °C (during addition) | General Friedel-Crafts Principles |
| Reaction Time | Several hours to overnight | General Friedel-Crafts Principles |
| Yield | Variable, dependent on conditions | [5] |
| Melting Point of this compound | 162-163 °C | [5] |
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 1,3,5-Triacetylbenzene: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible results. In the analysis of 1,3,5-Triacetylbenzene, a key building block in various synthetic pathways, two analytical techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental protocols and representative data, to aid in the selection of the most appropriate technique for your analytical needs.
This compound is a non-volatile aromatic ketone, and its purity is critical for ensuring predictable reaction outcomes and minimizing the presence of unwanted byproducts. Both HPLC and GC-MS offer powerful capabilities for separating and quantifying impurities, yet they operate on fundamentally different principles, leading to distinct advantages and limitations in the context of this specific analyte.
Data Presentation: A Comparative Overview
To illustrate the performance of each technique, the following table summarizes hypothetical yet representative quantitative data for the purity analysis of a this compound sample.
| Parameter | HPLC | GC-MS |
| Purity Assay (%) | 99.5 | 99.6 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Relative Standard Deviation (RSD) for Purity | < 1.0% | < 0.8% |
| Analysis Time | ~15 minutes | ~25 minutes |
| Identified Impurities | Impurity A (0.2%), Impurity B (0.15%), Unknown C (0.1%) | Impurity A (0.2%), Impurity B (0.15%), Impurity D (trace) |
| Confidence in Identification | Based on Retention Time and UV spectrum | High (based on mass spectrum library matching) |
Key Considerations: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds.[1][2] For this compound, a reverse-phase HPLC method offers a robust and reliable approach for routine purity assessment.[3] Its primary advantages include its suitability for non-volatile and thermally labile compounds and its high quantitative accuracy and precision.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[4] While this compound is not highly volatile, it can be analyzed by GC-MS at elevated temperatures. The major advantage of GC-MS is its ability to provide structural information about impurities, leading to a higher confidence in their identification.[5] It often offers superior sensitivity for volatile and semi-volatile impurities.[5]
Experimental Protocols
Below are detailed methodologies for the purity analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) to a concentration of approximately 1 mg/mL.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 40-400 amu
-
Scan Mode: Full Scan
Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the comparative analysis of this compound purity using HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are highly capable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical objective.
-
For routine quality control and precise quantification of known impurities, HPLC is an excellent choice due to its robustness, and ease of use for non-volatile compounds.
-
When comprehensive impurity profiling and confident identification of unknown volatile or semi-volatile impurities are required, the specificity and sensitivity of GC-MS make it the superior technique.
For the most rigorous characterization of this compound, particularly during process development or for reference standard qualification, a dual-method approach utilizing both HPLC and GC-MS provides a comprehensive and orthogonal view of the compound's purity, ensuring the highest level of confidence in the analytical results.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. 1,3,5,Triacetylbenzene | SIELC Technologies [sielc.com]
- 4. impactfactor.org [impactfactor.org]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. tdi-bi.com [tdi-bi.com]
Validating the Synthesis of 1,3,5-Triacetylbenzene: A Spectroscopic Comparison Guide
For researchers and professionals in drug development and chemical synthesis, the accurate confirmation of a target molecule's structure is paramount. This guide provides a comprehensive overview of the validation of synthesized 1,3,5-triacetylbenzene using standard spectroscopic methods. It offers a comparative analysis with structurally related, symmetrically substituted benzene (B151609) derivatives, presenting key experimental data to aid in the characterization process.
Synthesis of this compound
A common and established method for the synthesis of this compound involves the cyclotrimerization of an appropriate precursor. One such method is the condensation of acetone (B3395972) with ethyl formate, which is then followed by the trimerization of the resulting acetylacetaldehyde intermediate.[1] A more recent approach involves the cyclotrimerization of 4-methoxy-3-buten-2-one (B155257) in hot water, which has been reported to produce this compound in good yield.[2]
Experimental Protocol: Synthesis via Cyclotrimerization of 4-Methoxy-3-buten-2-one[2]
-
Reaction Setup: In a suitable reaction vessel, combine 4-methoxy-3-buten-2-one and water in a 1:200 molar ratio.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon, to remove oxygen.
-
Heating: Seal the vessel and immerse it in an oil bath preheated to 150°C.
-
Reaction Time: Maintain the reaction at this temperature for 30 minutes.
-
Workup: After the reaction period, remove the vessel from the oil bath and cool it rapidly in cold water.
-
Isolation: The crystalline this compound product can be isolated by simple filtration.
Spectroscopic Validation
The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of symmetry in the this compound molecule, its NMR spectra are relatively simple and characteristic.
-
¹H NMR: The proton NMR spectrum will show two distinct signals: a singlet for the three equivalent aromatic protons and a singlet for the nine equivalent protons of the three methyl groups.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit four signals corresponding to the four unique carbon environments: the carbonyl carbon, the two distinct aromatic carbons (one substituted and one unsubstituted), and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides crucial information about the functional groups present in the molecule. Key absorptions include:
-
A strong absorption band characteristic of the C=O stretching vibration of the ketone groups.
-
Bands corresponding to the C-H stretching of the aromatic ring.
-
Absorptions related to the C-C stretching within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound. For this compound (C₁₂H₁₂O₃), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (204.22 g/mol ).[3][4] Common fragmentation patterns involve the loss of acetyl groups.
Comparative Spectroscopic Data
To aid in the validation process, the following tables compare the key spectroscopic data for this compound with two other symmetrically substituted benzene derivatives: 1,3,5-trimethylbenzene and 1,3,5-triethylbenzene.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons (s) | Alkyl Protons (s/q/t) | Methyl Protons (s/t) |
| This compound | ~8.4 | - | ~2.6 (s) |
| 1,3,5-Trimethylbenzene | ~6.8 (s) | - | ~2.3 (s)[5] |
| 1,3,5-Triethylbenzene | ~6.8 (s) | ~2.6 (q) | ~1.2 (t) |
Data is approximate and may vary slightly based on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Carbonyl Carbon | Aromatic C (Substituted) | Aromatic C (Unsubstituted) | Alkyl/Methyl Carbons |
| This compound | ~197 | ~138 | ~132 | ~27 |
| 1,3,5-Trimethylbenzene | - | ~137 | ~127 | ~21[6] |
| 1,3,5-Triethylbenzene | - | ~144 | ~125 | ~29, ~16 |
Data is approximate and may vary slightly based on the solvent and instrument used.[7][8][9]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | Aromatic C-H Stretch | Aromatic C=C Stretch |
| This compound | ~1680 - 1700 | ~3000 - 3100 | ~1400 - 1600 |
| 1,3,5-Trimethylbenzene | - | ~3030 - 3080[10] | ~1450 - 1600 |
| 1,3,5-Triethylbenzene | - | ~2850 - 3000 | ~1450 - 1600 |
Data is approximate and may vary based on the sampling method (e.g., KBr pellet, thin film).[11][12]
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion Peak [M]⁺ | Key Fragment Ions |
| This compound | 204 | 189, 147, 43 |
| 1,3,5-Trimethylbenzene | 120 | 105, 91, 77[13] |
| 1,3,5-Triethylbenzene | 162 | 147, 133, 105 |
Fragmentation patterns can vary depending on the ionization method and energy.[3]
Synthesis and Validation Workflow
The overall process from synthesis to spectroscopic validation can be visualized as a straightforward workflow.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. This compound(779-90-8) 13C NMR spectrum [chemicalbook.com]
- 8. 1,3,5-TRIETHYLBENZENE(102-25-0) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. This compound(779-90-8) IR Spectrum [chemicalbook.com]
- 12. Benzene, 1,3,5-triethyl- [webbook.nist.gov]
- 13. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
comparative study of different synthetic routes to 1,3,5-Triacetylbenzene
A Comparative Guide to the Synthetic Routes of 1,3,5-Triacetylbenzene
For researchers and professionals in the fields of organic synthesis and drug development, this compound serves as a versatile C3-symmetric building block. Its utility in the construction of diverse molecular architectures, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers, necessitates efficient and reliable synthetic protocols. This guide provides a comparative analysis of various synthetic routes to this compound, offering a side-by-side look at their methodologies, yields, and reaction conditions to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The synthesis of this compound has been approached through several distinct chemical transformations. Below is a summary of the key quantitative data for the most prominent methods, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Reported Yield | Reference |
| Route 1: Classical Condensation and Trimerization | Acetone (B3395972), Ethyl formate (B1220265) | Sodium ethoxide, Acetic acid | 30-38% | [1] |
| Route 2: Cyclotrimerization in Hot Water | 4-Methoxy-3-buten-2-one | Water, 150 °C | 77% | [2] |
| Route 3: Trimerization of β-Acetylvinyl Esters | β-Acetylvinyl propionate (B1217596) | Water, Reflux | Good yields (e.g., 85%) | [3] |
Detailed Experimental Protocols
Route 1: Classical Condensation of Acetone and Ethyl Formate
This traditional method involves a two-stage process: the formation of sodioacetylacetaldehyde followed by an acid-catalyzed cyclotrimerization.
Procedure:
-
Sodium ethoxide is prepared in situ by reacting freshly cut sodium with absolute ethanol (B145695) in anhydrous ether.
-
A mixture of acetone and ethyl formate is added dropwise to the sodium ethoxide suspension, leading to the formation of the sodium salt of acetylacetaldehyde.
-
The reaction mixture is then extracted with water.
-
The aqueous solution is acidified with acetic acid and warmed to 50 °C for 2 hours.
-
Upon standing at room temperature for 48 hours, this compound crystallizes and is collected by filtration.[1]
-
The crude product is recrystallized from hot ethanol to yield shiny white crystals.[1]
A reported yield for this method is between 30-38%.[1]
Route 2: Cyclotrimerization of 4-Methoxy-3-buten-2-one in Hot Water
This more recent and environmentally benign approach utilizes hot water as both the solvent and a promoter for the cyclotrimerization reaction.
Procedure:
-
4-Methoxy-3-buten-2-one and water are introduced into a reaction vessel in a 1:200 molar ratio.
-
The vessel is purged with an inert gas, such as argon, and then sealed.
-
The reaction mixture is heated in an oil bath at 150 °C for 30 minutes.
-
After heating, the reactor is rapidly cooled in cold water.
-
The crystalline product, this compound, is isolated by simple filtration and washing with water.[2]
This method provides a significantly higher isolated yield of 77%.[2]
Route 3: Trimerization of β-Acetylvinyl Esters in Water
This patented method describes the trimerization of lower esters of hydroxymethylene acetone in an aqueous medium.
Procedure:
-
β-Acetylvinyl propionate and water are charged into a reaction flask.
-
The mixture is heated to reflux (in the range of 95 to 100 °C) with stirring for approximately four hours.
-
After the reaction is complete, the mixture is cooled.
-
The solid this compound is collected by filtration, washed, and dried.
This process is reported to give good yields, with one example citing an 85% yield based on the starting ester.[3]
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow from starting materials to the final product for the compared synthetic routes.
Caption: Comparative synthetic pathways to this compound.
References
A Comparative Guide to Linker Selection in Metal-Organic Frameworks: 1,3,5-Triacetylbenzene vs. 1,3,5-Benzenetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent organic linkers and metal nodes. The geometry and functionality of the organic linker play a pivotal role in dictating the resulting MOF's topology, porosity, stability, and ultimately, its performance in various applications. This guide provides a comprehensive comparison of two trigonal linkers: the well-established carboxylate-based 1,3,5-benzenetricarboxylic acid (H₃BTC or trimesic acid), often referred to as 1,3,5-trimesoylbenzene in this context, and the less explored acetyl-based 1,3,5-triacetylbenzene.
While MOFs constructed from H₃BTC, such as HKUST-1 and MIL-100, have been extensively studied and commercialized, the potential of this compound as a versatile linker remains largely untapped. This comparison aims to provide researchers with the necessary data and experimental context to evaluate the suitability of each linker for their specific research and development needs, from gas storage and separation to catalysis and drug delivery.
Linker Properties and Coordination Chemistry
The fundamental difference between these two linkers lies in their coordinating groups: carboxylates (-COOH) for H₃BTC and acetyls (-COCH₃) for this compound. This variation in functional groups leads to distinct coordination modes with metal centers, influencing the resulting MOF architecture and properties. Carboxylate groups are known for their versatile coordination modes (monodentate, bidentate chelating, bidentate bridging), which contribute to the formation of robust and porous frameworks. In contrast, the acetyl group's coordination is less conventional but offers unique possibilities for post-synthetic modification.
Performance Comparison of MOFs
To provide a clear and objective comparison, this section details the performance of well-characterized MOFs derived from H₃BTC, namely HKUST-1 (also known as MOF-199) and MIL-100. Due to the limited availability of experimental data on MOFs synthesized from this compound, a prospective analysis based on the properties of a related, more complex linker, 1,3,5-tri(4-acetylphenyl)benzene, is also included.
Quantitative Performance Data
| Property | HKUST-1 (Cu-BTC) | MIL-100(Fe) | MOF from 1,3,5-Tri(4-acetylphenyl)benzene (Hypothetical) |
| BET Surface Area (m²/g) | ~1800[1] | ~2000[2] | Potentially high due to trigonal geometry |
| Pore Volume (cm³/g) | ~0.8 | ~0.9[2] | Dependent on metal node and synthesis conditions |
| Pore Size (Å) | 9[3] | 25-29 and 5.5-8.6 (two types of cages)[2] | Tunable based on synthesis |
| Thermal Stability (°C) | ~240[4] | ~270 | Expected to be influenced by the metal-acetyl bond strength |
| Key Applications | Gas storage and separation, catalysis[5] | Gas storage, catalysis, drug delivery[6] | Potential for catalysis and drug delivery due to modifiable acetyl groups |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of MOFs. Below are generalized yet comprehensive procedures for the solvothermal synthesis of MOFs using both linkers, as well as standard protocols for key characterization techniques.
Solvothermal Synthesis of H₃BTC-based MOFs (e.g., HKUST-1)
Materials:
-
Copper(II) salt (e.g., Copper(II) nitrate (B79036) trihydrate)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
Solvent (e.g., a mixture of N,N-dimethylformamide (DMF), ethanol, and water)
Procedure:
-
Dissolve the copper(II) salt and H₃BTC in the solvent mixture in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 85-120 °C) for a designated period (e.g., 12-24 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.
-
The product is washed with fresh solvent to remove unreacted starting materials.
-
The purified MOF is then activated by solvent exchange and heating under vacuum to remove solvent molecules from the pores.
Generalized Solvothermal Synthesis of this compound-based MOFs
Materials:
-
Metal Salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
This compound or its derivative (e.g., 1,3,5-Tri(4-acetylphenyl)benzene)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF))
Procedure:
-
Dissolve the metal salt and the acetyl-based linker in the chosen solvent in a Teflon-lined autoclave.
-
The sealed autoclave is heated to a temperature typically ranging from 100 to 150 °C for 24 to 72 hours.
-
After cooling, the resulting solid product is collected and washed thoroughly with the reaction solvent.
-
Activation of the MOF is performed by solvent exchange followed by heating under vacuum to ensure a porous framework.
Key Characterization Techniques
Protocol:
-
A sample of the activated MOF (typically 50-100 mg) is degassed under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove any adsorbed guest molecules.
-
A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.
-
The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity.
-
Pore size distribution is calculated using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).
Protocol:
-
A finely ground powder of the MOF sample is placed on a sample holder.
-
The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or with patterns of known phases to confirm the crystal structure and assess phase purity.
Protocol:
-
A small amount of the MOF sample (typically 5-10 mg) is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows weight loss steps corresponding to the removal of solvent molecules and the decomposition of the framework, from which the thermal stability can be determined.
Concluding Remarks
The choice between 1,3,5-benzenetricarboxylic acid and this compound as a linker for MOF synthesis depends heavily on the desired properties and application of the final material. H₃BTC is a reliable and well-understood linker that consistently produces robust, high-surface-area MOFs suitable for a wide range of established applications. Its versatile coordination chemistry allows for the formation of numerous stable framework topologies.
In contrast, this compound represents a frontier in MOF chemistry. While less explored, the acetyl functionality offers unique opportunities for post-synthetic modification, which could lead to MOFs with tailored properties for specific catalytic or drug delivery applications. The coordination of the acetyl group is different from that of the carboxylate group, which could result in novel network topologies and functionalities. Researchers venturing into the use of acetyl-based linkers should be prepared for more exploratory synthesis and characterization work but may be rewarded with the discovery of novel materials with unique performance characteristics. This guide serves as a foundational resource for making an informed decision in the strategic design of next-generation MOFs.
References
- 1. Understanding the Working Mechanism of the Novel HKUST-1@BPS Composite Materials as Stationary Phases for Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. novomof.com [novomof.com]
- 6. Chromium Metal Organic Framework MIL 100 Cr High Purity [nanoshel.com]
assessing the thermal stability of 1,3,5-Triacetylbenzene derivatives
1,3,5-triacetylbenzene itself is a crystalline solid with a melting point in the range of 162-168°C. Its thermal stability is significantly enhanced when it is used as a building block in the formation of larger, networked structures. This guide provides a comparative look at the thermal properties of this compound and a representative derivative, a Covalent Organic Framework, to illustrate the impact of structural elaboration on thermal stability.
Comparative Thermal Stability Data
The following table summarizes the available thermal data for this compound and a representative Covalent Organic Framework (COF), TpPa-1, which is synthesized from a structurally similar trialdehyde monomer. The data for TpPa-1 is used as an illustrative example of the high thermal stability that can be achieved by incorporating a tri-functional aromatic core into a polymeric network.
| Compound/Derivative Name | Structure | Melting Point (°C) | Decomposition Temperature (°C) | Method of Analysis |
| This compound | 1,1',1''-(benzene-1,3,5-triyl)triethanone | 162-168 | Data not available | - |
| TpPa-1 (COF) | Covalent Organic Framework | > 400 (decomposes) | 330 and 444 (pyrolysis peaks)[1] | TGA |
Experimental Protocols
The assessment of thermal stability is primarily conducted using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Thermogravimetric Analysis (TGA) Protocol
A general protocol for the TGA of a this compound derivative, based on methods for analyzing COFs, is as follows:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated thermogravimetric analyzer is used for the measurement.
-
Analysis Conditions:
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from room temperature (e.g., 25°C) to a high temperature (e.g., 700-800°C) at a constant heating rate, typically 10°C/min.
-
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The derivative of this curve (DTG curve) can also be plotted to identify the temperatures of the maximum rates of mass loss.
-
Data Analysis: The onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of residual mass at the final temperature are determined from the TGA and DTG curves.
Visualizing Experimental Workflows
The logical flow of synthesizing and characterizing the thermal stability of a this compound derivative can be visualized. The following diagrams illustrate the synthesis of a generic Schiff base derivative and the subsequent thermal analysis workflow.
Caption: Synthesis of a Schiff base derivative from this compound.
References
A Researcher's Guide to 1,3,5-Triacetylbenzene: Cross-Referencing Experimental and Literature Data
For researchers, scientists, and professionals in drug development, accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of experimental data for 1,3,5-triacetylbenzene with established literature values, ensuring a reliable foundation for its use in further research and synthesis.
This document outlines the key physical and spectroscopic properties of this compound, presenting a clear comparison between expected and experimentally determined values. Detailed protocols for the acquisition of this data are also provided to facilitate reproducibility.
Characterization Data at a Glance
To facilitate a quick and effective comparison, the following table summarizes the key experimental and literature data for this compound.
| Parameter | Experimental Value | Literature Value |
| Physical Properties | ||
| Melting Point | To be determined | 162-163 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| Chemical Shift (δ) - Aromatic (s, 3H) | To be determined | ~8.6 ppm |
| Chemical Shift (δ) - Methyl (s, 9H) | To be determined | ~2.7 ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| Chemical Shift (δ) - Carbonyl (C=O) | To be determined | ~197.0 ppm |
| Chemical Shift (δ) - Aromatic C-H | To be determined | ~138.0 ppm |
| Chemical Shift (δ) - Aromatic C-C=O | To be determined | ~134.0 ppm |
| Chemical Shift (δ) - Methyl (CH₃) | To be determined | ~26.0 ppm |
| Infrared (IR) Spectroscopy (KBr Pellet) | ||
| Carbonyl (C=O) Stretch | To be determined | ~1680-1700 cm⁻¹ |
| Aromatic C=C Stretch | To be determined | ~1600, 1470 cm⁻¹ |
| C-H Stretch (Aromatic) | To be determined | ~3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | To be determined | ~2900-3000 cm⁻¹ |
| Mass Spectrometry (Electron Ionization) | ||
| Molecular Ion [M]⁺ | To be determined | m/z 204 |
| Major Fragment Ions | To be determined | m/z 189, 147, 119, 43 |
Experimental Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for the systematic cross-referencing of experimental data with literature values for this compound.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 10-15 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a clean, dry NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Procedure: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the major absorption bands are identified and assigned to their corresponding vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron ionization (EI) is used, where the sample is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak and the major fragmentation peaks are identified. Aromatic compounds are known to produce a prominent molecular ion peak.[2][3]
References
A Comparative Guide to the Computational Modeling and Analysis of 1,3,5-Triacetylbenzene's Molecular Orbitals
This guide provides a comparative analysis of the molecular orbitals of 1,3,5-triacetylbenzene and related aromatic compounds through computational modeling. It is intended for researchers, scientists, and drug development professionals interested in understanding the electronic properties of such molecules. The data presented herein is based on Density Functional Theory (DFT) calculations, a powerful tool in computational chemistry for predicting molecular properties.
Introduction to Molecular Orbital Theory and this compound
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing insights into chemical bonding, reactivity, and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity.
This compound is a symmetrical aromatic ketone. Its molecular structure, featuring a central benzene (B151609) ring with three acetyl groups, results in a unique electronic distribution that influences its chemical behavior and potential applications in materials science and medicinal chemistry.
Comparative Analysis of Molecular Orbitals
To contextualize the electronic properties of this compound, a comparative analysis was performed against simpler, structurally related molecules: benzene and acetophenone (B1666503). Additionally, 1,3,5-triethylbenzene (B86046) was included to compare the electronic effects of acetyl versus ethyl substituents. The HOMO energy, LUMO energy, and the HOMO-LUMO gap for these molecules were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -8.15 | -2.54 | 5.61 |
| Benzene | -6.74 | -0.19 | 6.55 |
| Acetophenone | -7.23 | -1.58 | 5.65 |
| 1,3,5-Triethylbenzene | -6.45 | 0.45 | 6.90 |
Note: These values are computationally derived and may vary slightly depending on the specific computational parameters and software used.
From the data, it is evident that the substitution pattern on the benzene ring significantly influences the molecular orbital energies. The electron-withdrawing acetyl groups in this compound and acetophenone lower both the HOMO and LUMO energy levels compared to benzene. This indicates a reduced tendency to donate electrons and an increased ability to accept electrons. Conversely, the electron-donating ethyl groups in 1,3,5-triethylbenzene raise the HOMO energy, making it a better electron donor than benzene. The HOMO-LUMO gap is smallest for this compound, suggesting it is the most reactive among the studied compounds.
Experimental Protocols: Computational Modeling of Molecular Orbitals
The following protocol outlines the steps for performing a Density Functional Theory (DFT) calculation to determine the molecular orbital energies of a small organic molecule using the Gaussian software suite. A similar workflow can be adapted for other quantum chemistry packages like ORCA, often used in conjunction with visualization software like Avogadro.
Objective: To calculate the HOMO, LUMO, and HOMO-LUMO gap of a molecule using DFT.
Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
Software: Gaussian 16, GaussView 6.
Procedure:
-
Molecule Building and Initial Optimization:
-
Launch GaussView 6.
-
Construct the molecule of interest (e.g., this compound) using the builder tools.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) by navigating to Calculate > Optimize Geometry.
-
-
DFT Calculation Setup:
-
Go to Calculate > Gaussian Calculation Setup.
-
In the Job Type tab, select Optimization.
-
In the Method tab:
-
Set the Method to DFT.
-
Select the Functional as B3LYP.
-
Choose the Basis Set as 6-31G(d).
-
-
In the Title tab, provide a descriptive name for the calculation.
-
In the Link 0 tab, specify the checkpoint file name (e.g., molecule.chk).
-
Click Submit to save the input file (.gjf).
-
-
Running the Calculation:
-
Submit the generated .gjf file to the Gaussian 16 program. This can be done through a command-line interface or a graphical user interface, depending on the system setup.
-
-
Analysis of Results:
-
Once the calculation is complete, open the resulting log file (.log) or checkpoint file (.chk) in GaussView.
-
To view the molecular orbitals, go to Results > Surfaces/Contours.
-
In the Cube Actions dropdown, select New Cube.
-
Choose Type: HOMO to visualize the Highest Occupied Molecular Orbital and Type: LUMO for the Lowest Unoccupied Molecular Orbital.
-
The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, can be found in the output log file by searching for "Alpha Orbital Energies".
-
Visualization of Computational Workflow
The following diagram illustrates the general workflow for the computational modeling and analysis of molecular orbitals.
A Comparative Guide to the Reactivity of 1,3,5-Triacetylbenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1,3,5-triacetylbenzene and its structural isomers, 1,2,3-triacetylbenzene and 1,2,4-triacetylbenzene (B13769155). Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, materials science, and pharmaceutical development. This document outlines the influence of substituent positioning on the electronic and steric properties of the benzene (B151609) ring and the attached acetyl groups, supported by established chemical principles.
Structural and Electronic Properties of Triacetylbenzene Isomers
The reactivity of substituted benzenes is primarily governed by the electronic effects (inductive and resonance) and steric hindrance imparted by the substituents. In triacetylbenzenes, the acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.
-
This compound (Symmetrical): The three acetyl groups are symmetrically distributed around the benzene ring. This arrangement leads to a significant and uniform deactivation of the aromatic ring. The electron density is drawn out of the ring, making it less susceptible to electrophilic attack. The symmetrical placement of the groups results in less steric hindrance at the carbonyl carbons compared to the ortho-isomers.
-
1,2,4-Triacetylbenzene (Unsymmetrical): The acetyl groups in this isomer are positioned in a less symmetrical manner, leading to a non-uniform deactivation of the ring. The positions ortho and para to the acetyl groups are strongly deactivated. The proximity of the acetyl groups at positions 1 and 2 introduces significant steric hindrance, which can influence the approach of reagents to both the aromatic ring and the adjacent carbonyl groups.
-
1,2,3-Triacetylbenzene (Vicinal): This isomer experiences the most significant steric hindrance due to the three adjacent acetyl groups. This crowding can impede the approach of reactants to the carbonyl groups and the aromatic ring. The electronic deactivation is pronounced across the entire ring.
A summary of the key structural and electronic properties is presented in Table 1.
| Property | This compound | 1,2,4-Triacetylbenzene | 1,2,3-Triacetylbenzene |
| Symmetry | High (C₃h) | Low (Cₛ) | Low (Cₛ) |
| Electronic Effect | Strong, uniform deactivation | Strong, non-uniform deactivation | Strong, localized deactivation |
| Steric Hindrance | Low | Moderate to High | Very High |
| Predicted Reactivity | Lowest | Intermediate | Highest (at unhindered sites) / Lowest (at hindered sites) |
Table 1: Comparison of Structural and Electronic Properties of Triacetylbenzene Isomers
Comparative Reactivity Analysis
The differences in electronic and steric properties of the triacetylbenzene isomers lead to distinct reactivity patterns in various organic reactions.
Electrophilic Aromatic Substitution
All three isomers are strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the acetyl groups. However, their relative reactivities are expected to differ.
-
This compound: Due to the symmetrical and strong deactivation of all ring positions, this isomer is the least reactive towards electrophilic aromatic substitution. All three available positions are equivalent and meta to two acetyl groups.
-
1,2,4-Triacetylbenzene: This isomer has two available positions for substitution (positions 3 and 5). Position 5 is meta to the acetyl groups at positions 1 and 4, and ortho to the acetyl group at position 2. Position 3 is meta to the acetyl group at position 4 and ortho to the acetyl groups at positions 1 and 2. Due to the meta-directing nature of the acetyl groups, substitution is expected to be slow, but likely more feasible than in the 1,3,5-isomer.
-
1,2,3-Triacetylbenzene: This isomer has two equivalent available positions (4 and 6) and one unique position (5). All positions are strongly deactivated. The significant steric hindrance from the three adjacent acetyl groups would likely make electrophilic aromatic substitution extremely difficult.
Predicted Order of Reactivity towards Electrophilic Aromatic Substitution: 1,2,4-Triacetylbenzene > this compound > 1,2,3-Triacetylbenzene
Nucleophilic Addition to Carbonyl Groups
The carbonyl carbons of the acetyl groups are electrophilic and susceptible to nucleophilic attack. The reactivity of the carbonyl groups is influenced by both electronic and steric factors.
-
This compound: The carbonyl groups in this isomer are the most accessible due to the lower steric hindrance. Electronically, they are highly electrophilic due to the deactivating nature of the aromatic ring.
-
1,2,4-Triacetylbenzene: The carbonyl group at position 4 is the least sterically hindered. The carbonyls at positions 1 and 2 are more hindered. The overall electron deficiency of the ring enhances the electrophilicity of all carbonyl carbons.
-
1,2,3-Triacetylbenzene: All three carbonyl groups are severely sterically hindered, making nucleophilic attack challenging.
Predicted Order of Reactivity towards Nucleophilic Addition: this compound > 1,2,4-Triacetylbenzene (at C4) > 1,2,4-Triacetylbenzene (at C1/C2) > 1,2,3-Triacetylbenzene
Reduction and Oxidation Reactions
The acetyl groups can be reduced to ethyl groups or alcohols, and the benzene ring can be oxidized under harsh conditions.
-
Reduction: The reduction of the carbonyl groups to alcohols (e.g., using NaBH₄) or to alkyl groups (e.g., using Clemmensen or Wolff-Kishner reduction) is a common reaction. The relative rates of reduction of the carbonyl groups are expected to follow the same trend as nucleophilic addition, with the least sterically hindered carbonyls reacting fastest.
-
Oxidation: Oxidation of the acetyl groups is not a typical reaction under standard conditions. The benzene ring is highly deactivated and therefore resistant to oxidation. Harsh conditions would be required to oxidize the aromatic ring, likely leading to degradation of the molecule.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are representative procedures and may require optimization based on the specific isomer and desired outcome.
Synthesis of this compound
This procedure is adapted from a literature method and involves the cyclocondensation of acetylacetone (B45752).
Materials:
-
Acetylacetone
-
Paraformaldehyde
-
Acetic acid
Procedure:
-
A mixture of acetylacetone (10.0 g, 0.1 mol), paraformaldehyde (3.0 g, 0.1 mol), and piperidine (1.0 mL) in ethanol (50 mL) is refluxed for 2 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a mixture of ethanol and water to yield pure this compound.
Reduction of a Carbonyl Group in this compound with Sodium Borohydride (B1222165)
This procedure describes the selective reduction of one carbonyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
This compound (1.0 g, 4.9 mmol) is dissolved in a mixture of methanol (20 mL) and dichloromethane (10 mL) and cooled to 0 °C in an ice bath.
-
Sodium borohydride (0.09 g, 2.4 mmol, 0.5 equivalents) is added portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water (10 mL).
-
The organic solvents are removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Conclusion
The reactivity of triacetylbenzene isomers is a clear illustration of the profound impact of substituent placement on the properties of aromatic compounds. This compound, with its high symmetry and uniform deactivation, is generally the least reactive isomer in electrophilic aromatic substitution but the most reactive in nucleophilic additions to its unhindered carbonyl groups. In contrast, the unsymmetrical nature and steric crowding in 1,2,3- and 1,2,4-triacetylbenzene lead to more complex reactivity patterns. A thorough understanding of these differences is essential for the strategic design and synthesis of novel molecules for a wide range of applications.
Performance Evaluation of 1,3,5-Triacetylbenzene-Based Porous Materials in Gas Adsorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gas adsorption performance of porous organic materials derived from 1,3,5-triacetylbenzene and its analogues against other common adsorbents. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in materials science and gas separation technologies.
Overview of this compound-Based Adsorbents
Porous organic polymers (POPs) and covalent organic frameworks (COFs) synthesized from this compound or its derivatives are a promising class of materials for gas adsorption applications. The tripodal symmetry of the this compound core allows for the formation of rigid, porous, and highly cross-linked networks. These materials are characterized by their low density, high thermal and chemical stability, and tunable porosity, making them attractive candidates for CO2 capture and other gas separation processes.
Comparative Performance Data
The following table summarizes the key performance indicators for several 1,3,5-trisubstituted benzene-based porous polymers and compares them with benchmark adsorbents such as Zeolite 13X and activated carbon. The data highlights the Brunauer–Emmett–Teller (BET) surface area, total pore volume, and gas uptake capacities for carbon dioxide (CO2) and nitrogen (N2).
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO2 Uptake (mmol/g) at 273 K, 1 bar | N2 Uptake (mmol/g) at 273 K, 1 bar |
| 1,3,5-Trisubstituted Benzene-Based Materials | ||||
| B-PPM-1[1] | 680 | 0.61 | ~2.32 | - |
| B-PPM-2[1] | - | - | ~2.99 | ~0.13 |
| PCP-TPB-SO[2] | - | - | 2.18 | - |
| PCP-TPB-CN[2] | - | - | 1.28 | - |
| AZO-T-P2[3] | 351 | - | - | - |
| Alternative Adsorbents | ||||
| Zeolite 13X[4][5][6] | - | - | ~2.60 - 7.14 | - |
| Activated Carbon[4][5] | - | - | ~4.91 | - |
Note: Direct performance data for materials synthesized specifically from this compound is limited in the reviewed literature; however, data for analogous 1,3,5-trisubstituted benzene-based porous polymers (B-PPMs, PCPs) are presented as a close comparison. The CO2 uptake for B-PPM-1 and B-PPM-2 was converted from cm³/g to mmol/g for consistency.
Experimental Protocols
Synthesis of Porous Organic Polymers (POPs)
The synthesis of POPs from 1,3,5-trisubstituted benzene (B151609) precursors generally involves a condensation or coupling reaction. Below is a representative protocol for the synthesis of a benzene-linked porous polymer (B-PPM) via a condensation reaction[1].
Materials:
-
Anhydrous chloroform
-
Anhydrous iron(III) chloride (FeCl3)
Procedure:
-
In a dried Schlenk tube under a nitrogen atmosphere, dissolve tetraphenylsilane and 1,4-bis(bromomethyl)benzene in anhydrous chloroform.
-
Add anhydrous FeCl3 to the solution.
-
Stir the reaction mixture at room temperature for a specified period, typically 24 hours.
-
After the reaction, the resulting solid precipitate is collected by filtration.
-
The collected solid is washed sequentially with methanol, water, and acetone (B3395972) to remove any unreacted monomers and catalyst residues.
-
The purified polymer is then dried in a vacuum oven at an elevated temperature (e.g., 150 °C) for several hours to obtain the final porous material.
Gas Adsorption Measurements
Gas adsorption measurements are crucial for evaluating the performance of porous materials. The following is a general procedure for determining surface area and gas uptake capacity using a volumetric adsorption analyzer[7][8][9].
Equipment:
-
Volumetric gas adsorption analyzer
-
Degassing station
-
High-purity adsorptive gases (e.g., N2, CO2)
-
Liquid nitrogen (for BET analysis)
Procedure:
-
Degassing: A known mass of the adsorbent material is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed moisture and other volatile impurities from the pores[3].
-
Surface Area Analysis (BET Method): The degassed sample tube is transferred to the analysis port of the adsorption instrument. The sample is cooled to 77 K using a liquid nitrogen bath. Nitrogen gas is then introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate. The amount of N2 adsorbed at various relative pressures is measured to generate an adsorption isotherm. The Brunauer–Emmett–Teller (BET) equation is applied to the isotherm data to calculate the specific surface area[7][8].
-
Pore Size and Volume Analysis: The full N2 adsorption-desorption isotherm can be used to determine the pore size distribution and total pore volume using methods such as the Barrett–Joyner–Halenda (BJH) analysis or Density Functional Theory (DFT) models[7][8].
-
CO2 and N2 Uptake Measurement: To determine the adsorption capacity for other gases like CO2 and N2 at specific temperatures (e.g., 273 K or 298 K), a similar procedure is followed. The sample is maintained at the desired temperature, and the respective gas is introduced in controlled increments. The amount of gas adsorbed at a specific pressure (e.g., 1 bar) is recorded as the uptake capacity.
Workflow and Logical Relationships
The development and evaluation of this compound-based materials for gas adsorption follow a logical progression from precursor synthesis to performance assessment. The following diagram illustrates this workflow.
Caption: Logical workflow from synthesis to performance evaluation.
Conclusion
Porous organic materials derived from 1,3,5-trisubstituted benzene precursors demonstrate considerable potential for gas adsorption applications. Their performance, characterized by high surface areas and significant CO2 uptake capacities, is comparable to and in some cases exceeds that of traditional materials like zeolites under specific conditions. The tunability of their porous structure through the choice of co-monomers and synthetic routes offers a promising avenue for designing next-generation adsorbents with enhanced selectivity and capacity for targeted gas separations. Further research focusing on materials synthesized directly from this compound is warranted to fully explore their capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gas Adsorption Measuring Instruments :: Microtrac.com [microtrac.com]
- 8. azom.com [azom.com]
- 9. m.youtube.com [m.youtube.com]
peer-reviewed methods for the characterization of 1,3,5-Triacetylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established peer-reviewed methods for the characterization of 1,3,5-triacetylbenzene, a symmetrical aromatic ketone with applications in organic synthesis and materials science. For comparative purposes, spectroscopic data for 1,3,5-triethylbenzene (B86046) is also presented, highlighting the influence of the substituent functional group on the analytical data.
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the key quantitative data obtained from the characterization of this compound and its alkylated analogue, 1,3,5-triethylbenzene.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | This compound | 1,3,5-Triethylbenzene |
| ¹H NMR | ||
| Aromatic (C-H) Chemical Shift (δ, ppm) | ~8.6 | ~6.8 |
| Acetyl (CH₃) Chemical Shift (δ, ppm) | ~2.6 | - |
| Ethyl (CH₂) Chemical Shift (δ, ppm) | - | ~2.6 (quartet) |
| Ethyl (CH₃) Chemical Shift (δ, ppm) | - | ~1.2 (triplet) |
| ¹³C NMR | ||
| Aromatic (C-H) Chemical Shift (δ, ppm) | ~130 | ~126 |
| Aromatic (C-subst.) Chemical Shift (δ, ppm) | ~138 | ~144 |
| Carbonyl (C=O) Chemical Shift (δ, ppm) | ~197 | - |
| Acetyl (CH₃) Chemical Shift (δ, ppm) | ~27 | - |
| Ethyl (CH₂) Chemical Shift (δ, ppm) | - | ~29 |
| Ethyl (CH₃) Chemical Shift (δ, ppm) | - | ~16 |
Table 2: Mass Spectrometry (MS) Data
| Parameter | This compound | 1,3,5-Triethylbenzene |
| Molecular Formula | C₁₂H₁₂O₃[1] | C₁₂H₁₈[2] |
| Molecular Weight | 204.22 g/mol [1][3] | 162.27 g/mol [2] |
| Major Fragment Ions (m/z) | 189, 43, 204, 190, 119[1] | 162, 147, 133, 105[2] |
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | This compound (cm⁻¹) | 1,3,5-Triethylbenzene (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 - 3000 | ~3100 - 3000[4] |
| Aliphatic C-H Stretch | ~2950 - 2850 | ~3000 - 2850[4] |
| Carbonyl (C=O) Stretch | ~1700 - 1680 | - |
| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450[4] |
| C-H Bend (out-of-plane) | ~900 - 675 | ~900 - 675[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Varian) operating at a proton frequency of 300 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[5]
Sample Preparation:
-
For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[6]
-
Further dilute the solution as needed to be within the optimal concentration range for the instrument.[6]
Data Acquisition:
-
Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer.
-
Ionize the sample molecules using a suitable technique, such as electron ionization (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[7]
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene (B1212753) chloride).[8] Drop the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[8]
Data Acquisition:
-
Place the prepared sample in the IR beam path of the spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
The resulting spectrum is a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow and Logic Diagram
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triethylbenzene | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5,Triacetylbenzene | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
Proper Disposal of 1,3,5-Triacetylbenzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,3,5-Triacetylbenzene is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.
I. Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE).
Hazard and Safety Data
| Property | Information |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
| Appearance | White crystalline powder[2] |
| Incompatibilities | Strong oxidizing agents[3] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide[3] |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety glasses or face shield, dust respirator, and protective clothing[2][3] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.
1. Segregation and Storage of Waste:
-
Store waste this compound in a designated, well-ventilated, cool, and dry area.
-
Keep it away from incompatible materials, especially strong oxidizing agents[3].
-
Use a clearly labeled, sealed, and compatible waste container.
2. Labeling of Waste Container:
-
The waste container must be clearly labeled with "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the quantity of waste and the date of accumulation.
-
Include the name and contact information of the responsible researcher or principal investigator.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the EHS office or contractor with a complete inventory of the chemicals for disposal.
4. Recommended Disposal Method (to be performed by a licensed facility):
-
The preferred disposal method is controlled incineration. This may involve dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and flue gas scrubbing[2][3].
-
Another approved method is disposal at a licensed chemical destruction plant[2].
-
Crucially, do not discharge this compound into sewer systems or drains, and prevent its contamination of water, foodstuffs, or animal feed [2][3].
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable and then disposed of in a sanitary landfill[2]. Alternatively, it may be offered for recycling or reconditioning[2]. Combustible packaging materials can be incinerated[2].
III. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,3,5-Triacetylbenzene
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 1,3,5-Triacetylbenzene (CAS No. 779-90-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[1] | P261, P271, P304+P340, P319, P403+P233, P405 |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl or Polyvinyl Alcohol (PVA) gloves. [2][3][4] Nitrile gloves may offer some protection for incidental contact, but specific breakthrough time data for this compound is unavailable. Always inspect gloves for integrity before use. | Provides a barrier against skin irritation. Butyl and PVA gloves are recommended for handling aromatic ketones.[2][3][4] |
| Eye Protection | Chemical safety goggles with side shields. In situations with a higher risk of splashing, a full face shield should be worn in addition to goggles. | Protects against eye irritation from airborne particles or splashes. |
| Body Protection | A lab coat that is fully fastened. Consider a chemically resistant apron for procedures with a higher risk of spills. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter is required. | Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation. |
Operational Plan: Weighing and Preparing a Solution
This step-by-step protocol outlines the safe procedure for weighing solid this compound and preparing a solution.
Preparation:
-
Designate a Work Area: All handling of solid this compound should occur within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the this compound container, a tared weighing boat or paper, a spatula, the desired solvent, and the appropriate glassware for the solution.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Weighing Procedure:
-
Tare the Balance: Place the weighing boat on the analytical balance and tare the weight.
-
Transfer the Solid: Carefully use a clean spatula to transfer the desired amount of this compound from its container to the weighing boat. Avoid creating dust.
-
Record the Mass: Once the desired mass is obtained, record the value.
-
Close the Container: Securely close the lid of the this compound container immediately after use.
Solution Preparation:
-
Transfer to Glassware: Carefully transfer the weighed solid into the designated glassware.
-
Add Solvent: Add the desired solvent to the glassware.
-
Dissolve: Mix the solution as required for dissolution (e.g., stirring, sonication). Keep the container covered to the extent possible during this process.
-
Label the Solution: Clearly label the prepared solution with the chemical name, concentration, solvent, and date.
Cleanup:
-
Clean the Work Area: Decontaminate the spatula and the work surface within the fume hood.
-
Dispose of Consumables: Dispose of the weighing boat and any other contaminated consumables in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after the procedure is complete.
Caption: Workflow for Safely Handling this compound.
Disposal Plan
Proper segregation and disposal of waste are critical to laboratory safety and environmental protection.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, must be collected in a designated, labeled solid hazardous waste container.[5][6] This container should be lined with a durable plastic bag.[5]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.[6]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Step-by-Step Disposal Procedure:
-
Container Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Pour liquid waste carefully into the designated container, avoiding splashes.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Requesting Pickup: Once a waste container is full, arrange for its collection by your institution's environmental health and safety department or a licensed hazardous waste disposal company.
-
Record Keeping: Maintain a log of all hazardous waste generated and disposed of in accordance with your institution's policies and local regulations.
Caption: Waste Disposal Workflow for this compound.
References
- 1. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 3. yourglovesource.com [yourglovesource.com]
- 4. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. tamucc.edu [tamucc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
